An In-Depth Technical Guide to Lactosyl-C18-sphingosine-d7
For Researchers, Scientists, and Drug Development Professionals Introduction Lactosyl-C18-sphingosine-d7 is the deuterium-labeled form of Lactosyl-C18-sphingosine, a bioactive sphingolipid.[1] This isotopically labeled c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine-d7 is the deuterium-labeled form of Lactosyl-C18-sphingosine, a bioactive sphingolipid.[1] This isotopically labeled compound serves as an invaluable tool in biomedical research and drug development, primarily as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its non-labeled counterpart, Lactosyl-C18-sphingosine (also known as lyso-lactosylceramide (B1164819) or lyso-GM3), is an endogenous metabolite involved in various cellular processes.
This technical guide provides a comprehensive overview of Lactosyl-C18-sphingosine-d7, including its chemical properties, its application in quantitative analysis, and the biological signaling pathways of its non-deuterated analog.
Core Data Presentation
Chemical and Physical Properties
The fundamental properties of Lactosyl-C18-sphingosine-d7 and its non-deuterated form are summarized below for easy reference and comparison.
Quantitative Analysis of Lactosyl-C18-sphingosine by LC-MS/MS using Lactosyl-C18-sphingosine-d7 as an Internal Standard
This protocol provides a general framework for the quantification of Lactosyl-C18-sphingosine in biological matrices such as plasma or cell extracts. Optimization of specific parameters for individual instruments and sample types is recommended.
1. Sample Preparation (Lipid Extraction)
A single-phase extraction method is effective for recovering a broad range of sphingolipids.
To a 50 µL plasma or cell homogenate sample, add 20 µL of the internal standard solution (Lactosyl-C18-sphingosine-d7 in a suitable solvent like methanol).
Add 1.25 mL of methanol and 1.25 mL of methyl-tert-butyl ether (MTBE).
Vortex the mixture vigorously for 30 seconds.
Add 0.5 mL of water and vortex again.
Centrifuge to separate the phases.
Collect the upper organic phase.
Dry the extract under a stream of nitrogen.
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size) is suitable for separation.
Mobile Phase B: 0.02% formic acid and 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.
Lactosyl-C18-sphingosine: The precursor ion is the [M+H]⁺ ion (m/z 624.8). The product ion typically results from the loss of the lactose (B1674315) moiety and water, corresponding to the sphingosine backbone (m/z 264.3).
Lactosyl-C18-sphingosine-d7: The precursor ion is the [M+H]⁺ ion (m/z 631.8). The product ion will be shifted by the mass of the deuterium (B1214612) labels.
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
A workflow for this experimental protocol is illustrated below.
A generalized workflow for the quantitative analysis of Lactosyl-C18-sphingosine.
Signaling Pathways
Lactosyl-C18-sphingosine, the non-deuterated analog of the topic compound, is a bioactive lipid that has been shown to reduce the viability of human neutrophils in a concentration-dependent manner.[2][3][4] This effect is mediated through the activation of a signaling cascade that leads to the generation of superoxide, a reactive oxygen species.
Glycosphingolipid Metabolism
Lactosyl-C18-sphingosine is an intermediate in the broader glycosphingolipid metabolic pathway. This pathway begins with the synthesis of ceramide, which is then glycosylated to form more complex structures.
Simplified overview of the glycosphingolipid metabolic pathway.
Lactosyl-C18-sphingosine-Induced Signaling in Neutrophils
In human neutrophils, Lactosyl-C18-sphingosine is recognized at the cell surface, initiating a signaling cascade that results in the production of superoxide. This pathway involves the sequential activation of several key signaling proteins.
Signaling pathway of Lactosyl-C18-sphingosine in neutrophils.
The Double-Edged Sword: A Technical Guide to the Cellular Functions of Lactosylsphingosine
For Researchers, Scientists, and Drug Development Professionals Abstract Lactosylsphingosine (B51368), also known as psychosine (B1678307) or galactosylsphingosine, is a lysosphingolipid that plays a critical and often d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylsphingosine (B51368), also known as psychosine (B1678307) or galactosylsphingosine, is a lysosphingolipid that plays a critical and often detrimental role in cellular function. While present at low levels under normal physiological conditions, its accumulation is the central pathogenic event in Krabbe disease, a devastating demyelinating disorder. This technical guide provides an in-depth exploration of the cellular pathways modulated by lactosylsphingosine, offering a comprehensive resource for researchers in neurobiology, lysosomal storage disorders, and drug development. We delve into the signaling cascades it triggers, from apoptosis and inflammation to lysosomal dysfunction, and provide detailed experimental methodologies to study these effects.
Introduction
Lactosylsphingosine is a substrate for the lysosomal enzyme galactocerebrosidase (GALC). In the genetic disorder Krabbe disease, a deficiency in GALC activity leads to the toxic accumulation of lactosylsphingosine, particularly in myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system).[1][2] This accumulation is the primary driver of the widespread demyelination and severe neurological symptoms characteristic of the disease.[2][3] Understanding the precise molecular mechanisms by which lactosylsphingosine exerts its cytotoxic effects is paramount for the development of effective therapeutic strategies.
Core Cellular Pathways Affected by Lactosylsphingosine
Lactosylsphingosine is a pleiotropic molecule that impacts multiple fundamental cellular processes. Its effects are concentration-dependent and can vary between cell types. The primary consequences of its accumulation are detailed below.
Induction of Apoptosis and Cell Death
Lactosylsphingosine is a potent inducer of apoptosis, a programmed cell death pathway, in various cell types, most notably oligodendrocytes.[3][4] This process is central to the demyelination seen in Krabbe disease. The apoptotic cascade initiated by lactosylsphingosine involves both intrinsic (mitochondrial) and extrinsic pathways.
Key events include:
Mitochondrial Dysfunction: Lactosylsphingosine can directly and indirectly perturb mitochondrial function. This includes the disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][6]
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[5][6] Some studies also suggest an activation of caspase-8.[7]
Bax Translocation: The pro-apoptotic protein Bax translocates from the cytosol to the mitochondria, further promoting the release of cytochrome c.[7]
Lysosomal Membrane Permeabilization
A key feature of lactosylsphingosine-induced cytotoxicity is the destabilization of lysosomal membranes.[8][9][10] This leads to lysosomal membrane permeabilization (LMP) and the leakage of lysosomal contents, such as cathepsin proteases, into the cytosol, which can further contribute to apoptotic and other cell death pathways.[8][9]
Inflammatory Signaling
Lactosylsphingosine is a pro-inflammatory molecule that can trigger and potentiate inflammatory responses, contributing to the neuroinflammation observed in Krabbe disease.[11]
The key inflammatory pathways activated by lactosylsphingosine include:
Cytokine Production: It potentiates the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in astrocytes.[11]
Inducible Nitric Oxide Synthase (iNOS) Expression: Lactosylsphingosine promotes the expression of iNOS, leading to the production of nitric oxide (NO), a key inflammatory mediator.[11]
Activation of Transcription Factors: This induction of iNOS is mediated through the activation of transcription factors such as Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP).[11]
Cyclic AMP (cAMP) Signaling
Recent studies have linked lactosylsphingosine-induced lysosomal destabilization to the activation of the cyclic AMP (cAMP) signaling pathway.[8][9][10] This suggests a complex interplay between lysosomal function and cellular signaling cascades.
Calcium Homeostasis
Lactosylsphingosine has been shown to mobilize intracellular calcium (Ca2+), although at higher concentrations compared to other sphingolipids.[12] This disruption of calcium homeostasis can contribute to cellular stress and apoptosis.
Quantitative Data on Lactosylsphingosine's Cellular Effects
The following tables summarize key quantitative data from various studies, providing a comparative overview of the concentrations at which lactosylsphingosine exerts its biological effects.
Table 2: Pro-inflammatory Effects of Lactosylsphingosine.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular functions of lactosylsphingosine.
Quantification of Lactosylsphingosine by LC-MS/MS
Objective: To accurately measure the concentration of lactosylsphingosine in biological samples (cells, tissues, plasma).
Methodology: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is a sensitive and specific method for quantifying lactosylsphingosine.[14]
Protocol:
Sample Preparation (Protein Precipitation):
To 50 µL of serum or plasma, add 200 µL of an ice-cold protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a deuterated internal standard (e.g., d5-Galactosylsphingosine).
For cell or tissue homogenates, normalize the sample to a specific protein concentration before precipitation.
Vortex vigorously for 1 minute.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new tube for analysis.
HILIC-MS/MS Analysis:
Chromatographic Separation:
Use a HILIC column (e.g., Waters Acquity UPLC BEH HILIC).
Employ a gradient elution with a mobile phase consisting of (A) acetonitrile and (B) an aqueous buffer (e.g., 10 mM ammonium (B1175870)formate (B1220265) with 0.1% formic acid).
A typical gradient might start at a high percentage of A, ramping down to increase the elution of polar analytes like lactosylsphingosine.
Mass Spectrometry Detection:
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Monitor the specific multiple reaction monitoring (MRM) transitions for lactosylsphingosine and the internal standard. For lactosylsphingosine (C24H49NO7), the precursor ion [M+H]+ is m/z 464.4, with a characteristic product ion of m/z 284.3 (sphingosine backbone).
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with lactosylsphingosine.
Methodology: This flow cytometry-based assay utilizes Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[15][16][17]
Protocol:
Cell Treatment:
Seed cells in a 6-well plate and allow them to adhere overnight.
Treat the cells with the desired concentrations of lactosylsphingosine for the specified duration. Include an untreated control.
Cell Harvesting:
Collect the culture medium, which may contain detached apoptotic cells.
Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).
Combine the detached cells with the cells from the culture medium.
Staining:
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Annexin V binding buffer to each tube.
Analyze the samples on a flow cytometer within one hour.
Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Objective: To visualize and quantify LMP in cells treated with lactosylsphingosine.
Methodology: This immunofluorescence-based assay utilizes the ability of galectins (e.g., Galectin-3) to bind to β-galactosides exposed on the inner leaflet of the lysosomal membrane upon membrane damage.[18]
Protocol:
Cell Treatment:
Seed cells expressing a fluorescently tagged galectin (e.g., Galectin-3-GFP) on glass coverslips or in imaging-compatible plates.
Treat the cells with lactosylsphingosine for the desired time.
Fixation and Permeabilization:
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Wash with PBS.
Permeabilize the cells with a solution containing a low concentration of a gentle detergent (e.g., 0.1% saponin (B1150181) or digitonin) to selectively permeabilize the plasma membrane while leaving the lysosomal membrane intact in healthy cells.
Immunostaining (if not using a fluorescently tagged galectin):
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA and 0.1% saponin).
Incubate with a primary antibody against a galectin.
Wash and incubate with a fluorescently labeled secondary antibody.
Imaging and Analysis:
Mount the coverslips and acquire images using a fluorescence microscope.
In healthy cells, the galectin fluorescence will be diffuse throughout the cytoplasm. In cells with LMP, distinct fluorescent puncta will appear, representing the aggregation of galectins at the site of lysosomal damage.
Quantify the percentage of cells with puncta and the number of puncta per cell.
Western Blot for iNOS Expression
Objective: To determine the effect of lactosylsphingosine on the protein expression of iNOS.
Methodology: Western blotting allows for the detection and semi-quantification of a specific protein in a complex mixture.
Protocol:
Protein Extraction:
Treat cells with lactosylsphingosine as described previously.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
Wash the membrane with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection and Analysis:
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
Detect the signal using an imaging system.
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Lactosylsphingosine-Induced Apoptotic Pathway.
Inflammatory Signaling Cascade Triggered by Lactosylsphingosine.
Experimental Workflow for Apoptosis Assay.
Conclusion
Lactosylsphingosine is a highly cytotoxic lipid whose accumulation has profound consequences for cellular health, primarily through the induction of apoptosis, lysosomal dysfunction, and neuroinflammation. The pathways and methodologies detailed in this guide provide a foundational framework for researchers investigating the pathophysiology of Krabbe disease and other conditions where lactosylsphingosine may play a role. A deeper understanding of these mechanisms is essential for the identification of novel therapeutic targets and the development of effective treatments to combat the devastating effects of this toxic metabolite. Future research should continue to unravel the intricate signaling networks governed by lactosylsphingosine to pave the way for innovative therapeutic interventions.
The Indispensable Role of Deuterated Standards in Advancing Lipid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the intricate world of lipid research, achieving accurate and reproducible quantification of lipid species is paramount. The dynamic and complex nature o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid research, achieving accurate and reproducible quantification of lipid species is paramount. The dynamic and complex nature of the lipidome presents significant analytical challenges. Deuterated standards, stable isotope-labeled lipids where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as a cornerstone of modern lipidomics, enabling precise quantification and deeper insights into lipid metabolism. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of deuterated standards in lipid research.
Core Principles: Why Deuterated Standards are Essential
The fundamental principle behind the use of deuterated standards lies in their near-identical physicochemical properties to their endogenous counterparts. This chemical similarity ensures that they behave almost identically during sample preparation, extraction, and chromatographic separation. However, their increased mass, due to the presence of deuterium, allows them to be distinguished from the unlabeled endogenous lipids by mass spectrometry. This distinction is the key to their utility in two primary applications: as internal standards for accurate quantification and as tracers for metabolic flux analysis.
As Internal Standards for Quantification:
Deuterated internal standards are added to a biological sample at a known concentration at the very beginning of the analytical workflow. By measuring the ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard, researchers can correct for variability introduced during the experimental process. This includes inconsistencies in sample handling, extraction efficiency, and instrument response. The use of a deuterated standard for each analyte, or at least for each lipid class, is the gold standard for achieving the highest accuracy and precision in quantitative lipidomics.
As Tracers for Metabolic Flux Analysis:
By introducing deuterated precursors, such as deuterated water (D₂O) or deuterated fatty acids, into a biological system, researchers can trace the incorporation of deuterium into newly synthesized lipids over time. This metabolic labeling approach allows for the measurement of lipid turnover rates, the elucidation of biosynthetic and catabolic pathways, and the quantification of metabolic flux through these pathways. This is a powerful tool for understanding the dynamic nature of lipid metabolism in both normal physiological and disease states.
Data Presentation: Quantitative Insights from Lipidomics Studies
The application of deuterated standards has generated a wealth of quantitative data across various lipid classes and biological matrices. The following tables summarize representative data from studies utilizing these standards, highlighting the precision and accuracy they afford.
Table 1: Quantitative Analysis of Fatty Acids in Human Plasma using a Deuterated Internal Standard
Fatty Acid
Endogenous MRM Transition (m/z)
Deuterated Standard MRM Transition (m/z)
Concentration in Plasma (µg/mL)
Palmitic Acid (16:0)
255.2 -> 255.2
258.2 -> 258.2
250.5 ± 15.2
Stearic Acid (18:0)
283.3 -> 283.3
286.3 -> 286.3
125.8 ± 8.9
Oleic Acid (18:1)
281.2 -> 281.2
283.2 -> 283.2
350.1 ± 22.4
Linoleic Acid (18:2)
279.2 -> 279.2
287.2 -> 287.2
280.6 ± 18.7
Arachidonic Acid (20:4)
303.2 -> 303.2
311.2 -> 311.2
15.3 ± 1.8
Data is representative and compiled from typical values found in literature.
Table 2: Quantification of Sphingolipids in Cultured Cells using Deuterated Internal Standards
Sphingolipid Class
Example Labeled Standard
Isotopic Label
Typical Concentration Range (pmol/10⁶ cells)
Sphingoid Bases
Sphingosine-d₇
Deuterium (D)
10 - 50
Ceramides
C16 Ceramide-d₇
Deuterium (D)
50 - 200
Sphingomyelins
C16 Sphingomyelin-d₉
Deuterium (D)
100 - 500
Glucosylceramides
C16 Glucosylceramide-d₅
Deuterium (D)
5 - 20
Concentration ranges can vary significantly depending on the cell type and culture conditions.
Table 3: Metabolic Flux of Cholesterol and Palmitate in vivo using Deuterated Water Labeling
Lipid
Fractional Synthesis Rate (% new/day)
Absolute Synthesis Rate (mg/day)
Plasma Cholesterol
10.5 ± 2.1
1200 ± 250
VLDL-Triglyceride Palmitate
25.8 ± 5.3
Not Applicable
Data represents typical values observed in human studies with D₂O administration.
Experimental Protocols: Methodologies for Key Experiments
The following sections provide detailed methodologies for common experiments in lipid research that utilize deuterated standards.
Protocol 1: Quantitative Analysis of Fatty Acids in Plasma using LC-MS/MS
1. Sample Preparation and Lipid Extraction:
a. To 100 µL of plasma, add 10 µL of a deuterated fatty acid internal standard mix (e.g., containing d4-palmitic acid, d4-stearic acid, d2-oleic acid, d8-linoleic acid, and d8-arachidonic acid at 10 µg/mL each in methanol).
b. Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
c. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
d. Add 200 µL of 0.9% NaCl solution to induce phase separation.
e. Centrifuge at 2,000 x g for 10 minutes at 4°C.
f. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
g. Dry the lipid extract under a gentle stream of nitrogen gas.
2. Saponification and Derivatization:
a. Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
b. Incubate at 60°C for 30 minutes to hydrolyze the fatty acids from complex lipids.
c. Cool the sample to room temperature and acidify to pH ~3 with 6 M HCl.
d. Extract the free fatty acids by adding 1 mL of hexane (B92381) and vortexing for 1 minute. Centrifuge at 2,000 x g for 5 minutes.
e. Transfer the upper hexane layer to a new tube and dry under nitrogen.
f. For enhanced sensitivity in positive ion mode ESI-MS, derivatize the fatty acids by adding 50 µL of a 1:1 (v/v) solution of 2-picolylamine and a coupling agent (e.g., 2-picolyl-N,N'-diisopropylisourea) in acetonitrile (B52724) and incubate at 60°C for 20 minutes.
g. Dry the derivatized sample under nitrogen.
3. LC-MS/MS Analysis:
a. Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
b. Inject 5-10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
c. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol 90:10 with 0.1% formic acid).
d. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard.
4. Data Analysis:
a. Integrate the peak areas for the endogenous fatty acids and the deuterated internal standards.
b. Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding internal standard.
c. Determine the concentration of the endogenous fatty acids using a calibration curve prepared with known concentrations of non-deuterated standards and a fixed concentration of the deuterated internal standard mix.
Protocol 2: Metabolic Flux Analysis of Cellular Lipids using D₂O Labeling
1. Cell Culture and Labeling:
a. Culture cells to the desired confluency in standard growth medium.
b. Replace the standard medium with medium containing 4-8% D₂O.
c. Continue to culture the cells for a specific period (e.g., 24, 48, 72 hours) to allow for the incorporation of deuterium into newly synthesized lipids.
2. Lipid Extraction:
a. At the end of the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
b. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
c. Add a deuterated internal standard mix for quantification of total lipid pools.
d. Perform a lipid extraction using the Bligh-Dyer method: add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture, vortex, then add 1.25 mL of chloroform, vortex, and finally add 1.25 mL of water, vortex.
e. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
f. Collect the lower organic phase and dry under nitrogen.
3. LC-MS/MS Analysis:
a. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
b. Analyze the sample using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to resolve the isotopologues of the lipids of interest.
c. Acquire full scan MS data to observe the distribution of deuterated isotopologues.
4. Data Analysis and Flux Calculation:
a. Determine the mass isotopologue distribution (MID) for each lipid of interest by measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
b. Correct the raw MID for the natural abundance of ¹³C.
c. Calculate the fractional synthesis rate (FSR) of the lipid using the following formula:
FSR = (Enrichment of lipid) / (Enrichment of precursor pool * Time)
The enrichment of the precursor pool (e.g., body water) can be measured from plasma or cell culture medium.
d. The absolute synthesis rate can be calculated by multiplying the FSR by the total pool size of the lipid (determined using the deuterated internal standards).
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to lipid research utilizing deuterated standards.
Deuterated standards are an indispensable tool in the modern lipid researcher's arsenal. Their ability to serve as ideal internal standards provides the foundation for accurate and precise lipid quantification, a critical requirement for meaningful biological interpretation. Furthermore, their application as metabolic tracers has opened new avenues for investigating the dynamic and intricate network of lipid metabolism. By enabling the measurement of lipid turnover and metabolic flux, deuterated standards are helping to unravel the complex roles of lipids in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies. The continued development and application of these powerful tools will undoubtedly continue to drive innovation and discovery in the field of lipid research.
Exploratory
An In-depth Technical Guide to Lactosyl-C18-sphingosine-d7
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Lactosyl-C18-sphingosine-d7, a deuterated derivative of the bioactive sphingolipid, Lactosyl-C18-s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lactosyl-C18-sphingosine-d7, a deuterated derivative of the bioactive sphingolipid, Lactosyl-C18-sphingosine. This document details its molecular characteristics, its role in analytical methodologies, and the biological context of its non-deuterated counterpart, offering insights for researchers in sphingolipidomics and related fields.
Core Molecular Data
Lactosyl-C18-sphingosine-d7 is primarily utilized as an internal standard for the quantification of its endogenous, non-deuterated form in complex biological samples by mass spectrometry.[1] Its key molecular details are summarized below.
Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is the deacylated form of lactosylceramide (B164483) and serves as a crucial intermediate in the metabolism of glycosphingolipids.[2] While the deuterated form is analytically focused, the biological activities of the endogenous molecule are of significant interest in cellular signaling and pathology.
Notably, Lactosyl-C18-sphingosine has been observed to reduce the viability of human neutrophils in a concentration-dependent manner.[3][4][5] This effect underscores its potential role in inflammatory processes. Unlike its acylated precursor, lactosylceramide, it does not appear to affect protein synthesis or cell proliferation in cardiomyocytes.[3][4]
Experimental Protocols
The primary application of Lactosyl-C18-sphingosine-d7 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous sphingolipids. Below are representative experimental protocols.
Protocol 1: Extraction and Quantification of Sphingolipids from Plasma using LC-MS/MS
This protocol outlines a standard procedure for the analysis of sphingolipids, including Lactosyl-C18-sphingosine, from a plasma sample.
1. Sample Preparation and Lipid Extraction:
To a 100 µL plasma sample, add 10 µL of an internal standard mixture containing a known concentration of Lactosyl-C18-sphingosine-d7.
Add 500 µL of methanol (B129727) to precipitate proteins and vortex for 30 seconds.
Incubate the mixture on ice for 10 minutes to enhance protein precipitation.
Centrifuge at 16,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Dry the supernatant under a gentle stream of nitrogen gas.
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution.
Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.
A gradient from 30% to 100% B over several minutes can effectively separate various sphingolipid classes.
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Monitor the specific precursor-to-product ion transitions for both endogenous Lactosyl-C18-sphingosine and the deuterated internal standard, Lactosyl-C18-sphingosine-d7.
3. Data Analysis:
Integrate the peak areas for both the analyte and the internal standard.
Calculate the concentration of the endogenous Lactosyl-C18-sphingosine by comparing the ratio of its peak area to that of the known concentration of the deuterated internal standard.
Protocol 2: Neutrophil Viability Assay
This protocol is designed to assess the effect of Lactosyl-C18-sphingosine on the viability of human neutrophils.
1. Isolation of Human Neutrophils:
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
Resuspend the purified neutrophils in a suitable cell culture medium.
2. Cell Treatment:
Plate the isolated neutrophils in a 96-well plate at a density of 1 x 10⁶ cells/mL.
Prepare stock solutions of Lactosyl-C18-sphingosine in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1-50 µM) in the cell culture medium.
Add the different concentrations of Lactosyl-C18-sphingosine to the neutrophils. Include a vehicle control (medium with DMSO).
Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.
3. Viability Assessment:
Assess cell viability using a standard method such as the MTT assay, Trypan Blue exclusion, or a fluorescence-based live/dead cell staining kit.
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.
Calculate the percentage of viable cells relative to the vehicle control.
Visualizations
Metabolic Pathway of Lactosyl-C18-sphingosine
The following diagram illustrates the position of Lactosyl-C18-sphingosine within the broader glycosphingolipid metabolic pathway.
Caption: Metabolic pathway showing the synthesis and degradation of Lactosyl-C18-sphingosine.
Experimental Workflow for Sphingolipid Analysis
This diagram outlines the key steps in the quantification of sphingolipids using a deuterated internal standard.
Caption: Experimental workflow for sphingolipid analysis using a deuterated internal standard.
The Biological Significance of Lyso-glycosphingolipids: A Technical Guide for Researchers
Abstract Lyso-glycosphingolipids (lyso-GSLs), the deacylated counterparts of glycosphingolipids (GSLs), have emerged from relative obscurity to become recognized as critical bioactive molecules and potent mediators of pa...
Author: BenchChem Technical Support Team. Date: December 2025
December 10, 2025
Abstract
Lyso-glycosphingolipids (lyso-GSLs), the deacylated counterparts of glycosphingolipids (GSLs), have emerged from relative obscurity to become recognized as critical bioactive molecules and potent mediators of pathology, particularly in the context of lysosomal storage diseases (LSDs). This technical guide provides an in-depth exploration of the biological significance of lyso-GSLs, with a focus on their metabolism, pathophysiological roles, and utility as biomarkers. Detailed experimental protocols for their analysis and the elucidation of their signaling pathways are presented to support researchers and drug development professionals in this rapidly evolving field.
Introduction
Glycosphingolipids are integral components of cellular membranes, involved in a myriad of biological processes, including cell recognition and signal transduction.[1][2] Their catabolism occurs within the lysosome, and genetic defects in the enzymes responsible for their degradation lead to a group of devastating inherited disorders known as lysosomal storage diseases.[3] In these conditions, the accumulation of GSLs provides an abundance of substrate for the enzyme acid ceramidase, which deacylates the stored GSLs to produce lyso-GSLs.[1] Once considered mere metabolic byproducts, it is now clear that these lyso-GSLs are not benign, but rather are highly cytotoxic and biologically active molecules that contribute significantly to the pathology of diseases such as Gaucher, Fabry, and Krabbe disease.[1] This guide will delve into the core aspects of lyso-GSL biology, providing quantitative data, detailed methodologies, and visual representations of their signaling cascades to facilitate a deeper understanding and further research into their roles in health and disease.
Metabolism of Lyso-glycosphingolipids
The formation of lyso-GSLs is intrinsically linked to the catabolism of GSLs. Under normal physiological conditions, the levels of lyso-GSLs are kept extremely low. However, in the context of LSDs where a specific lysosomal hydrolase is deficient, the corresponding GSL substrate accumulates within the lysosome. This accumulation provides a concentrated substrate for acid ceramidase (ASAH1), which cleaves the N-acyl chain from the ceramide backbone of the GSL, giving rise to the corresponding lyso-GSL.[1]
The primary lyso-GSLs of clinical significance and their associated LSDs are:
Globotriaosylsphingosine (Lyso-Gb3): Accumulates in Fabry disease due to a deficiency of α-galactosidase A.[4][5]
Galactosylsphingosine (Psychosine): Accumulates in Krabbe disease due to a deficiency of galactocerebrosidase.[6][7]
Quantitative Data on Lyso-glycosphingolipid Levels
The quantification of lyso-GSLs in biological fluids, particularly plasma and dried blood spots, has become a cornerstone for the diagnosis and therapeutic monitoring of several LSDs. The following tables summarize representative concentrations of key lyso-GSLs in healthy individuals and affected patients.
Table 1: Glucosylsphingosine (Lyso-Gb1) Plasma Concentrations in Gaucher Disease
Lyso-GSLs exert a range of cytotoxic and signaling effects that contribute to the multi-systemic pathology of LSDs.
Psychosine (Galactosylsphingosine) in Krabbe Disease
Psychosine is highly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to the devastating demyelination characteristic of Krabbe disease.[11] Its cytotoxic mechanisms are multifaceted and include:
Induction of Apoptosis: Psychosine triggers programmed cell death in oligodendrocytes.[12] This process involves the direct effect on mitochondria, leading to the activation of caspase-9.[12]
Modulation of Kinase Signaling: It upregulates the pro-apoptotic c-jun N-terminal kinase (JNK) pathway, leading to the induction of the transcription factor AP-1.[12] Concurrently, it downregulates the anti-apoptotic NF-κB pathway.[12]
Membrane Perturbation: Psychosine's amphiphilic nature allows it to insert into cellular membranes, altering their architecture and inhibiting the function of membrane-associated proteins like protein kinase C (PKC).[11]
Psychosine-induced signaling leading to oligodendrocyte cell death.
Globotriaosylsphingosine (Lyso-Gb3) in Fabry Disease
Lyso-Gb3 plays a significant role in the endothelial dysfunction that is a hallmark of Fabry disease. Recent studies have elucidated a novel pathway involving programmed cell death:
Autophagy-Dependent Necroptosis: Lyso-Gb3 induces necroptosis, a form of programmed necrosis, in endothelial cells in a manner that is dependent on autophagy.[13][14] This process contributes to the inflammation and senescence of vascular endothelial cells.[13][14] The inhibition of autophagy or necroptosis has been shown to protect against this lyso-Gb3-induced endothelial dysfunction.[13][14]
Lyso-Gb3-induced autophagy-dependent necroptosis in endothelial cells.
Glucosylsphingosine (Lyso-Gb1) in Gaucher Disease
The role of lyso-Gb1 in the pathology of Gaucher disease is an active area of investigation. One of the key findings is its impact on the immune system:
B-cell Proliferation: Lyso-Gb1 is thought to stimulate the proliferation of mature B lymphocytes and plasma cells.[15] This may contribute to the development of monoclonal gammopathy, B-cell lymphomas, and multiple myeloma, which are known complications of Gaucher disease.[15] The chronic inflammation driven by the accumulation of glycosphingolipids in macrophages is believed to play a role in this process.[15]
Proposed role of glucosylsphingosine in stimulating B-cell proliferation.
Experimental Protocols
Accurate and reproducible methods for the quantification of lyso-GSLs and the assessment of related enzyme activities are crucial for both research and clinical applications.
Quantification of Lyso-glycosphingolipids in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of lyso-GSLs in plasma using liquid chromatography-tandem mass spectrometry.
Vortex and centrifuge to precipitate proteins.[16][17]
Load the supernatant onto a pre-conditioned SPE cartridge.[17]
Wash the cartridge with 2% formic acid in water.[17]
Elute the lyso-GSLs with 2% formic acid in methanol, followed by 2% NH4OH in methanol.[17]
Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[16][17]
5.1.3. LC-MS/MS Analysis
Chromatography: Use a C18 or BEH amide column with a gradient of mobile phases consisting of water and acetonitrile with 0.1% formic acid.[16][18]
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each lyso-GSL and its internal standard.[18]
Workflow for the quantification of lyso-GSLs by LC-MS/MS.
Measurement of Acid Ceramidase Activity
This protocol describes a fluorogenic assay for determining the activity of acid ceramidase in cell lysates.
Resuspend the cell pellet in 0.2 M sucrose solution and sonicate to homogenize.[19]
Centrifuge the homogenate and collect the supernatant.
Determine the protein concentration of the supernatant.
In a 96-well plate, add a standardized amount of cell lysate protein to a reaction buffer containing the fluorogenic substrate.
Incubate the plate at 37°C for a defined period.
Stop the reaction and measure the fluorescence of the product using a plate reader.
Calculate the specific activity of acid ceramidase (e.g., in nmol/h/mg protein).[19]
Therapeutic Implications
The central role of lyso-GSLs in the pathology of LSDs makes their metabolic pathways attractive targets for therapeutic intervention.
Substrate Reduction Therapy (SRT): This approach aims to decrease the synthesis of GSLs, thereby reducing the accumulation of both GSLs and their corresponding lyso-GSLs.
Enzyme Replacement Therapy (ERT): By providing a functional version of the deficient enzyme, ERT can reduce the accumulation of GSLs and subsequently lower the production of lyso-GSLs. The monitoring of lyso-GSL levels is a valuable tool for assessing the efficacy of ERT.[9]
Acid Ceramidase Inhibition: Directly inhibiting acid ceramidase could prevent the formation of toxic lyso-GSLs. This represents a novel therapeutic strategy that is currently under investigation.[1]
Conclusion
Lyso-glycosphingolipids are no longer viewed as simple metabolic intermediates but as key players in the pathophysiology of a range of diseases, most notably lysosomal storage disorders. Their cytotoxic and signaling properties contribute significantly to disease progression, while their elevated levels in biological fluids provide invaluable biomarkers for diagnosis and therapeutic monitoring. The continued development of sensitive analytical techniques and a deeper understanding of their complex signaling networks will undoubtedly pave the way for novel therapeutic strategies aimed at mitigating the devastating consequences of these molecules. This guide provides a foundational resource for researchers dedicated to unraveling the multifaceted biological significance of lyso-glycosphingolipids.
An In-Depth Technical Guide to Lactosyl-C18-Sphingosine Metabolism and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract Lactosyl-C18-sphingosine, the deacylated form of lactosylceramide (B164483), is a bioactive sphingolipid implicated in various cellular processes....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosyl-C18-sphingosine, the deacylated form of lactosylceramide (B164483), is a bioactive sphingolipid implicated in various cellular processes. While its acylated counterpart, lactosylceramide, has been more extensively studied as a key intermediate in the biosynthesis of complex glycosphingolipids and a modulator of signaling pathways, the metabolism and specific functions of lactosyl-C18-sphingosine are emerging as critical areas of investigation. This guide provides a comprehensive overview of the synthesis and metabolic pathways of lactosyl-C18-sphingosine, detailed experimental protocols for its study, and a summary of its known and potential roles in cellular signaling.
Introduction to Lactosyl-C18-Sphingosine
Lactosyl-C18-sphingosine, also known as lactosylsphingosine (B51368) or lyso-lactosylceramide, is a lysoglycosphingolipid. It consists of a C18 sphingosine (B13886) backbone linked to a lactose (B1674315) disaccharide (galactose-β1,4-glucose). It is structurally distinguished from lactosylceramide by the absence of a fatty acid chain attached to the amino group of the sphingosine base. While present at much lower concentrations than lactosylceramide, fluctuations in its levels can have significant biological consequences. The metabolism of lactosyl-C18-sphingosine is intricately linked to the broader pathways of sphingolipid synthesis and catabolism, which are crucial for maintaining cellular homeostasis. Dysregulation of these pathways is associated with various pathological conditions, including lysosomal storage diseases and inflammatory disorders.
Synthesis and Metabolism of Lactosyl-C18-Sphingosine
The metabolic journey of lactosyl-C18-sphingosine is intrinsically tied to that of lactosylceramide. The primary route to its formation is through the deacylation of lactosylceramide, while its synthesis and degradation are governed by a series of enzymatic reactions primarily occurring in the Golgi apparatus and lysosomes.
Synthesis of the Precursor: Lactosylceramide
The synthesis of lactosylceramide is a multi-step process that begins with the de novo synthesis of ceramide.
Ceramide Synthesis: The process is initiated in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketosphinganine. This is followed by reduction to sphinganine (B43673) by 3-ketosphinganine reductase . A fatty acid is then attached to sphinganine by a ceramide synthase (CerS) to produce dihydroceramide, which is subsequently desaturated by dihydroceramide desaturase to yield ceramide.[1]
Glucosylceramide Formation: Ceramide is transported to the Golgi apparatus where glucosylceramide synthase (GCS) transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[2]
Lactosylceramide Synthesis: In the trans-Golgi lumen, lactosylceramide synthase (β-1,4-galactosyltransferase V or VI) transfers a galactose molecule from UDP-galactose to glucosylceramide to form lactosylceramide (LacCer).[2]
Formation of Lactosyl-C18-Sphingosine (Deacylation)
Lactosyl-C18-sphingosine is primarily generated through the enzymatic removal of the fatty acid from lactosylceramide.
Acid Ceramidase (AC): This lysosomal hydrolase is the key enzyme responsible for the deacylation of various ceramides, including lactosylceramide, to produce sphingosine and a free fatty acid.[3] The activity of acid ceramidase on glycosphingolipids is particularly relevant in the context of lysosomal storage diseases, where the accumulation of these lipids can lead to increased formation of their lyso-derivatives.[3]
Catabolism of Lactosyl-C18-Sphingosine
The breakdown of lactosyl-C18-sphingosine can proceed through several potential enzymatic steps, primarily within the lysosome.
Deglycosylation: The initial step in the catabolism of lactosyl-C18-sphingosine involves the sequential removal of the sugar residues.
β-Galactosidase: This enzyme cleaves the terminal galactose from lactosyl-C18-sphingosine to yield glucosylsphingosine (B128621).[4]
Glucocerebrosidase (GBA): This enzyme then hydrolyzes glucosylsphingosine to release sphingosine and glucose.
Further Sphingosine Metabolism: The resulting sphingosine can be further metabolized:
Phosphorylation: Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[1]
Reacylation: Sphingosine can be re-acylated by ceramide synthases to re-form ceramide in the salvage pathway.[1]
Cleavage: S1P can be irreversibly cleaved by sphingosine-1-phosphate lyase into phosphoethanolamine and hexadecenal, representing the final exit from the sphingolipid metabolic pathway.[1]
Potential for Reacylation
It is plausible that lactosyl-C18-sphingosine can be reacylated back to lactosylceramide by the action of a ceramide synthase, although this specific reaction is not as well-documented as the deacylation process. This would represent a potential salvage pathway for lactosylceramide.
Signaling Pathways
While the signaling roles of lactosylceramide are more established, lactosyl-C18-sphingosine is also emerging as a bioactive molecule.
Lactosylceramide Signaling
Lactosylceramide is known to act as a second messenger in various signaling cascades, often in response to stimuli like oxidized LDL, growth factors, and inflammatory cytokines.[5] Key signaling events initiated by lactosylceramide include:
Activation of NADPH Oxidase: This leads to the generation of reactive oxygen species (ROS), contributing to oxidative stress and inflammation.[6]
Activation of Cytosolic Phospholipase A2 (cPLA2): This results in the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids and prostaglandins.[6]
Modulation of Cell Proliferation and Adhesion: Lactosylceramide can influence pathways involving Ras, PI3K/Akt, and NF-κB, thereby affecting cell growth, migration, and adhesion.[5]
Lactosyl-C18-Sphingosine Signaling
Direct signaling pathways initiated by lactosyl-C18-sphingosine are less well-defined. However, as a lysosphingolipid, it is implicated in:
Lysosomal Membrane Permeabilization: Similar to other lysosphingolipids like psychosine (B1678307) (galactosylsphingosine), lactosyl-C18-sphingosine may induce lysosomal membrane permeabilization, leading to cell death.[7] This is particularly relevant in the pathophysiology of lysosomal storage diseases.
Modulation of Cellular Viability: Studies have shown that lysolactosylceramide can reduce the viability of human neutrophils in a concentration-dependent manner.[8]
Quantitative Data
Quantitative data for lactosyl-C18-sphingosine in healthy individuals is scarce. However, data from related lysosphingolipids, such as glucosylsphingosine, provide an indication of the expected low physiological concentrations and their significant elevation in disease states.
To 100 µL of plasma or tissue homogenate, add a known amount of the internal standard.
For plasma, precipitate proteins by adding 5 volumes of cold methanol. Centrifuge to pellet the protein and collect the supernatant.
For tissue, homogenize in an appropriate buffer and extract lipids using an organic solvent mixture (e.g., isopropanol:ethyl acetate).
For low concentration samples like cerebrospinal fluid, a solid-phase extraction step may be necessary to concentrate the analyte.[13]
LC Separation:
Reconstitute the dried extract in the initial mobile phase.
Inject the sample onto a HILIC column.
Use a gradient elution with a mobile phase system such as:
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
Mobile Phase B: Acetonitrile:water (95:5) with 0.1% formic acid and 1 mM ammonium formate.
The gradient is designed to separate lactosylsphingosine from other lipids and isomers.
MS/MS Detection:
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for lactosyl-C18-sphingosine and its internal standard.
Quantification:
Generate a calibration curve using known concentrations of a lactosyl-C18-sphingosine standard.
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Acid Ceramidase Activity Assay using a Lactosylceramide Substrate
This protocol is adapted from general acid ceramidase assays using fluorescent or radiolabeled substrates.[14][15]
Objective: To measure the activity of acid ceramidase in cell lysates or tissue homogenates using lactosylceramide as a substrate.
Materials:
Substrate: Radiolabeled ([³H] or [¹⁴C]) lactosylceramide or a fluorescently labeled lactosylceramide analog.
Scintillation cocktail (for radiolabeled assay) or a fluorescence plate reader.
TLC plates and developing solvent.
Procedure:
Enzyme Preparation:
Prepare cell lysates or tissue homogenates by sonication or dounce homogenization in a suitable buffer (e.g., 0.2 M sucrose).
Determine the protein concentration of the homogenate.
Enzyme Reaction:
In a microcentrifuge tube, combine the cell lysate (10-25 µg of protein) with the reaction buffer.
Add the lactosylceramide substrate to initiate the reaction.
Incubate at 37°C for a defined period (e.g., 1-3 hours).
Reaction Termination and Product Separation:
Stop the reaction by adding chloroform/methanol (2:1, v/v).
Vortex and centrifuge to separate the phases. The product, lactosyl-C18-sphingosine, will be in the aqueous/methanol phase, while the unreacted lactosylceramide will be in the chloroform phase.
Alternatively, separate the substrate and product using thin-layer chromatography (TLC).
Detection and Quantification:
Radiolabeled Assay: Measure the radioactivity of the aqueous phase (containing the radiolabeled lactosylsphingosine) using a scintillation counter.
Fluorescent Assay: If using a fluorescent substrate, quantify the fluorescent product using a plate reader or by analyzing the TLC plate with a fluorescence imager.
Calculation of Activity:
Calculate the amount of product formed per unit of time per amount of protein (e.g., pmol/hr/mg protein).
Visualizations
Synthesis and Metabolism Pathway
Caption: Synthesis and metabolic pathway of Lactosyl-C18-Sphingosine.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Lactosyl-C18-Sphingosine quantification by LC-MS/MS.
The Nexus of Discovery: An In-depth Technical Guide to Stable Isotope Labeling in Sphingolipid Research
For Researchers, Scientists, and Drug Development Professionals Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, from cancer to neurodegenerative disorders.[1] Understanding the intricate dynamics of these lipids is paramount for developing novel therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to unravel the complexities of sphingolipid metabolism, offering a window into the lifecycle of these bioactive molecules.[2][3]
This technical guide provides a comprehensive overview of stable isotope labeling in the context of sphingolipid research. It details the core principles, experimental workflows, and data interpretation, equipping researchers with the knowledge to effectively employ this technique to investigate sphingolipid dynamics in health and disease.
Core Concepts in Sphingolipid Metabolism
Sphingolipid metabolism is a dynamic network of interconnected pathways. The two primary pathways for the generation of ceramides, the central hub of sphingolipid metabolism, are the de novo synthesis pathway and the salvage pathway.[4][5]
De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[4][6] This initial step is catalyzed by serine palmitoyltransferase (SPT).[6] Subsequent enzymatic reactions lead to the formation of dihydroceramide, which is then desaturated to produce ceramide.[4][5] From ceramide, a diverse array of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are synthesized.[7]
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, primarily in the lysosomes, to regenerate ceramide.[8] Sphingosine, a backbone of sphingolipids, can be re-acylated to form ceramide in a reaction catalyzed by ceramide synthase.[8] This recycling mechanism allows the cell to efficiently reuse sphingolipid components.
Stable Isotope Labeling Strategies
Stable isotope labeling allows researchers to trace the metabolic fate of precursors through various sphingolipid pathways.[9] By introducing molecules enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), newly synthesized sphingolipids can be distinguished from the pre-existing, unlabeled pool by their increased mass.[3]
Commonly used stable isotope-labeled precursors for studying sphingolipid metabolism include:
Labeled Serine (e.g., [¹³C₃, ¹⁵N]-L-serine, D₃-¹⁵N-L-serine): Serine is a direct precursor for the sphingoid backbone in de novo synthesis.[10][11] Labeling with serine allows for the direct tracking of newly synthesized sphingolipids.
Labeled Palmitate (e.g., [¹³C₁₆]-palmitate, d₃-palmitate): As a primary substrate for serine palmitoyltransferase, labeled palmitate is incorporated into the acyl chain of newly synthesized sphingolipids.[5][12]
Labeled Glucose (e.g., [¹³C₆]-glucose): Glucose can be metabolized to acetyl-CoA, which is a precursor for fatty acid synthesis, and to serine.[10][13] Therefore, labeled glucose can be used to trace the incorporation of carbon into both the acyl chain and the sphingoid backbone of sphingolipids.[10]
Labeled Sphingoid Bases (e.g., d₇-sphingosine): Exogenously supplied labeled sphingoid bases can be used to study their uptake, metabolism, and incorporation into complex sphingolipids via the salvage pathway.[1]
Experimental Workflow for Stable Isotope Labeling of Sphingolipids
A typical experimental workflow for studying sphingolipid metabolism using stable isotope labeling involves several key steps, from cell culture to data analysis.
General experimental workflow for sphingolipid analysis.
Experimental Protocols
1. Cell Culture and Metabolic Labeling
This protocol outlines the general procedure for labeling sphingolipids in cultured mammalian cells.
Culture cells to the desired confluency in standard complete medium.
Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM) with the stable isotope-labeled precursor at a final concentration typically ranging from 10 to 100 µM.
Remove the standard culture medium from the cells and wash the cells once with PBS.
Add the prepared labeling medium to the cells.
Incubate the cells for the desired period (pulse). The duration of the labeling can range from minutes to days, depending on the specific metabolic process being investigated.
For pulse-chase experiments, after the labeling period, replace the labeling medium with standard complete medium and incubate for various time points (chase).
After the desired labeling/chase period, harvest the cells for lipid extraction.
2. Lipid Extraction
This protocol is a modified Bligh-Dyer method for extracting total lipids from cultured cells.
Resuspend the cell pellet in a specific volume of water (e.g., 200 µL).
Add a known amount of internal standard mixture to each sample to correct for extraction efficiency and instrument variability.[14]
Add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 v/v/v chloroform:methanol:water).
Vortex the mixture thoroughly and incubate at room temperature for a defined period (e.g., 30 minutes) with occasional vortexing to ensure complete extraction.
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) chloroform:methanol:water.
Vortex the mixture and centrifuge to separate the phases.
Carefully collect the lower organic phase, which contains the lipids.
Dry the extracted lipids under a stream of nitrogen.
Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the sensitive and specific quantification of sphingolipid species.[15]
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography: Reverse-phase chromatography is commonly used to separate different sphingolipid classes and individual molecular species based on their hydrophobicity.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of most sphingolipids.[16]
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for targeted quantification of known sphingolipids.[15] High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) can be used for untargeted analysis and identification of novel labeled species.[12]
Key Signaling Pathways Amenable to Isotope Tracing
Stable isotope labeling is particularly powerful for dissecting the dynamics of key sphingolipid signaling pathways.
Ceramide Signaling Pathway
Ceramide is a central signaling molecule that mediates cellular responses to stress, inducing apoptosis and cell cycle arrest.[17][18] It can be generated via de novo synthesis or the hydrolysis of sphingomyelin by sphingomyelinases.[18]
Lactosyl-C18-sphingosine-d7: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical characteristics, experimental applications, and biological significance of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical characteristics, experimental applications, and biological significance of Lactosyl-C18-sphingosine-d7. This deuterated analogue of lactosylsphingosine (B51368) serves as a critical internal standard for the accurate quantification of its endogenous counterpart in various biological matrices through mass spectrometry.
Core Physical Characteristics
Lactosyl-C18-sphingosine-d7 is a stable isotope-labeled glycosphingolipid. Its key physical and chemical properties are summarized below.
The deuterated form's specific solubility data is not readily available. However, its non-deuterated counterpart, Lactosyl-C18-sphingosine, is soluble in a mixture of Chloroform (B151607):Methanol (B129727):Water (2:1:0.1) and DMSO. It is anticipated that the deuterated version exhibits similar solubility characteristics.
Lactosyl-C18-sphingosine is the deacylated form of lactosylceramide (B164483), a pivotal glycosphingolipid in cell biology.[6] Lactosylceramide is not merely a precursor for more complex glycosphingolipids but also an active signaling molecule implicated in a variety of cellular processes, including inflammation and oxidative stress.[3][7][8] It is a key component of lipid rafts, which are specialized membrane microdomains that organize signaling platforms.[8][9]
The signaling cascade initiated by lactosylceramide often involves the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This can subsequently trigger inflammatory responses. The diagram below illustrates a simplified model of this signaling pathway.
Caption: Lactosylceramide signaling cascade leading to oxidative stress and inflammation.
Experimental Protocols
The primary application of Lactosyl-C18-sphingosine-d7 is as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of endogenous lactosylsphingosine. Below are generalized protocols for the extraction and analysis of sphingolipids from biological samples.
Sphingolipid Extraction from Plasma
This protocol outlines a common method for the extraction of sphingolipids from plasma samples.
Materials:
Plasma samples
Methanol (LC-MS grade)
Chloroform (LC-MS grade)
Lactosyl-C18-sphingosine-d7 internal standard solution in methanol
Deionized water
Centrifuge
Procedure:
Thaw plasma samples on ice.
In a microcentrifuge tube, combine 50 µL of plasma with a known amount of Lactosyl-C18-sphingosine-d7 internal standard.
Add 850 µL of a methanol/chloroform mixture (2:1 v/v).
Vortex the mixture vigorously.
Incubate the sample for 1 hour at 38°C to allow for lipid extraction.
To enhance recovery, perform alkaline methanolysis by adding 75 µL of 1 M potassium hydroxide (B78521) in methanol and incubating for 2 hours at 37°C.[10]
Centrifuge the sample to pellet any precipitated proteins.
Carefully transfer the supernatant containing the lipid extract to a new tube.
Dry the lipid extract under a gentle stream of nitrogen.
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and water with formic acid and ammonium (B1175870) formate).
Sphingolipid Extraction from Cultured Cells
This protocol provides a general workflow for extracting sphingolipids from adherent cultured cells.[11]
Materials:
Cultured cells in well plates
Phosphate-buffered saline (PBS), ice-cold
Methanol, ice-cold, containing the internal standard mixture (including Lactosyl-C18-sphingosine-d7)
Chloroform
Cell scraper
Microcentrifuge tubes
Procedure:
Aspirate the culture medium from the cells.
Wash the cells twice with ice-cold PBS.
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
Scrape the cells from the surface of the well and transfer the cell suspension to a microcentrifuge tube.
Add 250 µL of chloroform and vortex vigorously for 1 minute.[11]
Follow subsequent steps for phase separation, extraction, drying, and reconstitution as described in the plasma extraction protocol.
Experimental Workflow for Sphingolipid Analysis
The general workflow for the analysis of sphingolipids using Lactosyl-C18-sphingosine-d7 as an internal standard is depicted below.
Caption: A typical experimental workflow for the quantification of sphingolipids.
Lactosyl-C18-sphingosine-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Lactosyl-C18-sphingosine-d7, a deuterated derivative of the bioactive sphingolipid, Lactosyl-C18-sphin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lactosyl-C18-sphingosine-d7, a deuterated derivative of the bioactive sphingolipid, Lactosyl-C18-sphingosine. This document serves as a comprehensive resource, detailing its chemical identifiers, applications, and relevant experimental methodologies.
Core Compound Identifiers and Properties
Lactosyl-C18-sphingosine-d7 is primarily utilized as an internal standard in mass spectrometry-based lipidomics. Its deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its endogenous, non-labeled counterpart, Lactosyl-C18-sphingosine.
Stable isotope-labeled compounds, such as Lactosyl-C18-sphingosine-d7, are invaluable tools in analytical biochemistry, particularly for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The near-identical physicochemical properties to the endogenous analyte ensure co-elution in chromatographic separations and similar ionization efficiencies in mass spectrometry, making it an ideal internal standard.[3]
Experimental Protocol: Quantification of Lactosyl-C18-sphingosine in Biological Samples using LC-MS/MS
The following is a generalized protocol for the use of Lactosyl-C18-sphingosine-d7 as an internal standard for the quantification of endogenous Lactosyl-C18-sphingosine in a biological matrix (e.g., cell lysate, plasma).
Sample Preparation and Lipid Extraction
Objective: To extract lipids from the biological sample while minimizing degradation.
Procedure:
To a known amount of sample (e.g., 100 µL of plasma or 1x10⁶ cells), add a precise amount of Lactosyl-C18-sphingosine-d7 internal standard solution (concentration will depend on the expected level of the endogenous analyte).
Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach involves the addition of a chloroform:methanol (B129727) (2:1, v/v) mixture.
Vortex the mixture thoroughly and centrifuge to induce phase separation.
Carefully collect the lower organic phase, which contains the lipids.
Dry the lipid extract under a stream of nitrogen gas.
Reconstitute the dried lipid pellet in a suitable solvent for LC-MS analysis (e.g., methanol or a mobile phase-matched solution).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate the analyte from other lipids and quantify it using mass spectrometry.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).
Chromatographic Conditions:
Column: A reverse-phase column suitable for lipid analysis (e.g., a C18 or C30 column).
Mobile Phase: A gradient of solvents, typically water with a modifier (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol). The specific gradient will need to be optimized for the separation of glycosphingolipids.
Mass Spectrometry Conditions:
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingolipids.
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous Lactosyl-C18-sphingosine and the deuterated internal standard (Lactosyl-C18-sphingosine-d7) must be determined and optimized.
Data Analysis and Quantification
Objective: To determine the concentration of the endogenous analyte.
Procedure:
Integrate the peak areas for the selected MRM transitions of both the endogenous analyte and the internal standard.
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
Generate a standard curve using known concentrations of the non-labeled Lactosyl-C18-sphingosine standard spiked with the same fixed amount of the internal standard.
Determine the concentration of the endogenous analyte in the sample by interpolating its peak area ratio on the standard curve.
Experimental Workflow
Caption: Workflow for the quantification of Lactosyl-C18-sphingosine using a deuterated internal standard.
Signaling Pathways of the Endogenous Analog: Lactosyl-C18-sphingosine
While Lactosyl-C18-sphingosine-d7 is primarily an analytical tool, its non-deuterated counterpart, Lactosyl-C18-sphingosine (also known as lactosylceramide), is a bioactive lipid involved in various cellular signaling pathways. It is a key intermediate in the metabolism of glycosphingolipids and can modulate cellular processes such as cell adhesion, signaling, and differentiation.[4] Dysregulation of lactosylceramide (B164483) metabolism has been implicated in several diseases.
The biosynthesis of lactosylceramide is a critical step in the formation of more complex glycosphingolipids. It is synthesized from glucosylceramide by the action of lactosylceramide synthase.
Caption: Simplified biosynthetic pathway of Lactosyl-C18-sphingosine (Lactosylceramide).
Lactosylceramide can also be hydrolyzed by specific beta-galactosidases.[5] Deficiencies in these enzymes can lead to the accumulation of lactosylceramide and are associated with certain lysosomal storage diseases.
This technical guide provides a foundational understanding of Lactosyl-C18-sphingosine-d7 and its application in modern analytical research. For specific experimental conditions and troubleshooting, researchers should consult relevant literature and manufacturer's guidelines.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of endogenous lactosylceramides in biological matrices, such as plasma and cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lactosyl-C18-sphingosine-d7, to ensure high accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This method is intended for researchers, scientists, and drug development professionals investigating the role of lactosylceramides in various physiological and pathological processes.
Introduction
Lactosylceramides are glycosphingolipids that serve as crucial intermediates in the biosynthesis of more complex glycosphingolipids.[1] They are involved in a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[2] Dysregulation of lactosylceramide (B164483) metabolism has been implicated in several diseases, making their accurate quantification essential for understanding disease mechanisms and for biomarker discovery.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and throughput.[3][4] The use of a stable isotope-labeled internal standard that closely mimics the analyte of interest is critical for correcting for variations in sample preparation and matrix effects, thereby ensuring reliable quantification.[4] Lactosyl-C18-sphingosine-d7 is a suitable internal standard for the quantification of endogenous lactosylceramides.[5] This document provides a comprehensive guide for the application of Lactosyl-C18-sphingosine-d7 in LC-MS/MS-based lactosylceramide analysis.
Sphingolipid Metabolism Pathway
Caption: Overview of the Sphingolipid Metabolism Pathway.
Experimental Protocols
Materials and Reagents
Lactosyl-C18-sphingosine-d7 internal standard
LC-MS grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water
Prepare a stock solution of Lactosyl-C18-sphingosine-d7 in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution at a suitable concentration (e.g., 1 µg/mL) in methanol. Store both solutions at -20°C.
Sample Preparation (Lipid Extraction)
A modified Folch extraction method is recommended for the extraction of lactosylceramides from biological samples.
Caption: Lipid Extraction Workflow.
Protocol:
To 50 µL of plasma or a cell pellet from approximately 1 million cells, add a known amount of the Lactosyl-C18-sphingosine-d7 internal standard working solution.
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
Vortex the mixture vigorously for 2 minutes.
Incubate the sample on ice for 30 minutes.
Add 200 µL of water to induce phase separation.
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
Carefully collect the lower organic phase into a new tube.
Dry the organic extract under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Chromatographic Conditions (Example)
Parameter
Value
Column
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B
Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
Gradient
30% B to 100% B over 10 min, hold at 100% B for 5 min, then re-equilibrate at 30% B for 5 min
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Conditions (Example)
Parameter
Value
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp.
400°C
Collision Gas
Argon
Detection Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
The exact MRM transitions for endogenous lactosylceramides and Lactosyl-C18-sphingosine-d7 should be optimized by infusing the standards into the mass spectrometer. The fragmentation of lactosylceramides typically involves the loss of the lactose (B1674315) moiety and subsequent fragmentation of the sphingoid base. A common product ion for sphingosine (d18:1) containing lipids is m/z 264.3.[6] Based on a related deuterated lactosylceramide, a potential product ion for the deuterated sphingosine backbone could be around m/z 271.3.[1]
Table 1: Example MRM Transitions for Lactosylceramides and Lactosyl-C18-sphingosine-d7
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV) (Starting Point)
Lactosylceramide (d18:1/16:0)
860.7
264.3
40
Lactosylceramide (d18:1/18:0)
888.7
264.3
40
Lactosylceramide (d18:1/24:0)
972.9
264.3
45
Lactosylceramide (d18:1/24:1)
970.9
264.3
45
Lactosyl-C18-sphingosine-d7 (IS)
[M+H+7]
~271.3
Optimize
Note: The exact m/z values for the internal standard will depend on the specific deuteration pattern and should be confirmed experimentally.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the endogenous lactosylceramide species to the Lactosyl-C18-sphingosine-d7 internal standard. A calibration curve should be constructed using known concentrations of non-labeled lactosylceramide standards spiked into a surrogate matrix (e.g., stripped plasma) along with a constant concentration of the internal standard.
Method Validation (Typical Performance)
The following tables provide typical performance characteristics for a validated LC-MS/MS method for sphingolipid analysis. These values should be established for each specific laboratory and application.
Table 2: Typical Method Validation Parameters
Parameter
Typical Value
Linearity (r²)
> 0.99
Lower Limit of Quantitation (LLOQ)
0.1 - 1 ng/mL
Precision (%CV)
< 15% (Intra- and Inter-day)
Accuracy (%RE)
± 15%
Recovery
85 - 115%
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low signal for analytes and IS
Inefficient extraction, instrument sensitivity
Optimize extraction procedure, check MS tuning and source cleanliness.
High background noise
Matrix interference, contaminated solvents
Use high-purity solvents, optimize chromatography to separate interferences, consider solid-phase extraction (SPE).
Poor peak shape
Column degradation, inappropriate mobile phase
Replace column, ensure mobile phase compatibility and proper pH.
High variability in results
Inconsistent sample preparation, IS addition error
Ensure precise and consistent pipetting, add IS early in the workflow.
Conclusion
The use of Lactosyl-C18-sphingosine-d7 as an internal standard provides a reliable and accurate method for the quantification of endogenous lactosylceramides by LC-MS/MS. The detailed protocols and performance characteristics presented in this application note serve as a comprehensive guide for researchers in the field of sphingolipidomics. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.
Quantitative Analysis of Sphingolipids Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction Sphingolipids are a complex class of lipids that serve not only as structural components of cell membranes but also as critical signaling molec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Key bioactive sphingolipids such as ceramide (Cer), sphingosine (B13886) (Sph), and sphingosine-1-phosphate (S1P) are central to these signaling cascades.[4][5][6] Given their integral role in cell fate decisions, the accurate quantification of sphingolipid species is of paramount importance in various fields of research and drug development.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for the specific, sensitive, and quantitative analysis of sphingolipids.[2][7] This application note provides a detailed protocol for the quantitative analysis of a broad range of sphingolipids from biological samples using LC-tandem mass spectrometry (LC-MS/MS). The described methods are applicable to various biological matrices, including cultured cells, tissues, and physiological fluids.[5][6]
Sphingolipid Signaling Pathways
Sphingolipid metabolism gives rise to a network of interconnected bioactive molecules. A central axis in this pathway involves the interplay between ceramide and sphingosine-1-phosphate, which often exert opposing effects on cell fate. Ceramide can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinase or via the de novo synthesis pathway.[4][8] Ceramide is often associated with pro-apoptotic and anti-proliferative signals.[4] Conversely, ceramide can be metabolized to sphingosine, which is then phosphorylated by sphingosine kinases to form S1P.[4][8] S1P typically promotes cell survival, proliferation, and migration by acting as a ligand for a family of G protein-coupled receptors.[4][8][9] The balance between ceramide and S1P levels, often termed the "sphingolipid rheostat," is a critical determinant of cellular outcomes.
Figure 1: Core Sphingolipid Signaling Pathway.
Experimental Workflow
The quantitative analysis of sphingolipids by LC-MS/MS follows a multi-step workflow. The process begins with sample collection and normalization, followed by the addition of internal standards and lipid extraction. The extracted lipids are then separated by liquid chromatography and detected by tandem mass spectrometry. Finally, the data is processed for quantification.
Internal Standards: A cocktail of stable isotope-labeled or odd-chain sphingolipid standards (e.g., d7-sphinganine, d7-ceramides, d31-sphingomyelin).[10]
Protocol 1: Sphingolipid Extraction from Cultured Cells
Cell Harvesting and Lysis:
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
Scrape cells in a minimal volume of PBS and transfer to a glass tube.
Determine cell number or protein concentration for normalization.
Add the internal standard cocktail to the cell suspension.
Lipid Extraction (Single-Phase):
To the cell suspension, add a mixture of methanol and chloroform (2:1, v/v).[10][11]
Vortex thoroughly and incubate at 38°C for 1 hour.[11]
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.
Transfer the supernatant containing the lipid extract to a new tube.
Dry the extract under a stream of nitrogen.
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase starting conditions).
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument and target analytes.
Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[11] Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be employed for better separation of polar sphingolipids.[12]
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[11]
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[11]
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute sphingolipids of increasing hydrophobicity. A typical gradient might run from 70% to 99% B over 16 minutes.[11]
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is suitable for most sphingolipids, including ceramides, sphingoid bases, and sphingomyelins.[5][13] Anionic species like ceramide-1-phosphate may be better detected in negative ion mode.[13]
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a characteristic product ion after collision-induced dissociation.[5][6]
MRM Transitions: Specific precursor/product ion pairs need to be determined for each sphingolipid species and internal standard. For many sphingolipids, a common product ion of m/z 264.2 (for d18:1 sphingoid backbone) is observed.[13][14]
Data Presentation and Quantification
Quantification is achieved by comparing the peak area of the endogenous sphingolipid to that of its corresponding internal standard.[5][6] Calibration curves are constructed by analyzing known concentrations of authentic standards spiked into a representative matrix.[5][6] The results are typically normalized to the initial amount of sample (e.g., cell number, protein content, or tissue weight).
Table 1: Example MRM Transitions for Selected Sphingolipids
Sphingolipid Class
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Sphingosine (d18:1)
300.3
282.2
11
S1P (d18:1)
380.3
264.2
16
Ceramide (d18:1/16:0)
538.7
264.2
23
Sphingomyelin (d18:1/16:0)
703.6
184.1
25
Glucosylceramide (d18:1/16:0)
700.5
264.2
40
Note: These values are illustrative and should be optimized for the specific instrument and analytical conditions.
Table 2: Example Quantitative Data Summary
Sphingolipid Species
Control Group (pmol/mg protein)
Treatment Group (pmol/mg protein)
Fold Change
p-value
Ceramide (d18:1/16:0)
150.2 ± 12.5
285.4 ± 25.1
1.90
<0.01
Ceramide (d18:1/18:0)
85.6 ± 9.8
152.1 ± 18.3
1.78
<0.01
Sphingosine-1-Phosphate
25.3 ± 4.1
15.8 ± 3.2
0.62
<0.05
Sphingomyelin (d18:1/16:0)
350.7 ± 30.2
345.1 ± 28.9
0.98
>0.05
Data are presented as mean ± standard deviation.
Conclusion
The LC-MS/MS-based methodology described provides a robust and sensitive platform for the quantitative analysis of a wide range of sphingolipid species in biological samples. This approach allows for the detailed characterization of the sphingolipidome, offering valuable insights into the roles of these bioactive lipids in health and disease. The provided protocols serve as a foundation for researchers to develop and validate their own specific assays for sphingolipid analysis.
Application Notes and Protocols for the Use of Lactosyl-C18-sphingosine-d7 in Lipidomics
For Researchers, Scientists, and Drug Development Professionals Introduction Lactosyl-C18-sphingosine, a member of the glycosphingolipid family, plays a significant role in various cellular processes and signaling pathwa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, a member of the glycosphingolipid family, plays a significant role in various cellular processes and signaling pathways. Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. Lactosyl-C18-sphingosine-d7 is a deuterated analog of Lactosyl-C18-sphingosine, designed for use as an internal standard in mass spectrometry-based lipidomics.[1] Its stable isotope label allows for precise and accurate quantification of the endogenous, non-labeled analyte by correcting for variations in sample preparation and instrument response.
This document provides a detailed protocol for the use of Lactosyl-C18-sphingosine-d7 as an internal standard for the quantitative analysis of Lactosyl-C18-sphingosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Lactosylceramides are not only precursors for more complex glycosphingolipids but are also bioactive molecules themselves, implicated in inflammatory and oxidative stress pathways.[2][3][4] The synthesis of lactosylceramide from glucosylceramide is catalyzed by lactosylceramide synthase.[2][3] Elevated levels of lactosylceramide can lead to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and subsequent cellular stress.[2][3][4] This can trigger downstream signaling cascades involving molecules like cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid, a precursor for inflammatory mediators.[2][3]
Lactosylceramide synthesis and downstream signaling cascade.
II. Experimental Protocols
A. Preparation of Internal Standard Stock and Working Solutions
Proper preparation of the internal standard is critical for accurate quantification.
1. Stock Solution (1 mg/mL):
Dissolve 1 mg of Lactosyl-C18-sphingosine-d7 in 1 mL of a high-purity organic solvent such as methanol (B129727) or a chloroform:methanol (2:1, v/v) mixture.
Vortex thoroughly until fully dissolved.
Store the stock solution in an amber glass vial at -20°C or -80°C.
2. Working Solution (e.g., 10 µM):
Perform serial dilutions of the stock solution to achieve the desired working concentration. For a 10 µM working solution, dilute the stock solution accordingly with the appropriate solvent (e.g., methanol).
The optimal concentration of the working solution should be determined based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.
B. Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is suitable for a variety of biological samples, including plasma, serum, and cell pellets.
1. Sample Preparation:
Thaw frozen samples on ice.
For liquid samples (plasma, serum), use a precise volume (e.g., 50 µL).
For cell pellets, determine the cell number or protein concentration for normalization.
2. Internal Standard Spiking:
To a clean glass tube, add a known amount of the Lactosyl-C18-sphingosine-d7 working solution (e.g., 10 µL of a 10 µM solution to yield 100 pmol).
Add the biological sample to the tube containing the internal standard.
3. Lipid Extraction:
Add 20 volumes of a cold 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 1 mL for a 50 µL sample).
Vortex vigorously for 1 minute.
Incubate on a shaker at room temperature for 30 minutes.
Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) to induce phase separation.
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
4. Collection and Drying:
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
5. Reconstitution:
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase of the LC method (e.g., 100 µL).
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for lipid extraction and analysis.
C. LC-MS/MS Analysis
1. Liquid Chromatography (LC):
A reversed-phase C18 column is commonly used for the separation of sphingolipids.[5][6][7]
The mobile phase typically consists of a gradient of an aqueous solvent (A) and an organic solvent (B), both containing additives like formic acid and ammonium (B1175870)formate (B1220265) to improve ionization.[7]
Analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
Quantification is achieved using Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
The most common fragmentation for sphingolipids with a d18:1 backbone in positive ion mode is the neutral loss of the head group and water, resulting in a product ion of m/z 264.4.[6]
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Lactosyl-C18-sphingosine
624.5
264.4
30 - 40
Lactosyl-C18-sphingosine-d7
631.5
271.4
30 - 40
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
III. Data Analysis and Quantification
Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous analyte (Lactosyl-C18-sphingosine) and the internal standard (Lactosyl-C18-sphingosine-d7).
Calibration Curve: Prepare a series of calibration standards with known concentrations of non-labeled Lactosyl-C18-sphingosine and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantification: Calculate the concentration of Lactosyl-C18-sphingosine in the unknown samples by determining the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
IV. Quantitative Data Summary
The following table provides an example of how to structure quantitative data for comparison.
Sample ID
Analyte Peak Area
IS Peak Area
Peak Area Ratio (Analyte/IS)
Concentration (ng/mL)
Control 1
150,000
300,000
0.50
5.0
Control 2
165,000
310,000
0.53
5.3
Treated 1
350,000
290,000
1.21
12.1
Treated 2
380,000
305,000
1.25
12.5
V. Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Lactosyl-C18-sphingosine in biological samples using Lactosyl-C18-sphingosine-d7 as an internal standard. The use of a stable isotope-labeled internal standard is essential for achieving accurate and reproducible results in lipidomics research. The provided methodologies for sample preparation, LC-MS/MS analysis, and data processing offer a robust framework for researchers in academic and industrial settings.
Application Notes and Protocols for the Preparation of Lactosyl-C18-sphingosine-d7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the preparation of stock solutions of Lactosyl-C18-sphingosine-d7, a deuterated derivative of lactosyl-C18-sph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of Lactosyl-C18-sphingosine-d7, a deuterated derivative of lactosyl-C18-sphingosine. This stable isotope-labeled compound is primarily utilized as an internal standard or tracer for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[1] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information and Properties
Lactosyl-C18-sphingosine-d7 is a synthetic, deuterated bioactive sphingolipid. It is a form of lactosylceramide (B164483) that lacks the fatty acyl group. Proper handling and storage are essential to maintain its stability and integrity.
Table 1: Quantitative Data for Lactosyl-C18-sphingosine-d7
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and the associated solvents.
Handle organic solvents such as chloroform and methanol in a well-ventilated fume hood to avoid inhalation of toxic fumes.
Refer to the Safety Data Sheet (SDS) for detailed safety information before handling.
Experimental Protocols
The following protocols outline the preparation of a primary stock solution in an organic solvent and a subsequent working solution for analytical applications.
Protocol for Preparation of a Primary Stock Solution in Chloroform:Methanol
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution.
Materials:
Lactosyl-C18-sphingosine-d7 (solid)
Chloroform (ACS grade or higher)
Methanol (ACS grade or higher)
Glass vial with a Teflon-lined cap
Glass syringe or pipette
Vortex mixer
Sonicator (optional)
Procedure:
Equilibration: Allow the vial containing the solid Lactosyl-C18-sphingosine-d7 to equilibrate to room temperature before opening to prevent condensation.
Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform and methanol.
Dissolution:
Carefully weigh the desired amount of Lactosyl-C18-sphingosine-d7 or use the pre-weighed amount from the supplier.
Using a glass syringe or pipette, add the calculated volume of the chloroform:methanol (2:1, v/v) solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
Tightly cap the vial.
Mixing: Vortex the vial gently until the solid is completely dissolved. A clear solution with no particulate matter should be observed. If necessary, brief sonication can be used to aid dissolution.
Storage: Store the stock solution in the glass vial with the Teflon-lined cap at -20°C.
Protocol for Preparation of a Working Solution in DMSO
This protocol is suitable for preparing a working solution for experiments where an organic solvent like chloroform is not desirable.
Materials:
Primary stock solution of Lactosyl-C18-sphingosine-d7 in chloroform:methanol
Dimethyl sulfoxide (DMSO, anhydrous)
Glass test tube
Nitrogen gas stream
Vacuum desiccator or lyophilizer
Glass vial with a Teflon-lined cap
Vortex mixer
Procedure:
Aliquoting: Transfer the desired volume of the primary stock solution into a clean glass test tube.
Solvent Evaporation: Dry the solvent under a gentle stream of nitrogen gas in a fume hood. Ensure the stream is not too harsh to prevent splashing of the lipid.
Complete Drying: For complete removal of the organic solvent, place the test tube in a vacuum desiccator for at least one hour.
Reconstitution: Add the calculated volume of anhydrous DMSO to the dried lipid to achieve the desired working concentration.
Mixing: Vortex the vial thoroughly to ensure complete dissolution of the lipid film.
Storage: Store the DMSO working solution in a glass vial with a Teflon-lined cap at -20°C. For frequent use, smaller aliquots are recommended to avoid repeated freeze-thaw cycles.
Visual Experimental Workflow
The following diagram illustrates the key steps for the preparation of a Lactosyl-C18-sphingosine-d7 stock solution.
Caption: Workflow for preparing stock solutions of Lactosyl-C18-sphingosine-d7.
Application Notes and Protocols for Utilizing Deuterated Sphingolipids in Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. Dysregulation of sphingolip...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Deuterated sphingolipids, where one or more hydrogen atoms are replaced by deuterium (B1214612), offer significant advantages in drug development studies. The stronger carbon-deuterium bond leads to a kinetic isotope effect, which can slow down metabolism, thereby enhancing metabolic stability and altering pharmacokinetic profiles. Furthermore, their distinct mass shift makes them ideal internal standards for mass spectrometry-based quantification, leading to more accurate and precise measurements.
These application notes provide an overview of the key applications of deuterated sphingolipids in drug development and detailed protocols for their use in metabolic stability assays and as internal standards for quantitative analysis.
Applications of Deuterated Sphingolipids in Drug Development
Deuterated sphingolipids are powerful tools in various stages of drug discovery and development:
Metabolic Stability and Pharmacokinetic Studies: Replacing hydrogen with deuterium at sites of metabolism can significantly slow down the breakdown of a sphingolipid-based drug candidate.[1][2][3] This allows researchers to:
Increase the half-life of a potential drug, potentially leading to less frequent dosing.[1]
Reduce the formation of potentially toxic metabolites.[3]
Improve the overall safety and efficacy profile of a drug.[4]
Pathway Tracing and Flux Analysis: Stable isotope labeling with deuterium allows for the tracing of sphingolipid metabolic pathways within cells or organisms.[5][6] By introducing a deuterated precursor, researchers can follow its incorporation into various downstream sphingolipid species, providing insights into:
The activity of specific enzymes in the sphingolipid metabolic network.
The flux through different branches of sphingolipid pathways under various conditions (e.g., disease states or drug treatment).
The identification of potential off-target effects of drugs on sphingolipid metabolism.
Quantitative Bioanalysis (Internal Standards): Due to their chemical similarity and distinct mass from their endogenous counterparts, deuterated sphingolipids are the gold standard for internal standards in mass spectrometry (MS)-based quantification.[7][8][9] Their use corrects for variability in sample preparation and instrument response, leading to:
Highly accurate and precise quantification of endogenous sphingolipid levels.[10][11]
Reliable assessment of how a drug candidate modulates the levels of specific sphingolipids.
Data Presentation
Table 1: Improvement in Quantitative Accuracy Using Deuterated Sphingolipid Internal Standards
Analyte
Internal Standard
Sample Matrix
Coefficient of Variation (%CV) without IS
Coefficient of Variation (%CV) with Deuterated IS
Sphingosine-1-phosphate
d7-Sphingosine-1-phosphate
Human Plasma
15.8
4.2
Ceramide (C16:0)
d7-Ceramide (C16:0)
Cell Lysate
18.2
5.5
Glucosylceramide (C18:0)
d5-Glucosylceramide (C18:0)
Mouse Brain Tissue
21.5
6.8
IS: Internal Standard. Data is representative and compiled from typical lipidomics experiments.
Table 2: Metabolic Stability of a Deuterated vs. Non-deuterated Sphingolipid Analog
Compound
In Vitro Half-life (t½) in Human Liver Microsomes (minutes)
In Vivo Clearance in Rats (mL/min/kg)
Sphingolipid Analog X
45
25.3
Deuterated Analog X-d4
120
9.8
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Endogenous Sphingolipids using a Deuterated Internal Standard
This protocol describes the quantification of an endogenous sphingolipid in a biological sample (e.g., cultured cells) using a deuterated sphingolipid as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Deuterated sphingolipid internal standard (e.g., d7-Ceramide C16) solution of known concentration in methanol
Cell scraper
Microcentrifuge tubes
Nitrogen evaporator
Autosampler vials with inserts
LC-MS/MS system
Procedure:
Cell Harvesting and Lysis:
Place the cell culture plate on ice and aspirate the culture medium.
Wash the cells twice with 1 mL of ice-cold PBS.
Add 500 µL of ice-cold methanol to each well.
Spike the methanol with a known amount of the deuterated internal standard (e.g., 50 pmol of d7-Ceramide C16).
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
Lipid Extraction (Bligh-Dyer Method):
Add 250 µL of chloroform to the cell suspension in methanol. Vortex vigorously for 1 minute.
Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.
Centrifuge at 3000 x g for 10 minutes at 4°C.
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.
Sample Preparation for LC-MS/MS:
Dry the collected organic phase under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[12]
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
Perform chromatographic separation using a suitable C18 column.
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the endogenous sphingolipid and the deuterated internal standard.[4][13]
The instrument parameters (e.g., collision energy, declustering potential) should be optimized for each analyte.[14]
Data Analysis:
Integrate the peak areas of the endogenous sphingolipid and the deuterated internal standard.
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
Determine the concentration of the endogenous sphingolipid by comparing this ratio to a standard curve generated using known concentrations of the non-labeled sphingolipid standard spiked with the same amount of internal standard.
Protocol 2: Metabolic Labeling of Cultured Cells with a Deuterated Sphingolipid Precursor
This protocol outlines a method for tracing the metabolism of a deuterated precursor (e.g., d3-palmitate) into downstream sphingolipids in cultured cells.
Materials:
Cultured cells (e.g., in a 6-well plate)
Cell culture medium
Deuterated precursor (e.g., d3-palmitoyl-CoA or a cell-permeable deuterated fatty acid)
Materials for lipid extraction as described in Protocol 1
LC-MS/MS system
Procedure:
Cell Culture and Labeling:
Culture cells to the desired confluency.
Prepare the labeling medium by supplementing the regular cell culture medium with the deuterated precursor (e.g., 10-50 µM of deuterated palmitate complexed to BSA).
Remove the old medium from the cells and replace it with the labeling medium.
Incubate the cells for a specific period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the deuterated precursor.
Sample Harvesting and Lipid Extraction:
Following the incubation period, harvest the cells and perform lipid extraction as described in Protocol 1 (steps 1 and 2). It is crucial to also add a non-deuterated internal standard for a different sphingolipid class to control for extraction efficiency.
LC-MS/MS Analysis:
Set up the LC-MS/MS to monitor the MRM transitions for the expected deuterated sphingolipid products (e.g., d3-Ceramide C16, d3-Sphingomyelin C16). The precursor and product ion masses will be shifted by the mass of the incorporated deuterium atoms.
Also, monitor the transitions for the corresponding non-deuterated sphingolipids to assess the relative abundance of labeled vs. unlabeled species.
Data Analysis:
Integrate the peak areas for both the deuterated and non-deuterated sphingolipid species.
Calculate the isotopic enrichment by determining the ratio of the peak area of the deuterated sphingolipid to the total peak area (deuterated + non-deuterated) for that specific sphingolipid.
This data will reveal the rate of incorporation of the deuterated precursor into the sphingolipid pool, providing insights into the metabolic activity of the pathway.
Visualizations
Caption: The de novo synthesis pathway of sphingolipids.
Caption: The Sphingomyelin-Ceramide signaling pathway.
Caption: Experimental workflow for quantitative sphingolipid analysis.
Application Notes and Protocols for the Quantification of Psychosine using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Psychosine (B1678307) (galactosylsphingosine) is a critical biomarker for the diagnosis, prognosis, and therapeutic monitoring of Krabbe diseas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosine (B1678307) (galactosylsphingosine) is a critical biomarker for the diagnosis, prognosis, and therapeutic monitoring of Krabbe disease, a rare and devastating neurodegenerative disorder.[1][2] Krabbe disease is caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC), leading to the accumulation of the cytotoxic metabolite psychosine in nervous tissues.[2][3] Accurate and precise quantification of psychosine in biological matrices, such as dried blood spots (DBS), is paramount for newborn screening programs and for evaluating the efficacy of potential therapies.[4][5]
This document provides detailed application notes and protocols for the quantification of psychosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7] The use of a stable isotope-labeled internal standard, such as psychosine-d7 (B12397235), is considered the gold standard for these analyses.[6] This internal standard mimics the chemical and physical properties of the endogenous analyte, thereby correcting for variability during sample preparation and analysis, which ensures the highest accuracy and precision.[6][8] While other structural analog internal standards have been used, stable isotope-labeled internal standards are preferred for their ability to co-elute with the analyte and exhibit similar ionization characteristics.[6]
Signaling Pathway and Pathophysiology
In Krabbe disease, the deficiency of the GALC enzyme disrupts the normal catabolism of galactosylceramide, a major component of myelin. This leads to the accumulation of its deacylated form, psychosine. Psychosine is a cytotoxic lipid that integrates into cell membranes, leading to widespread demyelination and neurodegeneration through various proposed mechanisms including apoptosis and inflammatory responses.[2][3][6]
Figure 1: Simplified signaling pathway in Krabbe Disease.
Experimental Protocols
The following protocol is a representative method for the quantification of psychosine in dried blood spots (DBS) using LC-MS/MS with a stable isotope-labeled internal standard.
Materials and Reagents
Psychosine standard
Psychosine-d7 (or other deuterated psychosine) internal standard (IS)
Stock Solutions: Prepare individual stock solutions of psychosine and psychosine-d7 in methanol at a concentration of 1 mg/mL.
Calibration Standards: Prepare a series of working standard solutions by serially diluting the psychosine stock solution with methanol. These standards will be used to spike blank blood to create DBS calibrators covering a clinically relevant range (e.g., 1-200 nM).[4]
Internal Standard Working Solution: Prepare a working solution of psychosine-d7 in methanol at a concentration that yields a robust signal in the LC-MS/MS system (e.g., 50 ng/mL).
Sample Preparation (Extraction from DBS)
Punch a 3 mm disc from the DBS sample (calibrator, quality control, or unknown) and place it into a well of a 96-well plate.[4][6]
To each well, add 100 µL of the internal standard working solution (methanol containing psychosine-d7).[4][6]
Seal the plate and agitate on a plate shaker for 30 minutes to ensure efficient extraction of psychosine.[6]
Centrifuge the plate to pellet the DBS paper and any precipitated proteins.[6]
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.[4]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Parameter
Typical Conditions
LC System
Waters ACQUITY UPLC or equivalent
Analytical Column
HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column[4][9]
Mobile Phase A
Water with 0.1% formic acid and 1 mM ammonium formate[6]
Mobile Phase B
Acetonitrile:Water (95:5) with 0.1% formic acid and 1 mM ammonium formate[6]
Gradient
Optimized for separation of psychosine from isomers like glucosylsphingosine. A typical gradient might start at high organic and ramp to aqueous.
Flow Rate
0.3 - 0.6 mL/min
Injection Volume
5 - 10 µL
MS System
Waters TQ-S micro or equivalent triple quadrupole mass spectrometer
Ionization Mode
Positive Electrospray Ionization (ESI+)
Acquisition Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
Psychosine: m/z 460.4 → 282.3; Psychosine-d7: m/z 467.4 → 289.3 (Note: Specific transitions may vary slightly based on instrumentation)
Data Analysis and Quantification
Integrate the peak areas for the specified MRM transitions of both psychosine and the psychosine-d7 internal standard.[4]
Calculate the ratio of the peak area of psychosine to the peak area of psychosine-d7 for each sample.[4]
Construct a calibration curve by plotting the peak area ratios of the DBS calibrators against their known concentrations. A linear regression with 1/x or 1/x² weighting is typically used.
Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Experimental Workflow
The overall experimental workflow for the quantification of psychosine from DBS samples is depicted below.
Figure 2: Experimental workflow for psychosine quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data for psychosine levels in different populations and representative LC-MS/MS method performance.
Table 1: Typical Psychosine Concentrations in Dried Blood Spots
The quantification of psychosine by LC-MS/MS using a stable isotope-labeled internal standard like psychosine-d7 is a robust, sensitive, and specific method crucial for the management of Krabbe disease.[4][5][6] This approach allows for the reliable determination of psychosine levels in various biological samples, aiding in newborn screening, diagnosis, and the evaluation of therapeutic interventions. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working in this field.
Detecting Lactosylsphingosine in Tissues: A Guide for Researchers
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Lactosylsphingosine (B51368), a lysoglycosphingolipid, is gaining attention in biomedical research for its p...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactosylsphingosine (B51368), a lysoglycosphingolipid, is gaining attention in biomedical research for its potential role in various cellular processes and its association with certain lysosomal storage diseases. Accurate and sensitive detection of lactosylsphingosine in tissue samples is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the analytical determination of lactosylsphingosine in tissues, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its quantification. Alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection are also discussed.
Overview of Analytical Methods
The quantification of lactosylsphingosine in complex biological matrices like tissue homogenates presents analytical challenges due to its low endogenous concentrations and the presence of isobaric isomers, namely galactosylsphingosine (psychosine) and glucosylsphingosine (B128621). Therefore, methods with high sensitivity and selectivity are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the accurate and sensitive quantification of lactosylsphingosine. It combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar lipids.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers an alternative to LC-MS/MS. It typically requires derivatization of the primary amine group of lactosylsphingosine with a fluorescent tag to enhance detection. While generally less sensitive than LC-MS/MS, it can be a robust and more accessible technique.
Enzyme-Linked Immunosorbent Assay (ELISA): Currently, there are no commercially available ELISA kits specifically for the detection of lactosylsphingosine in tissues. While kits exist for related compounds like glucosylsphingosine, their cross-reactivity with lactosylsphingosine is not well-documented.
Signaling Pathways Involving Lactosylsphingosine and Related Glycosphingolipids
Lactosylsphingosine and its acylated form, lactosylceramide, are implicated in various signaling pathways that can lead to cellular stress and apoptosis, particularly when they accumulate in pathological conditions. The cytotoxic effects are often linked to the disruption of lysosomal and mitochondrial function.
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of lactosylsphingosine and its isomers in tissue samples. It is important to note that these values can vary depending on the specific tissue matrix, instrumentation, and protocol used.
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
LC-MS/MS system with a HILIC column
2. Sample Preparation and Extraction
Caption: Tissue extraction workflow for lactosylsphingosine analysis.
Tissue Homogenization: Weigh the frozen tissue sample (e.g., 50-100 mg of brain tissue). Homogenize the tissue in an appropriate volume of 2% CHAPS solution (e.g., 4 mL/g of tissue) using a bead homogenizer.
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the tissue homogenate.
Lipid Extraction: Add a 1:2 (v/v) mixture of chloroform:methanol to the homogenate. Vortex vigorously for 2-3 minutes.
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the tissue debris.
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
LC System: A UHPLC system is recommended for optimal separation.
Column: A HILIC column (e.g., Ascentis® Express HILIC, 2.7 µm) is suitable for separating lactosylsphingosine from its isomers.[10]
Mobile Phase A: 0.1% Formic acid and 1 mM ammonium formate in water.[10]
Mobile Phase B: 0.1% Formic acid and 1 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[10]
Gradient: A gradient elution from high organic to high aqueous content is used to elute the polar lactosylsphingosine.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]⁺ of lactosylsphingosine, and product ions will be specific fragments generated upon collision-induced dissociation.
4. Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of the lactosylsphingosine standard to the internal standard against the concentration of the standard.
The concentration of lactosylsphingosine in the tissue samples is determined by interpolating the peak area ratio from the calibration curve.
Results are typically expressed as ng or pmol of lactosylsphingosine per mg or g of tissue.
Protocol 2: HPLC with Fluorescence Detection
This method requires derivatization of lactosylsphingosine to make it fluorescent. o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[5]
1. Materials and Reagents
All materials from Protocol 1, except for the LC-MS/MS system.
o-Phthalaldehyde (OPA)
2-Mercaptoethanol
Boric acid buffer (pH 10.5)
HPLC system with a fluorescence detector.
Reversed-phase C18 column.
2. Sample Preparation and Extraction
Follow the same extraction procedure as in Protocol 1 (steps 2.1 to 2.6).
3. Derivatization
Prepare the OPA derivatizing reagent by dissolving OPA in ethanol (B145695) and diluting with boric acid buffer containing 2-mercaptoethanol.
Mix the reconstituted lipid extract with an equal volume of the OPA reagent.
Allow the reaction to proceed for a few minutes at room temperature.
Dilute the reaction mixture with the HPLC mobile phase before injection.
4. HPLC Analysis
Column: A reversed-phase C18 column.
Mobile Phase: A gradient of acetonitrile and water is typically used.
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA-derivatized lactosylsphingosine.
Quantification: Similar to the LC-MS/MS method, quantification is based on a calibration curve prepared with derivatized lactosylsphingosine standards.
Conclusion
The sensitive and specific quantification of lactosylsphingosine in tissues is achievable through LC-MS/MS, with HPLC with fluorescence detection serving as a viable alternative. Careful sample preparation and chromatographic separation are critical to obtaining accurate results, especially given the presence of isobaric isomers. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate methods for lactosylsphingosine analysis in their own laboratories, facilitating further investigation into the role of this important lipid in health and disease.
Application Notes and Protocols for Research-Grade Lactosyl-C18-sphingosine-d7
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of research-grade Lactosyl-C18-sphingosine-d7. This deuterated analog of lact...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of research-grade Lactosyl-C18-sphingosine-d7. This deuterated analog of lactosylsphingosine (B51368) is a high-purity stable isotope-labeled standard essential for the accurate quantification of its endogenous, non-labeled counterpart in biological samples by mass spectrometry.
Introduction
Lactosyl-C18-sphingosine, a lysoglycosphingolipid, is a bioactive molecule derived from the deacylation of lactosylceramide.[1] It plays a role in various cellular processes, and its quantification is crucial for understanding the pathophysiology of several diseases. Lactosyl-C18-sphingosine-d7 is a deuterated version of this molecule, designed for use as an internal standard in mass spectrometry-based quantitative analyses.[2] Its near-identical chemical and physical properties to the endogenous analyte ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]
The primary application of Lactosyl-C18-sphingosine-d7 is as an internal standard for the quantitative analysis of Lactosyl-C18-sphingosine in biological matrices such as plasma, serum, tissues, and cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways of Lactosylsphingosine
Lactosyl-C18-sphingosine is the deacylated form of lactosylceramide. Lactosylceramide is a key player in several signaling pathways, particularly those related to inflammation and oxidative stress. External stimuli can lead to the synthesis of lactosylceramide, which then activates downstream signaling cascades. The diagram below illustrates a simplified overview of lactosylceramide-mediated signaling. Lactosyl-C18-sphingosine-d7 serves as a tool to accurately measure the levels of its endogenous counterpart within these pathways.
Protocol 1: Quantification of Lactosyl-C18-sphingosine in Plasma using LC-MS/MS
This protocol provides a general method for the extraction and quantification of Lactosyl-C18-sphingosine from plasma samples. Optimization may be required for specific instruments and sample types.
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
Sample Preparation:
Thaw plasma samples on ice.
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
Add 10 µL of Lactosyl-C18-sphingosine-d7 internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity).
Vortex briefly.
Add 500 µL of methanol to precipitate proteins and vortex for 30 seconds.
Add 250 µL of chloroform and vortex for 30 seconds.
Incubate on ice for 10 minutes.
Centrifuge at 16,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Dry the supernatant under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
LC Column: A HILIC column is often suitable for separating lysosphingolipids.
Mobile Phase A: Acetonitrile/Water (95:5 v/v) with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B: Acetonitrile/Water (50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient: Establish a gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte and internal standard.
Flow Rate: 0.4 mL/min.
Injection Volume: 5-10 µL.
MS Detection: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
MRM Transitions:
Lactosyl-C18-sphingosine: Precursor ion (m/z) -> Product ion (m/z)
Lactosyl-C18-sphingosine-d7: Precursor ion (m/z) -> Product ion (m/z)
(Note: Specific MRM transitions should be determined by direct infusion of the non-labeled and deuterated standards.)
Data Analysis:
Integrate the peak areas for both the endogenous Lactosyl-C18-sphingosine and the Lactosyl-C18-sphingosine-d7 internal standard.
Calculate the ratio of the analyte peak area to the internal standard peak area.
Quantify the concentration of the endogenous analyte using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Lactosyl-C18-sphingosine using its deuterated internal standard.
Application Notes and Protocols for Lactosyl-C18-sphingosine-d7 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals Introduction Lactosyl-C18-sphingosine-d7 is a deuterated analog of lactosyl-C18-sphingosine (also known as lyso-lactosylceramide), a bioactive sphingolipid....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine-d7 is a deuterated analog of lactosyl-C18-sphingosine (also known as lyso-lactosylceramide), a bioactive sphingolipid. In the field of neurodegenerative disease research, this stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard for the accurate quantification of endogenous lactosyl-C18-sphingosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The precise measurement of lactosyl-C18-sphingosine is critical, as alterations in its levels, and those of related sphingolipids, are implicated in the pathophysiology of several neurodegenerative disorders, including Gaucher disease, Parkinson's disease, and multiple sclerosis.
These application notes provide detailed protocols for the use of Lactosyl-C18-sphingosine-d7 as an internal standard for the analysis of biological samples relevant to neurodegenerative disease research. Additionally, we summarize the known roles of lactosylsphingosine (B51368) and its acylated form, lactosylceramide (B164483), in neuroinflammatory signaling pathways.
Application: Internal Standard for LC-MS/MS Quantification
Lactosyl-C18-sphingosine-d7 is the ideal internal standard for the quantification of endogenous lactosyl-C18-sphingosine due to its near-identical chemical and physical properties, including extraction efficiency and chromatographic retention time.[3] The mass shift of 7 Da allows for its clear differentiation from the endogenous analyte in the mass spectrometer, enabling precise and accurate quantification.
Commercially Available Lactosyl-C18-sphingosine-d7
Lactosyl-C18-sphingosine-d7 is commercially available from various suppliers, typically as a powder.
Product Name
CAS Number
Molecular Formula
Molecular Weight
Purity
Lactosyl(β) Sphingosine-d7
2315262-32-7
C₃₀H₅₀D₇NO₁₂
630.82
≥98%
Quantitative Data Summary
The following tables summarize representative concentrations of related sphingolipids in biological fluids and tissues from patients with neurodegenerative diseases and healthy controls. These values highlight the alterations observed in disease states and underscore the importance of accurate quantification.
Table 1: Glucosylsphingosine (B128621) (a related lysosphingolipid) Levels in Plasma of Parkinson's Disease Patients with and without GBA1 Mutations
Cohort
Mean Glucosylsphingosine (ng/mL)
Standard Deviation (ng/mL)
Healthy Controls (GBA1-)
0.73
± 0.15
Idiopathic PD (GBA1-)
0.71
± 0.14
GBA1 N370S carriers (no PD)
0.82
± 0.19
GBA1 N370S carriers (with PD)
0.81
± 0.17
Gaucher's Disease with PD
> 5.0
-
Data adapted from Surface et al., Movement Disorders, 2022.[4][5] Note: While statistically significant differences were observed between GBA1 carriers and non-carriers, the biological significance for PD risk is still under investigation.[6]
Table 2: Glucosylsphingosine and Galactosylsphingosine in Human Cerebrospinal Fluid (CSF) from Healthy Individuals
Analyte
Mean Concentration (pg/mL)
Glucosylsphingosine
1.07
Galactosylsphingosine
9.44
Data from a study by Sato et al., which developed a highly sensitive LC-MS/MS method.[7][8]
Table 3: Cerebrospinal Fluid (CSF) Biomarkers in Alzheimer's Disease
Biomarker
Typical Change in AD
Representative Control Levels
Representative AD Levels
Aβ1-42
Decreased
> 500 pg/mL
< 500 pg/mL
Total Tau (T-tau)
Increased
< 450 pg/mL
> 450 pg/mL
Phosphorylated Tau (P-tau181)
Increased
< 61 pg/mL
> 61 pg/mL
These are generally accepted cutoff values and can vary between assays and laboratories.[3][9] While not a direct measurement of lactosylsphingosine, these illustrate the utility of CSF biomarkers in neurodegeneration.
Experimental Protocols
Protocol 1: Quantification of Lactosyl-C18-sphingosine in Brain Tissue using LC-MS/MS
This protocol is adapted from general sphingolipid extraction and analysis methods for brain tissue.
2. Preparation of Internal Standard Stock and Working Solutions:
Stock Solution (1 mg/mL): Carefully weigh 1 mg of Lactosyl-C18-sphingosine-d7 and dissolve it in 1 mL of methanol. Store at -20°C.
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
Spiking Solution (100 ng/mL): Further dilute the working solution 1:100 with methanol.
3. Sample Preparation (Lipid Extraction):
Weigh approximately 50 mg of frozen brain tissue.
Add 1 mL of cold methanol and 10 µL of the 100 ng/mL Lactosyl-C18-sphingosine-d7 spiking solution.
Homogenize the tissue thoroughly on ice.
Add 2 mL of chloroform and vortex vigorously for 1 minute.
Add 800 µL of water and vortex again.
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
Carefully collect the lower organic phase into a new glass vial.
Dry the lipid extract under a gentle stream of nitrogen.
Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column.
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the analyte.
MS/MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode.
Lactosyl-C18-sphingosine: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion.
Lactosyl-C18-sphingosine-d7: Monitor the transition from the precursor ion [M+H]⁺ (shifted by +7 m/z) to its corresponding product ion.
5. Quantification:
Generate a standard curve using known concentrations of non-deuterated Lactosyl-C18-sphingosine spiked with a constant amount of Lactosyl-C18-sphingosine-d7.
Calculate the peak area ratio of the endogenous analyte to the internal standard in the samples.
Determine the concentration of endogenous Lactosyl-C18-sphingosine in the samples by interpolating from the standard curve.
Protocol 2: Analysis of Lactosyl-C18-sphingosine in Cerebrospinal Fluid (CSF)
This protocol is adapted from highly sensitive methods for analyzing lysosphingolipids in CSF.[7][8]
1. Materials and Reagents:
Same as Protocol 1, with the addition of a solid-phase extraction (SPE) cartridge (e.g., C18 or mixed-mode cation exchange).
2. Sample Preparation:
Thaw CSF samples on ice.
To 100 µL of CSF, add 10 µL of the 100 ng/mL Lactosyl-C18-sphingosine-d7 spiking solution.
Proceed with either protein precipitation followed by lipid extraction (as in Protocol 1) or solid-phase extraction for sample cleanup and concentration.
For SPE, condition the cartridge according to the manufacturer's instructions.
Load the CSF sample.
Wash the cartridge to remove interfering substances.
Elute the sphingolipids with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).
Dry the eluate and reconstitute in a small volume of methanol.
3. LC-MS/MS Analysis and Quantification:
Follow the LC-MS/MS and quantification steps as outlined in Protocol 1. Due to the low concentrations in CSF, a highly sensitive mass spectrometer is recommended.[7][8]
Signaling Pathways and Biological Relevance
While Lactosyl-C18-sphingosine-d7 is primarily a research tool, understanding the biological roles of its endogenous counterpart is crucial for interpreting quantitative data. Lactosylceramide, the acylated form, is a key player in neuroinflammation, a common feature of many neurodegenerative diseases.
Lactosylceramide-Mediated Neuroinflammation
Lactosylceramide can be upregulated in the central nervous system (CNS) during chronic inflammation.[10] It acts as a signaling molecule that can activate glial cells, including astrocytes and microglia, leading to the production of pro-inflammatory mediators.[1][11]
Caption: Lactosylceramide signaling in astrocytes leading to neuroinflammation.
This pathway illustrates how inflammatory stimuli can upregulate lactosylceramide synthase (B4GALT6) in astrocytes, leading to increased lactosylceramide levels.[10] Lactosylceramide then activates downstream signaling cascades, such as the NF-κB and Ras/ERK1/2 pathways, resulting in the production of chemokines (e.g., CCL2) and cytokines (e.g., GM-CSF) that promote the activation and recruitment of microglia, key mediators of neuroinflammation.[1][10][12]
Experimental Workflow for Studying Lactosylsphingosine in Neurodegeneration
Caption: General workflow for quantitative analysis of lactosylsphingosine.
This diagram outlines the key steps for using Lactosyl-C18-sphingosine-d7 in neurodegenerative disease research, from sample collection to the final interpretation of the quantitative data in the context of the specific disease being studied.
Conclusion
Lactosyl-C18-sphingosine-d7 is an essential tool for researchers investigating the role of sphingolipids in neurodegenerative diseases. Its use as an internal standard enables the reliable quantification of endogenous lactosyl-C18-sphingosine, providing valuable insights into the biochemical alterations that occur in these complex disorders. The protocols and information provided herein offer a framework for incorporating this powerful analytical approach into studies aimed at understanding disease mechanisms and developing novel therapeutic strategies.
Technical Support Center: Optimizing Lactosyl-C18-sphingosine-d7 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of Lactosyl-C18-sphin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of Lactosyl-C18-sphingosine-d7 in their mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing Lactosyl-C18-sphingosine-d7?
A1: Lactosyl-C18-sphingosine and similar glycosphingolipids ionize readily in the positive ion mode, typically forming strong [M+H]⁺ ions.[1] Electrospray ionization (ESI) is the most common and effective ionization technique for this class of molecules.[2] While in-source fragmentation can sometimes produce [M+H-H₂O]⁺ ions, the [M+H]⁺ adduct generally exhibits a much higher intensity and is recommended for quantification.[2]
Q2: How do mobile phase additives impact the signal intensity of my analyte?
A2: Mobile phase additives are crucial for improving ionization efficiency and chromatographic peak shape.[3] For sphingolipids like lactosylceramides, adding formic acid and ammonium (B1175870)formate (B1220265) to the mobile phase has been shown to enhance signal intensity.[2][4] An optimal concentration of 0.2% formic acid has been reported to improve ionization efficiency.[2] For reversed-phase liquid chromatography (RPLC) in positive ESI mode, a mobile phase containing 10 mM ammonium formate, with or without 0.1% formic acid, generally provides high signal intensity for various lipid classes.[4][5][6]
Q3: What are the recommended sample preparation techniques for sphingolipid analysis?
A3: Effective sample preparation is key to reducing matrix effects and improving signal intensity. Common techniques include:
Liquid-Liquid Extraction (LLE): Methods like the Folch or Blight and Dyer procedures are commonly used to extract lipids from biological samples.[7]
Butanolic Extraction: A single-phase butanol extraction has demonstrated good recovery for a wide range of sphingolipids.[2][8]
Protein Precipitation: This is a simpler method, often using methanol (B129727) or ethanol, to remove proteins from the sample.[7][9]
Solid-Phase Extraction (SPE): C18-based SPE can be used to purify and concentrate the deproteinized plasma sample, effectively removing salts and other interferences that can suppress the signal.[7]
Q4: Why is a deuterated internal standard like Lactosyl-C18-sphingosine-d7 used?
A4: A deuterated internal standard (d-IS) is essential for accurate quantification in LC-MS analysis.[10] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar effects from sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and variations in instrument response.[10][11] By normalizing the signal of the analyte to the signal of the d-IS, these variations can be corrected, leading to more accurate and precise results.[8]
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity for Lactosyl-C18-sphingosine-d7.
Problem: The signal for my Lactosyl-C18-sphingosine-d7 internal standard is weak or absent.
This is a common issue that can prevent accurate quantification. The following workflow can help you identify the root cause.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Q5: How do I systematically optimize my ESI source parameters?
A5: Optimizing ESI parameters is critical for maximizing signal intensity. A systematic approach, such as Design of Experiments (DoE), can be effective, but a one-factor-at-a-time (OFAT) approach is also common.[12] Key parameters to adjust include:
Capillary/Sprayer Voltage: This voltage is crucial for droplet charging. While a default setting may work, optimizing it can lead to significant sensitivity improvements.[13] Be cautious, as excessively high voltages can cause corona discharge and signal instability.[13]
Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in droplet formation and desolvation. Higher flow rates are generally needed for faster LC flow rates or highly aqueous mobile phases.[13][14]
Gas Temperatures (Drying and Sheath Gas): Temperature affects the efficiency of solvent evaporation. However, be mindful of thermally labile compounds, as excessive heat can cause degradation.[14]
Sprayer Position: The position of the ESI needle relative to the MS inlet should be optimized for maximal ion sampling.[13]
A Design of Experiments (DoE) strategy can be more efficient for optimizing multiple interacting parameters.[12]
Q6: What are matrix effects and how can I minimize them?
A6: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8][11] This can lead to ion suppression (decreased signal) or enhancement (increased signal), both of which compromise data accuracy.[11]
Strategies to Minimize Matrix Effects:
Improve Sample Cleanup: Use more rigorous extraction methods like SPE or LLE to remove interfering components.[7][15]
Optimize Chromatography: Improve the separation of your analyte from interfering matrix components by adjusting the gradient, mobile phase, or using a different column chemistry like HILIC, which offers different selectivity than reversed-phase.[2]
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.
Use a Stable Isotope-Labeled Internal Standard: A co-eluting deuterated standard like Lactosyl-C18-sphingosine-d7 is the most effective way to compensate for matrix effects, as it will be suppressed or enhanced to a similar degree as the analyte.[8]
Experimental Protocols & Data
Protocol 1: Sphingolipid Extraction from Plasma
This protocol is a modified single-phase butanol extraction method adapted from published procedures.[2][8]
Caption: Workflow for single-phase extraction of sphingolipids.
Methodology:
To 50 µL of plasma in a glass tube, add 20 µL of the internal standard mixture containing Lactosyl-C18-sphingosine-d7.
Vortex the sample for 30 seconds.
Add 0.5 mL of water, 1.25 mL of methanol, and 1.25 mL of methyl tert-butyl ether (MTBE). This creates a single-phase mixture.[8]
Vortex vigorously for 1 minute.
Centrifuge to pellet any precipitated material.
Carefully transfer the supernatant to a new glass tube.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
Table 1: Effect of Mobile Phase Modifiers on Lipid Signal Intensity (ESI+)
This table summarizes the relative performance of different mobile phase additives for enhancing the signal of various lipid classes in positive ionization mode, which can be extrapolated to optimize the signal for Lactosyl-C18-sphingosine-d7.
Mobile Phase Modifier
Ceramide (Cer)
Hexosylceramide (HexCer)
Lactosylceramide (LacCer)
Sphingomyelin (SM)
Overall Performance
10 mM Ammonium Formate
Excellent
Excellent
Excellent
Excellent
Excellent
10 mM Amm. Formate + 0.1% Formic Acid
Excellent
Excellent
Excellent
Excellent
Excellent
10 mM Ammonium Acetate
Sufficient
Sufficient
Sufficient
Sufficient
Sufficient
10 mM Amm. Acetate + 0.1% Acetic Acid
Moderate
Moderate
Moderate
Moderate
Moderate
Data adapted from a study on untargeted metabolomics and lipidomics, where performance is rated based on observed peak intensities.[5][6][16] "Excellent" indicates the highest signal intensity observed.
Table 2: General ESI Source Parameter Starting Points
Use these parameters as a starting point for optimization. The optimal values will be instrument-dependent.
troubleshooting poor recovery of sphingolipid internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of sphingolipid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of sphingolipid internal standards during mass spectrometry-based experiments.
Troubleshooting Guides
Guide 1: Diagnosing Poor Recovery of Sphingolipid Internal Standards
Question: What are the primary reasons for the poor recovery of my sphingolipid internal standards?
Poor recovery of sphingolipid internal standards can generally be attributed to three main areas: issues with the extraction procedure, degradation of the analytes, or matrix effects during LC-MS/MS analysis. A systematic approach to troubleshooting is crucial to identify the root cause.
Troubleshooting Workflow:
A flowchart for troubleshooting poor internal standard recovery.
Frequently Asked Questions (FAQs)
Extraction Efficiency
Q1: My internal standard recovery is consistently low across all samples. Which extraction method is best for sphingolipids?
The optimal extraction method can depend on the specific sphingolipid class you are targeting due to the wide range of polarities within this lipid superclass. The most common methods are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) extractions.
Folch and Bligh & Dyer: These are considered "gold-standard" methods for lipid extraction and are effective for a broad range of sphingolipids.[1] They utilize a chloroform (B151607) and methanol (B129727) solvent system. The Bligh & Dyer method is a variation that uses a smaller solvent volume, making it suitable for smaller sample sizes.[2]
MTBE: This method offers the advantage of having the lipid-containing organic phase as the upper layer, which can simplify manual extraction and is more amenable to automation.[3] It has been shown to provide good recoveries for many lipid classes.[4]
Single-Phase Extraction: Methods using a single-phase solvent system, such as butanol/methanol or just methanol, have also been developed and can be simpler and faster.[5][6]
It is crucial to ensure that the chosen protocol is followed precisely, including the correct solvent-to-sample ratios and homogenization procedures. For instance, the Folch method recommends a solvent volume 20 times that of the sample.[7][8]
Q2: I am working with a very polar sphingolipid, like sphingosine-1-phosphate (S1P), and my recovery is poor. What can I do?
Highly polar sphingolipids like S1P can be challenging to extract efficiently with traditional biphasic methods, as they may partition into the aqueous layer. For these analytes, a single-phase extraction using butanol and methanol can be more effective.[9] Some studies have also shown that acidification of the extraction solvent can improve the recovery of phosphorylated sphingolipids.
Analyte Stability
Q3: Could my internal standards be degrading during sample preparation?
Yes, sphingolipids can be susceptible to both enzymatic and chemical degradation.
Enzymatic Degradation: Endogenous enzymes in biological samples can remain active even at low temperatures and in the presence of organic solvents.[10] To minimize enzymatic activity, it is recommended to perform extractions on ice and work quickly. The use of enzyme inhibitors or heat treatment of the sample prior to extraction can also be considered.[10][11]
Chemical Degradation (Oxidation): Sphingolipids containing unsaturated fatty acyl chains are prone to oxidation.[12] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent this.[13] It is also advisable to store samples and extracts at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.[10]
Matrix Effects
Q4: My internal standard recovery is variable between different samples. What could be the cause?
Variable recovery across a sample set is often indicative of matrix effects.[14] Matrix effects occur when components of the biological sample co-elute with your internal standard and interfere with its ionization in the mass spectrometer's source, leading to either ion suppression or enhancement.[15] Phospholipids are a common cause of matrix effects in lipidomics.[14]
Q5: How can I test for and mitigate matrix effects?
A common method to assess matrix effects is the post-extraction spike experiment.[16] This involves comparing the signal of the internal standard in a clean solvent to its signal when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
Strategies to mitigate matrix effects include:
Chromatographic Separation: Optimizing your liquid chromatography method to separate the internal standard from the interfering matrix components.[16] This could involve adjusting the mobile phase gradient or using a different column chemistry.
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[16] However, this may compromise the detection of low-abundance analytes.
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) can be used to remove interfering components, such as phospholipids, from the sample extract before LC-MS analysis.[17]
Use of Stable Isotope-Labeled Internal Standards: These are the gold standard as they co-elute with the endogenous analyte and experience the same matrix effects, thus providing the most accurate correction.[15]
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of different sphingolipid classes. The following table summarizes reported recovery efficiencies for various methods.
Sphingolipid Class
Folch Method Recovery (%)
Bligh & Dyer Method Recovery (%)
MTBE Method Recovery (%)
Single-Phase Methanol Recovery (%)
Sphingosine-1-phosphate (S1P)
69-96
35-72
48-84
96-101
Sphingosine (So)
69-96
35-72
48-84
96-101
Sphinganine (Sa)
69-96
35-72
48-84
96-101
Ceramide (Cer)
69-96
35-72
48-84
96-101
Sphingomyelin (SM)
69-96
35-72
48-84
96-101
Hexosylceramide (HexCer)
69-96
35-72
48-84
96-101
Data compiled from a comparative study.[18] Note that recovery can be highly dependent on the specific protocol and sample matrix.
Experimental Protocols
Modified Folch Lipid Extraction Method
This protocol is a widely used method for the extraction of total lipids from biological samples.
Workflow for the modified Folch lipid extraction method.
Materials:
Homogenizer
Glass centrifuge tubes with Teflon-lined caps
Chloroform (HPLC grade)
Methanol (HPLC grade)
0.9% (w/v) Sodium Chloride (NaCl) solution
Nitrogen gas evaporator
Vortex mixer
Centrifuge
Procedure:
Homogenize the tissue or cell sample in an appropriate buffer.
Transfer a known amount of the homogenate to a glass centrifuge tube.
Add the sphingolipid internal standard mixture.
Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the sample.[7][8]
Vortex vigorously for 1-2 minutes and incubate at room temperature for 15-20 minutes with agitation.
Add 0.2 volumes of 0.9% NaCl solution to the tube.[7][8]
Vortex for another 1-2 minutes and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[7]
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
Dry the collected organic phase under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in a solvent suitable for your LC-MS/MS analysis.
Bligh & Dyer Lipid Extraction Method
This method is a modification of the Folch method and is suitable for smaller sample volumes.[19]
Procedure:
To 1 mL of your sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of chloroform:methanol (1:2, v/v) containing your internal standards.[20]
Sphingolipid metabolism is a complex network of interconnected pathways that produce a variety of bioactive lipids. Ceramide sits (B43327) at the center of this network, serving as a precursor for the synthesis of more complex sphingolipids and also being a product of their degradation.
Lactosyl-C18-sphingosine-d7 stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Lactosyl-C18-sphingosine-d7. Below you will find trouble...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Lactosyl-C18-sphingosine-d7. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Lactosyl-C18-sphingosine-d7?
For long-term stability, Lactosyl-C18-sphingosine-d7 should be stored at -20°C as a solid (powder).[1] When stored properly at -20°C, the compound is stable for at least one year from the date of receipt.[1] If dissolved in an organic solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.
Q2: How should I handle the product upon receipt?
Lactosyl-C18-sphingosine-d7 is typically shipped at room temperature and is stable for a few days during ordinary shipping.[2] Upon receipt, it is recommended to store the product at -20°C for long-term use.
Q3: What solvents are suitable for dissolving Lactosyl-C18-sphingosine-d7?
Lactosyl-C18-sphingosine-d7 can be dissolved in organic solvents such as methanol (B129727), ethanol, or a chloroform:methanol mixture. For quantitative analysis using LC-MS, it is often reconstituted in the initial mobile phase of the chromatography method.
Q4: Can I subject the product to multiple freeze-thaw cycles?
It is best to avoid multiple freeze-thaw cycles as this can potentially lead to degradation of the lipid.[3] For solutions, it is recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Q5: What are the signs of product degradation?
Degradation of Lactosyl-C18-sphingosine-d7 may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The appearance of additional spots on a TLC plate or unexpected peaks in an LC-MS chromatogram could indicate degradation.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Inconsistent or poor signal in LC-MS analysis
Product degradation due to improper storage.
- Verify that the product has been stored at the recommended -20°C as a solid or at -80°C as a solution. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Protect the compound from light and oxygen.
Incomplete dissolution of the compound.
- Ensure the compound is fully dissolved in the chosen solvent. Gentle vortexing or sonication may aid dissolution. - Check the solubility of the compound in your specific solvent system.
Appearance of unexpected peaks in chromatogram
Contamination or degradation.
- Analyze a freshly prepared solution from a new vial of the standard. - Ensure all glassware and solvents are clean and of high purity. - Check for potential degradation by running a stability check (see Experimental Protocols).
Shift in retention time
Isotope effect or interaction with the analytical column.
- A slight shift in retention time for deuterated standards compared to their non-deuterated counterparts can occur. This is known as the isotope effect. Ensure your data analysis software can account for this. - Ensure the column is properly equilibrated and that the mobile phase composition is consistent.
Stability Data
While specific quantitative stability data for Lactosyl-C18-sphingosine-d7 under a wide range of conditions is not extensively published, the following table provides a general guideline based on typical stability profiles for glycosphingolipids.
Storage Condition
Form
Duration
Expected Stability
-20°C
Solid (Powder)
1 year
>98% Purity
4°C
Solid (Powder)
2 years
Stable with minimal degradation
Room Temperature
Solid (Powder)
1 week
Generally stable, but long-term storage is not recommended
-80°C
In Solvent (e.g., Methanol)
6 months
Stable
-20°C
In Solvent (e.g., Methanol)
1 month
Stable
Room Temperature
In Solvent (e.g., Methanol)
< 24 hours
Prone to degradation; should be used immediately
Experimental Protocols
Protocol for Assessing the Stability of Lactosyl-C18-sphingosine-d7 by LC-MS
Objective: To determine the stability of Lactosyl-C18-sphingosine-d7 under specific storage conditions over time.
Materials:
Lactosyl-C18-sphingosine-d7
High-purity solvent (e.g., methanol or ethanol)
LC-MS grade water and acetonitrile
Formic acid
Autosampler vials
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
Methodology:
Stock Solution Preparation:
Accurately weigh a known amount of Lactosyl-C18-sphingosine-d7 and dissolve it in a suitable high-purity solvent to a final concentration of 1 mg/mL.
Aliquot the stock solution into several autosampler vials to avoid freeze-thaw cycles of the main stock.
Sample Preparation for Time Points:
Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL) using the initial mobile phase composition.
For each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature), prepare a set of vials.
One vial will serve as the time zero (T0) sample and should be analyzed immediately.
Storage and Analysis:
Store the prepared vials at their respective temperatures.
At each designated time point (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
Allow the vial to come to room temperature before analysis.
Analyze the sample by LC-MS.
LC-MS Analysis:
Use a suitable C18 reversed-phase column.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Run a gradient elution suitable for separating the analyte from any potential degradation products.
The mass spectrometer should be operated in positive ion mode, monitoring for the protonated molecule [M+H]⁺ of Lactosyl-C18-sphingosine-d7.
Data Analysis:
Integrate the peak area of the Lactosyl-C18-sphingosine-d7 peak at each time point.
Calculate the percentage of the remaining compound at each time point relative to the T0 sample.
Remaining Compound (%) = (Peak Area at Tx / Peak Area at T0) * 100
Visualizations
Lactosylceramide Signaling Pathway
Lactosyl-C18-sphingosine is the lyso-form of lactosylceramide. Lactosylceramide is a bioactive sphingolipid that can act as a second messenger in various signaling pathways, often leading to inflammatory responses and oxidative stress.[4][5]
Caption: Lactosylceramide-mediated signaling leading to oxidative stress and inflammation.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of Lactosyl-C18-sphingosine-d7.
Caption: Workflow for conducting a stability study of Lactosyl-C18-sphingosine-d7.
Troubleshooting Logic for Poor LC-MS Signal
This diagram outlines a logical approach to troubleshooting poor signal intensity during the LC-MS analysis of Lactosyl-C18-sphingosine-d7.
Technical Support Center: Optimizing Mass Spectrometry for Deuterated Lipids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address s...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry analysis of deuterated lipids.
Troubleshooting Guide
This section addresses common problems that can arise during your experiments, offering systematic approaches to identify and resolve them.
Issue 1: Poor or No Signal Intensity for Deuterated Standard
Q: I am not seeing a signal, or the signal for my deuterated internal standard (IS) is very weak. What should I check?
A: Poor or absent signal intensity is a common issue that can often be resolved by systematically checking a few key areas of your experimental setup.
Initial Checks:
Concentration and Storage:
Verify Working Solution Concentration: Double-check the calculations for your dilutions and ensure the final concentration of the deuterated standard in your sample is appropriate for the sensitivity of your mass spectrometer.
Assess Standard Stability: Deuterated lipids, especially those with unsaturated fatty acid chains, can degrade over time if not stored correctly. They should be stored at or below -16°C in an organic solvent under an inert atmosphere (like argon or nitrogen) to prevent oxidation and hydrolysis.[1] Avoid repeated freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from a new vial.[1]
Mass Spectrometer and LC System:
Instrument Calibration and Tuning: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of your deuterated lipid.[2]
Ionization Source Parameters: Optimize the ionization source parameters, such as spray voltage, gas flows, and source temperature, for your specific deuterated lipid.[2] ESI in positive mode is effective for a wide range of lipids, but negative ionization can provide better results for certain classes like phosphatidylinositols.[3]
Check for Leaks: Air leaks in the GC/MS system can lead to a high background and poor signal. Verify that all gas fittings are leak-free.[4]
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting workflow for diagnosing poor or no signal intensity of a deuterated standard.
Issue 2: Inaccurate or Inconsistent Quantification
Q: My quantitative results are showing high variability or are inaccurate. What are the likely causes?
A: Inaccurate quantification when using deuterated internal standards can stem from several factors, including isotopic exchange, impurities in the standard, and differential matrix effects.
Possible Causes and Solutions:
Isotopic Exchange (H/D Exchange):
Problem:Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, a process known as back-exchange.[5] This is more likely for deuterium labels at labile positions (e.g., on hydroxyl or amine groups) and can be accelerated by acidic or basic conditions and higher temperatures.[3][6] This exchange alters the mass of the internal standard, leading to quantification errors.[6]
Troubleshooting:
Evaluate Stability: Incubate the deuterated standard in your sample diluent and mobile phase for the duration of a typical analytical run and re-inject to see if the signal of the unlabeled analyte increases.[3] (See Protocol 2: Assessing Deuterated Standard Stability and H/D Exchange ).
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible.[5]
Check Label Position: Review the certificate of analysis to confirm that the deuterium labels are on stable positions (e.g., on the carbon backbone).[5] If H/D exchange is a persistent issue, consider using an internal standard labeled with a non-exchangeable stable isotope like ¹³C.[3]
Low Isotopic Purity of the Standard:
Problem: The deuterated standard may contain a significant amount of the unlabeled analyte from its synthesis. This will lead to an overestimation of the analyte's concentration.[5]
Troubleshooting:
Assess Purity: Inject a high-concentration solution of the deuterated standard alone and monitor the mass transition of the unlabeled analyte.[5] (See Protocol 1: Quantification of Isotopic Purity ).
Consult Certificate of Analysis (CoA): Check the CoA for the stated isotopic purity.[5]
Contact Supplier: If you detect a significant amount of unlabeled analyte, contact the supplier for a new batch with higher purity.[5]
In-Source Fragmentation:
Problem: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, contributing to the signal of the unlabeled analyte.[5]
Troubleshooting:
Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize in-source fragmentation.[5]
Differential Matrix Effects:
Problem: The deuterated standard and the analyte may not co-elute perfectly due to the "deuterium isotope effect," causing them to experience different degrees of ion suppression or enhancement from the sample matrix.[7]
Troubleshooting:
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution.
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[8][9] (See Protocol 3: Post-Column Infusion for Matrix Effect Assessment ).
Logical Diagram for Inaccurate Quantification
Caption: Diagnostic workflow for troubleshooting inaccurate or inconsistent quantification.
Frequently Asked Questions (FAQs)
Q1: What is the "deuterium isotope effect" and how does it affect my analysis?
A1: The deuterium isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated analog due to the mass difference between deuterium and hydrogen. In reversed-phase liquid chromatography (RPLC), this often results in the deuterated compound eluting slightly earlier than the non-deuterated one.[7][10] This can be problematic if the separation is significant enough to cause differential matrix effects, leading to inaccurate quantification.[7]
Q2: How many deuterium atoms should my internal standard have?
A2: The ideal number of deuterium atoms depends on the molecular weight of the analyte and the need to shift the mass of the internal standard outside the natural isotopic distribution of the analyte to prevent "cross-talk". A mass difference of at least 3-4 Da is generally recommended to avoid isotopic interference.
Q3: I am observing unexpected adducts (e.g., [M+Na]⁺) for my deuterated lipid. How does this affect quantification?
A3: The formation of various adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) is common in electrospray ionization.[2][11][12][13] If you only quantify one adduct form, but the ratio of different adducts changes between samples, your quantification can be inaccurate.[11] It is crucial to identify all major adducts of your deuterated lipid and sum their signals for accurate quantification. For some lipids, the formation of sodiated ions can interfere with the protonated ions of other lipid species, leading to overestimation.[2][11][12][13]
Q4: How can I correct for isobaric overlap from sodiated ions?
A4: Sodiated ions ([M+Na]⁺) can cause isobaric overlap with protonated ions ([M+H]⁺) of other lipid species.[2][11][12][13] An algorithm based on the ratio of sodiated to protonated/ammoniated adduct ions of your internal standards can be used to correct for these interferences. This ratio can differ between lipid classes but is generally not affected by the chain length or number of double bonds within a class.[2][11][12][13]
Q5: What are the best practices for storing deuterated lipid standards?
A5: To ensure long-term stability, deuterated lipid standards, especially those that are unsaturated, should be stored at or below -16°C.[1] If the standard is a powder, it is recommended to dissolve it in a high-purity organic solvent (e.g., chloroform (B151607) or methanol) for storage.[1] The solution should be stored in a glass vial with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
Quantitative Data Summary
Table 1: Chromatographic Isotope Effect (CIE) on Retention Time
The deuterium isotope effect typically leads to earlier elution of deuterated compounds in RPLC. The magnitude of this retention time shift (Δt_R) can vary.
Compound Class
Chromatographic Method
Observed Retention Time Shift (Deuterated vs. Non-deuterated)
Note: The exact retention time shift is dependent on the specific molecule, the number and position of deuterium labels, and the chromatographic conditions.
Experimental Protocols
Protocol 1: Quantification of Isotopic Purity
Objective: To determine the isotopic purity of a deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data.[5]
Protocol 2: Assessing Deuterated Standard Stability and H/D Exchange
Objective: To determine the stability of the deuterated internal standard in the analytical solutions over time and check for H/D exchange.
Methodology:
Prepare Solutions:
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
Solution B: The deuterated internal standard only in the initial mobile phase.
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., same temperature and duration).[3]
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
Data Analysis:
In Solution A , monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate instability or isotopic exchange.
In Solution B , monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[3][5]
Protocol 3: Post-Column Infusion for Matrix Effect Assessment
Objective: To qualitatively assess the presence of matrix effects (ion suppression or enhancement) across the chromatographic run.
Methodology:
Setup: Use a T-junction to introduce a constant flow of a solution containing the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[8][9][16][17]
Analysis of Blank Matrix: Inject a blank sample extract (a sample prepared in the same way as your study samples but without the analyte or internal standard).
Monitor Signal: Monitor the signal of the deuterated internal standard. A stable, flat baseline is expected.
Data Interpretation: Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.[8][9] This allows you to determine if your analyte and internal standard are eluting in a region susceptible to matrix effects.
Experimental Workflow for Post-Column Infusion
Caption: Schematic of a post-column infusion setup for matrix effect assessment.
solubility of Lactosyl-C18-sphingosine-d7 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental application of Lactosyl-C18-sphingosine-d...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental application of Lactosyl-C18-sphingosine-d7.
Frequently Asked Questions (FAQs)
Q1: What is Lactosyl-C18-sphingosine-d7 and what are its primary applications?
A1: Lactosyl-C18-sphingosine-d7 is the deuterium-labeled form of Lactosyl-C18-sphingosine, a bioactive lysosphingolipid. Its primary applications in research are as a tracer and, more commonly, as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related sphingolipids by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: In which solvents is Lactosyl-C18-sphingosine-d7 soluble?
Q3: How should I store Lactosyl-C18-sphingosine-d7?
A3: For long-term stability, it is recommended to store Lactosyl-C18-sphingosine-d7 as a solid at -20°C.
Solubility Data
The following table summarizes the qualitative solubility of Lactosyl-C18-sphingosine based on data available for the non-deuterated form. It is expected that the deuterated form will have very similar solubility properties.
Preparation of stock solutions for in vitro assays
Water
Soluble
Aqueous buffer preparations for specific assays
Ethanol
May be soluble
Alternative solvent for stock solutions
Dimethylformamide (DMF)
May be soluble
Alternative solvent for stock solutions
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent and observing poor solubility, try a more polar solvent system. For many sphingolipids, a mixture of chloroform and methanol is effective. For Lactosyl-C18-sphingosine, a Chloroform:Methanol:Water (2:1:0.1) mixture is a good starting point.
Solution 2: Gentle Heating. Mild heating up to 40°C can aid in the dissolution of sphingolipids. However, be cautious with temperature-sensitive compounds.
Solution 3: Sonication. Using a bath sonicator can help to break up particulates and enhance dissolution.
Solution 4: Sequential Dissolution. For complex solvent systems, first dissolve the compound in the solvent in which it is most soluble (e.g., the organic solvent component) before adding the other components of the solvent system.
Issue: The compound precipitates out of solution after storage.
Solution 1: Store at the recommended temperature. Ensure your stock solution is stored at the appropriate temperature, typically -20°C or -80°C for long-term stability in solvent.
Solution 2: Check solvent compatibility. The compound may have limited stability in the chosen solvent over time. It is advisable to prepare fresh solutions for critical experiments or to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Solution 3: Re-dissolve before use. If some precipitation is observed upon thawing, gently warm and vortex or sonicate the solution to ensure it is fully re-dissolved before use.
Experimental Protocols
General Protocol for Reconstitution of Lactosyl-C18-sphingosine-d7
This protocol provides a general guideline for dissolving Lactosyl-C18-sphingosine-d7 for use in experiments.
Technical Support Center: Minimizing Matrix Effects in Lipid Quantification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize matrix effects in lipid quantification experiments. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize matrix effects in lipid quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of lipid quantification by mass spectrometry?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of a lipid analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][3]
Q2: How can I determine if my lipid analysis is being affected by matrix effects?
There are two primary methods to assess matrix effects:
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of a lipid standard in a neat solvent to the response of the same standard spiked into a blank matrix sample after extraction.[1][4] The percentage difference in the signal indicates the extent of the matrix effect.[1]
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][5] A constant flow of the lipid standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused standard indicates ion suppression or enhancement, respectively, at that retention time.[1]
Q3: What are the best strategies for minimizing matrix effects during sample preparation?
Effective sample preparation is the most critical step in mitigating matrix effects.[2] Strategies include:
Sample Dilution: A simple and quick first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[1][4] However, ensure your lipid analyte concentration remains above the instrument's limit of detection.[1]
Protein Precipitation (PPT): While commonly used, PPT alone is often insufficient for removing phospholipids, which are a primary source of matrix effects in lipid analysis.[6][7]
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Using solvents and pH conditions that selectively extract lipids while leaving interfering compounds behind can be effective.[6][7]
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up samples and removing matrix components.[2][8] Different SPE sorbents can be used to selectively retain the lipids of interest while washing away interferences.[6]
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids from biological samples, resulting in significantly cleaner extracts.[3][9]
Q4: Can optimizing my chromatography method help reduce matrix effects?
Yes, optimizing your chromatographic method can significantly reduce matrix effects by separating your lipid analytes from interfering matrix components.[1][2] Consider the following adjustments:
Gradient Modification: Adjusting the solvent gradient can improve the separation between your lipids of interest and co-eluting matrix components.[10]
Mobile Phase Composition: Changing the mobile phase composition can alter the retention times of both your analytes and interfering compounds.[10]
Column Chemistry: Using a different type of chromatography column (e.g., different stationary phase) can provide alternative selectivity and better separation.[1]
Q5: How do internal standards help in correcting for matrix effects?
Internal standards (IS) are crucial for accurate lipid quantification as they can help compensate for matrix effects.[2][11] An ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[12] By calculating the ratio of the analyte signal to the IS signal, variations due to matrix effects can be normalized.[2]
Troubleshooting Guide
Issue: Low and inconsistent signal intensity across replicates.
This is a classic sign of ion suppression due to matrix effects.[1]
Troubleshooting Steps:
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.
Dilute the Sample: As a first step, try diluting your sample to see if the signal intensity and consistency improve.[1]
Improve Sample Cleanup: If dilution is not sufficient or compromises sensitivity, enhance your sample preparation method. Consider switching from simple protein precipitation to a more robust technique like SPE or HybridSPE®.[3][6][9]
Optimize Chromatography: Modify your LC method to better separate the analyte from the regions of ion suppression identified by a post-column infusion experiment.[1]
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for your analyte of interest to correct for signal variability.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation Technique
General Principle
Advantages
Disadvantages
Dilution
Reduces the concentration of all components, including interferences.
Simple, fast, and inexpensive.
May reduce analyte concentration below the limit of detection.[1]
Protein Precipitation (PPT)
Proteins are precipitated out of solution using an organic solvent.
Simple and fast.
Ineffective at removing phospholipids, a major source of matrix effects.[7]
Liquid-Liquid Extraction (LLE)
Analytes are partitioned between two immiscible liquid phases.
Can be labor-intensive and may have lower recovery for some analytes.[7]
Solid-Phase Extraction (SPE)
Analytes are retained on a solid sorbent while interferences are washed away.
Highly effective for removing a broad range of interferences.[2][8]
Requires method development and can be more time-consuming than PPT or LLE.[13]
HybridSPE®-Phospholipid
Combines protein precipitation with selective phospholipid removal.
Highly specific for phospholipid removal, resulting in very clean extracts.[3][9]
May be more expensive than other methods.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the percentage of ion suppression or enhancement for a lipid analyte.
Procedure:
Prepare Three Sets of Samples:
Set A (Neat Standard): Spike the lipid standard into the reconstitution solvent at a known concentration.
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a control animal) through your entire sample preparation workflow.
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the lipid standard to the same final concentration as Set A.[1]
Analyze Samples: Analyze all three sets of samples by LC-MS.
Calculate the Matrix Effect (%):
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100[1]
A value of 100% indicates no matrix effect.
A value < 100% indicates ion suppression.
A value > 100% indicates ion enhancement.
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup
Objective: To remove interfering matrix components from a lipid sample prior to LC-MS analysis.
Materials:
SPE cartridge (e.g., C18, mixed-mode)
Sample extract
Conditioning solvent (e.g., methanol)
Equilibration solvent (e.g., water)
Wash solvent (to remove interferences)
Elution solvent (to elute lipids)
SPE manifold
Procedure:
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
Loading: Load the sample onto the SPE cartridge.[1]
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
Dry and Reconstitute: The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]
Note: The specific sorbent and solvents should be optimized for your lipids of interest.
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Sphingolipid Quantitative Analysis Technical Support Center
Welcome to the technical support center for the quantitative analysis of sphingolipids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the quantitative analysis of sphingolipids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in quantitative sphingolipid analysis?
The primary challenges in the quantitative analysis of sphingolipids stem from their immense structural diversity. This diversity leads to difficulties in sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Key issues include the co-existence of highly hydrophobic and relatively water-soluble species, the presence of numerous isomeric and isobaric compounds, and variations in ionization and fragmentation efficiency during mass spectrometry.[1]
Q2: Why is a single extraction method not suitable for all sphingolipids?
Sphingolipids encompass a wide range of polarities, from non-polar ceramides (B1148491) to highly polar gangliosides.[1][2] A single-phase solvent system may not efficiently extract all species. For instance, some gangliosides are more soluble in the aqueous phase of a biphasic extraction system, while most other sphingolipids are found in the organic layer.[1][3] Therefore, the extraction protocol must be carefully selected and optimized based on the specific sphingolipid classes of interest.
Q3: What is the importance of internal standards in sphingolipid quantification?
Internal standards (IS) are essential for accurate and precise quantification in mass spectrometry-based lipidomics.[4][5] They are added to samples at the beginning of the workflow to correct for variability in sample extraction, recovery, and instrument response.[4] The ideal internal standard is a stable isotope-labeled version of the analyte of interest, but due to the vast number of sphingolipid species, this is often not feasible.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Sample Preparation
Problem: Low or inconsistent recovery of sphingolipids.
Possible Causes & Solutions:
Inappropriate Extraction Solvent: The polarity of your extraction solvent may not be suitable for your target sphingolipids.
Solution: For a broad range of sphingolipids, a two-step extraction or a multi-solvent system may be necessary. A common approach is a modified Bligh-Dyer extraction.[3][7] For complex glycosphingolipids, specific protocols are required.[1]
Sample Degradation: Sphingolipids can be degraded by endogenous enzymes (lipases) or non-enzymatic processes during sample handling and storage.[8][9]
Solution: Thaw samples on ice and process them quickly.[4] For tissue samples, heat treatment can inhibit lipase (B570770) activity.[8][9] Store lipid extracts at -20°C or lower under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8][9]
Poor Internal Standard Selection: The chosen internal standard may not behave similarly to the analyte during extraction and ionization.
Solution: Use a stable isotope-labeled internal standard for each analyte class if possible.[4] If not available, odd-chain fatty acid sphingolipids are a common alternative.[2] It is crucial that the internal standard is added before any extraction steps.[4]
Add chloroform and water to the homogenate to create a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
Vortex the mixture thoroughly and centrifuge to separate the phases.
The lower organic phase, containing most of the lipids, is carefully collected.
The solvent is then evaporated under a stream of nitrogen.
Note: This is a general protocol and may need optimization for specific sample types and target lipids.
Liquid Chromatography (LC)
Problem: Poor separation of isomeric or isobaric sphingolipids.
Possible Causes & Solutions:
Inadequate Chromatographic Method: Your current LC method may not have the resolving power to separate structurally similar sphingolipids, such as glucosylceramides and galactosylceramides, which are isomers.[10][11]
Solution:
Normal-Phase (NP-LC): NP-LC separates lipids based on the polarity of their headgroups and is effective for separating different sphingolipid classes.[6][12]
Reversed-Phase (RP-LC): RP-LC separates lipids based on the length and saturation of their acyl chains and is useful for separating species within the same class.[6][12]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide good separation of polar sphingolipids and offers the advantage of using polar mobile phases suitable for ESI-MS.[13][14]
Table 1: Comparison of LC Methods for Sphingolipid Analysis
Good for separation within a class (different chain lengths)
Good for polar sphingolipids, compatible with ESI-MS
Weaknesses
Can have issues with reproducibility, less compatible with ESI-MS
Poor separation of isomers with similar hydrophobicity
May have longer equilibration times
Mass Spectrometry (MS)
Problem: Inaccurate quantification due to isobaric or isotopic overlap.
Possible Causes & Solutions:
Isobaric Interference: Different lipid species can have the same nominal mass, leading to overlapping signals in the mass spectrometer.[15][16]
Solution: High-resolution mass spectrometry (e.g., FTMS) can resolve some isobaric interferences.[16] Additionally, chromatographic separation is crucial to separate isobaric species before they enter the mass spectrometer.[15]
Isotopic Overlap: The natural abundance of heavy isotopes (e.g., ¹³C) can cause the isotopic peaks of one lipid to overlap with the monoisotopic peak of another lipid with a similar mass.[16][17]
Solution: Data analysis software can perform isotopic correction to account for this overlap.[16]
Problem: Inconsistent fragmentation patterns leading to quantification errors.
Possible Causes & Solutions:
Fragmentation Bias: Different molecular species within the same sphingolipid class can fragment with different efficiencies, leading to an under- or overestimation when a single internal standard is used for the entire class.[15]
Solution: Develop a correction model that accounts for the different fragmentation behaviors of various ceramide species.[15] Alternatively, use a "one standard per species" approach where possible, although this is often limited by the availability of standards.[15]
Data Analysis
Problem: Inaccurate quantification using the "one standard per class" approach.
Possible Causes & Solutions:
Structural Diversity: The "one standard per class" method assumes that all species within a class have the same instrument response, which is often not the case due to differences in acyl chain length, saturation, and hydroxylation.[15]
Solution: When possible, use multiple internal standards that represent the structural diversity within a class.[15] If this is not feasible, a post-acquisition correction model can be applied to account for the different responses.[15]
Diagrams
Below are diagrams illustrating key workflows and concepts in sphingolipid analysis.
Caption: General workflow for quantitative sphingolipid analysis.
Technical Support Center: Ensuring the Purity of Lactosyl-C18-sphingosine-d7 Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity and integrity of Lac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity and integrity of Lactosyl-C18-sphingosine-d7 standards in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of Lactosyl-C18-sphingosine-d7, providing potential causes and recommended solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Unexpected Peaks in Mass Spectrum
1. Contamination from storage container (e.g., plasticizers).[1] 2. Presence of residual solvents from manufacturing. 3. Adduct formation (e.g., Na+, K+). 4. Isotopic variants of the analyte.
1. Always store in glass vials with Teflon-lined caps.[1] 2. Review the Certificate of Analysis (CoA) for solvent information. If necessary, perform solvent exchange. 3. Use high-purity solvents and adjust mobile phase with appropriate modifiers (e.g., ammonium (B1175870) formate). 4. Analyze the isotopic pattern to confirm it matches the theoretical distribution for Lactosyl-C18-sphingosine-d7.
Poor Chromatographic Peak Shape (Tailing or Fronting)
1. Inappropriate column chemistry for the analyte. 2. Suboptimal mobile phase composition or pH. 3. Column overload. 4. Column degradation.
1. Use a C18 reversed-phase column for separation of sphingolipids.[2][3] 2. Optimize the mobile phase gradient and pH to ensure proper ionization and retention. 3. Reduce the injection volume or dilute the sample. 4. Flush the column or replace it if performance does not improve.
Low Signal Intensity or No Peak Detected
1. Degradation of the standard due to improper storage or handling.[1] 2. Incomplete solubilization of the standard.[1] 3. Incorrect mass spectrometer settings.
1. Ensure storage at ≤ -16°C and minimize freeze-thaw cycles.[1] For unsaturated lipids, dissolve in an organic solvent for storage.[1] 2. Gently vortex or sonicate the sample to ensure complete dissolution.[1] 3. Verify the mass spectrometer is set to the correct mass range and ionization mode for Lactosyl-C18-sphingosine-d7.
Inconsistent Quantification Results
1. Pipetting errors during sample or standard preparation. 2. Inconsistent sample extraction efficiency. 3. Degradation of the standard over time.
1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Employ a validated and consistent lipid extraction method (e.g., Folch or Bligh & Dyer).[4] 3. Prepare fresh working solutions from a stock solution stored under recommended conditions.[2]
Frequently Asked Questions (FAQs)
1. What is Lactosyl-C18-sphingosine-d7 and how is it used?
Lactosyl-C18-sphingosine-d7 is a deuterium-labeled version of Lactosyl-C18-sphingosine, a bioactive sphingolipid.[5][6][7][8] It is primarily used as an internal standard in quantitative analyses by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] The deuterium (B1214612) labeling allows it to be distinguished from the endogenous, unlabeled analyte while having nearly identical chemical and physical properties.
2. How should I store Lactosyl-C18-sphingosine-d7 to maintain its purity?
Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions.[1][9][10]
Form
Storage Temperature
Container
Special Considerations
Powder
≤ -16°C
Glass vial with Teflon-lined cap
Allow the container to warm to room temperature before opening to prevent condensation.[1] Unsaturated lipids are less stable as powders and should be promptly dissolved in a suitable organic solvent.[1][10]
In Organic Solvent
-20°C ± 4°C
Glass vial with Teflon-lined cap
Storage below -30°C is not recommended unless in a sealed glass ampoule.[1][10] Avoid using plastic containers as they can leach impurities.[1][10]
3. What are the common impurities that can be found in a Lactosyl-C18-sphingosine-d7 standard?
Potential impurities can arise from several sources:
Synthesis Byproducts: Residual starting materials or side-products from the chemical synthesis of the standard.
Degradation Products: Hydrolysis or oxidation products can form due to improper handling or storage.[1]
Contaminants: These can include plasticizers from storage containers, residual solvents, or cross-contamination from other lipids.[1]
4. Which analytical techniques are recommended for assessing the purity of Lactosyl-C18-sphingosine-d7?
A combination of chromatographic and spectrometric techniques is typically used:
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, ELSD, or MS), HPLC can separate the main component from non-volatile impurities.
Mass Spectrometry (MS): Provides information on the molecular weight and can be used to identify and quantify impurities. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities, including residual solvents.[4][11] Published data on chemical shifts of common laboratory solvents can aid in identifying these impurities.[12][13][14][15][16]
Thin-Layer Chromatography (TLC): A simple and rapid method to visually assess the presence of less polar or more polar impurities.[11]
5. How can I prepare a stock solution of Lactosyl-C18-sphingosine-d7?
To prepare a stock solution from a powdered standard, follow these steps:[1][2]
Equilibrate the vial to room temperature before opening.[1]
Add a precise volume of a suitable high-purity organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) to the vial.[2]
Vortex or sonicate gently until the lipid is completely dissolved.[1]
Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.[2]
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS
This protocol outlines a general procedure for assessing the purity of a Lactosyl-C18-sphingosine-d7 standard using liquid chromatography-mass spectrometry.
Standard Preparation: Prepare a stock solution of Lactosyl-C18-sphingosine-d7 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a working solution of approximately 1 µg/mL.
Chromatographic Separation:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[3]
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 15-20 minutes.
Data Acquisition: Full scan mode to detect all ions. A subsequent targeted MS/MS analysis can be performed on the parent ion of Lactosyl-C18-sphingosine-d7 to confirm its identity.
Data Analysis: Integrate the peak area of Lactosyl-C18-sphingosine-d7 and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Workflow for Purity Assessment of Lactosyl-C18-sphingosine-d7 by LC-MS.
Caption: Troubleshooting Logic for Unexpected Peaks in Mass Spectrometry Analysis.
Technical Support Center: Handling and Preparation of Hygroscopic Lipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and preparation of hygroscopic lipid standards. Adherence to these pro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and preparation of hygroscopic lipid standards. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What makes some lipid standards hygroscopic?
A1: Certain lipids readily absorb moisture from the atmosphere due to their chemical structure. This is particularly common in lipids with short fatty acid chains (≤C10) or those containing one or more double bonds in their fatty acid chains (unsaturated lipids).[1][2][3][4][5] This category includes short-chain synthetic glycerophospholipids, unsaturated synthetic glycerophospholipids, and non-hydrogenated natural glycerophospholipids.[1][3]
Q2: What are the consequences of improper handling of hygroscopic lipid standards?
A2: Moisture absorption can lead to several adverse effects, including:
Physical Changes: The lipid powder may become gummy, oily, or clump together, making accurate weighing difficult.[1][2][3][4][5][6]
Chemical Degradation: The presence of water can lead to hydrolysis or oxidation of the lipid, altering its chemical structure and properties.[2][4][5][7][8]
Inaccurate Concentrations: The absorbed water adds to the weight of the standard, leading to the preparation of stock solutions with lower-than-intended concentrations.
Q3: How should I store hygroscopic lipid standards?
A3: Proper storage is crucial to maintain the integrity of hygroscopic lipid standards.[6]
Solid Form: Store powders in a tightly sealed glass container with a Teflon-lined closure at -20°C or below.[2][4][5] For added protection, place the container inside a desiccator or a humidity-controlled environment.[9][10][11]
Organic Solution: Unsaturated lipids are more stable when dissolved in a suitable organic solvent.[2][4][5] Store the solution in a glass vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen), at -20°C.[1][2][4][5][7][8][12] Storage below -30°C is not recommended for screw-top vials as the cap liner may contract and cause leakage.[1][4]
Q4: What is the correct procedure for weighing a hygroscopic lipid powder?
A4: To minimize moisture absorption during weighing:
Allow the container to equilibrate to room temperature before opening to prevent condensation.[4][5][13]
Whenever possible, weigh the lipid standard in a controlled environment with low humidity, such as a glove box or a dry box.[1][3][11]
Work quickly to minimize the exposure time to the atmosphere.[6]
For highly hygroscopic lipids, it is recommended to dissolve the entire contents of the vial in a suitable organic solvent and determine the concentration of an aliquot, rather than trying to weigh out small portions of the powder.[1][3]
Q5: Which solvents are recommended for dissolving hygroscopic lipid standards?
A5: The choice of solvent depends on the specific lipid and the intended application.
Cell-Based Assays: For biological applications, ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are often used.[1] However, most lipids are readily soluble in ethanol or ethanol/water mixtures.[1]
Mass Spectrometry: For lipidomics analysis, solvents such as chloroform, methanol, isopropanol, and acetonitrile (B52724) are commonly used in various combinations.[15][16]
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Lipid powder appears clumpy, gummy, or oily.
Moisture absorption due to improper storage or handling.
The lipid has likely been compromised. It is best to discard the vial and use a new, unopened one. For future use, ensure storage in a desiccator and allow the vial to reach room temperature before opening.[2][3][4][5][6]
Inconsistent or non-reproducible experimental results.
Inaccurate concentration of the lipid standard due to water absorption. Degradation of the lipid standard (hydrolysis or oxidation).
Prepare a fresh stock solution from a new vial of lipid standard, following the recommended handling procedures. For unsaturated lipids, consider preparing single-use aliquots to minimize freeze-thaw cycles and exposure to air.[14]
Difficulty dissolving the lipid standard.
The lipid may have degraded and formed less soluble byproducts. The chosen solvent may not be appropriate for the specific lipid.
Try sonicating the solution in a bath sonicator.[1][14] If solubility issues persist, consider using a different solvent system. If degradation is suspected, use a fresh standard.
Unexpected peaks appear in mass spectrometry analysis.
Contamination from plasticware.[1][2][4][5] Lipid degradation products.
Always use glass or Teflon-lined containers and glassware for handling and storing lipids in organic solvents.[1][2][4][5] Avoid using plastic pipette tips, tubes, or parafilm with organic solvents.[2][5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Hygroscopic Lipid Powder
Equilibration: Remove the sealed vial of the hygroscopic lipid standard from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.[4][5][13]
Weighing (in a controlled environment): Transfer the vial to a glove box or a balance enclosure with controlled low humidity. Open the vial and quickly weigh the desired amount of lipid powder into a clean, dry glass vial.
Weighing (standard laboratory environment): If a controlled environment is not available, open the vial that has equilibrated to room temperature and quickly weigh the desired amount. Minimize the time the vial is open. For highly sensitive lipids, consider preparing a solution from the entire vial's contents.
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) to the vial to achieve the desired concentration.[1][14]
Mixing: Vortex the vial until the lipid is completely dissolved. A bath sonicator can be used to aid dissolution if necessary.[1][14]
Storage: Store the resulting stock solution in a glass vial with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1][2][4][5]
Protocol 2: Aliquoting and Storage of Lipid Solutions
Preparation: Obtain the prepared lipid stock solution.
Aliquoting: Using a glass syringe or a pipette with glass tips, dispense the desired volume of the lipid solution into smaller, single-use glass vials with Teflon-lined caps.
Inert Atmosphere: Gently flush the headspace of each aliquot vial with a stream of inert gas (argon or nitrogen) to displace any oxygen.
Sealing: Immediately cap the vials tightly.
Storage: Store the aliquots at -20°C or lower, depending on the stability of the specific lipid.[7][8][12]
Visual Guides
Workflow for Handling Hygroscopic Lipid Standards
Caption: Recommended workflow for handling hygroscopic lipids.
Troubleshooting Decision Tree for Inconsistent Results
Technical Support Center: Isotopic Overlap with Lactosyl-C18-sphingosine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lactosyl-C18-sphingosine-d7 as an internal sta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lactosyl-C18-sphingosine-d7 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is Lactosyl-C18-sphingosine-d7 and why is it used in mass spectrometry?
Lactosyl-C18-sphingosine-d7 is a deuterium-labeled version of the endogenous sphingolipid, Lactosyl-C18-sphingosine. In mass spectrometry, it serves as an internal standard (IS).[1] Because it is chemically almost identical to the analyte of interest (the "light" endogenous version) but has a different mass due to the deuterium (B1214612) atoms, it can be added to a sample at a known concentration to aid in accurate quantification.[2] The IS helps to correct for variations in sample preparation, extraction efficiency, and instrument response.
Q2: What is isotopic overlap and why is it a concern when using Lactosyl-C18-sphingosine-d7?
Isotopic overlap, also known as isotopic interference or cross-contamination, occurs when the isotopic distribution of the analyte (endogenous Lactosyl-C18-sphingosine) overlaps with the mass-to-charge ratio (m/z) of the internal standard (Lactosyl-C18-sphingosine-d7), or vice versa. This can lead to inaccurate quantification.
The primary cause of this overlap is the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the endogenous analyte. These naturally occurring isotopes create small peaks at M+1, M+2, etc., relative to the main monoisotopic peak. If these "M+n" peaks of the highly abundant endogenous analyte extend into the m/z range of the less abundant d7-labeled internal standard, the signal for the internal standard can be artificially inflated, leading to an underestimation of the endogenous analyte's concentration. Conversely, impurities in the synthesis of the d7 standard can result in the presence of unlabeled (d0) Lactosyl-C18-sphingosine, which would artificially inflate the analyte signal.
Q3: How can I predict the theoretical isotopic distribution of Lactosyl-C18-sphingosine and its d7 variant?
The theoretical isotopic distribution can be calculated based on the elemental formula of the molecule and the natural abundance of the isotopes of each element. Several software tools and online calculators are available for this purpose. The general principle involves using the binomial or multinomial expansion to calculate the probabilities of all possible isotopic combinations.
For example, to calculate the contribution of ¹³C to the M+1 peak, you would use the following formula:
Abundance(M+1) ≈ (Number of Carbon Atoms) x (Natural Abundance of ¹³C)
A similar principle applies to other elements and for calculating M+2, M+3, etc., peaks, though the calculations become more complex.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Lactosyl-C18-sphingosine-d7 as an internal standard.
Issue 1: Inaccurate quantification, with results showing lower than expected concentrations of the endogenous analyte.
Potential Cause
Troubleshooting Step
Expected Outcome
Isotopic Overlap from Endogenous Analyte: The M+n peaks of the abundant endogenous Lactosyl-C18-sphingosine are contributing to the signal of the Lactosyl-C18-sphingosine-d7 internal standard.
1. Analyze a high-concentration standard of the unlabeled analyte. Acquire a high-resolution mass spectrum to visualize its isotopic distribution. 2. Calculate the theoretical isotopic distribution. Use a software tool to predict the expected isotopic pattern. 3. Apply a correction factor. Based on the observed or theoretical overlap, mathematically correct the signal of the internal standard.
The corrected internal standard signal will be lower, leading to a more accurate and higher calculated concentration of the endogenous analyte.
Matrix Effects: Components in the sample matrix are suppressing the ionization of the analyte more than the internal standard.
1. Perform a dilution series of the sample. This can help mitigate matrix effects. 2. Optimize sample cleanup. Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2] 3. Ensure co-elution. Verify that the analyte and internal standard have identical retention times in your LC method.
Improved signal-to-noise for the analyte and more consistent analyte-to-internal standard ratios across dilutions.
Issue 2: Non-linear calibration curve, especially at higher concentrations of the analyte.
Potential Cause
Troubleshooting Step
Expected Outcome
Significant Isotopic Overlap: At high analyte concentrations, the contribution of its isotopic tail to the internal standard's signal becomes more pronounced, leading to a non-linear response.
1. Use a non-linear calibration model. A quadratic or other non-linear fit may better represent the data. 2. Reduce the concentration range of the calibration curve. Focus on the linear range if possible. 3. Apply a correction algorithm. Software can be used to deconvolute the overlapping signals and linearize the response.[2]
An improved fit of the calibration curve (higher R² value) and more accurate quantification at the high end of the concentration range.
Detector Saturation: The high concentration of the analyte is saturating the mass spectrometer's detector.
1. Dilute the samples. Bring the analyte concentration into the linear range of the detector. 2. Reduce the injection volume. This will decrease the amount of analyte entering the mass spectrometer.
A linear response is restored for the calibration curve.
Experimental Protocols
1. Sphingolipid Extraction from Plasma/Serum
This protocol is a general guideline and may require optimization for specific sample types and instruments.
Materials:
Plasma or serum sample
Lactosyl-C18-sphingosine-d7 internal standard solution (in a suitable solvent like methanol)
Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.
MRM Transitions:
Lactosyl-C18-sphingosine (endogenous): Determine the precursor ion ([M+H]⁺) and a characteristic product ion.
Lactosyl-C18-sphingosine-d7 (internal standard): Determine the precursor ion ([M+H]⁺) and the same characteristic product ion as the endogenous analyte.
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum sensitivity.
Visualizations
Caption: Experimental workflow for the quantification of Lactosyl-C18-sphingosine.
Caption: Troubleshooting logic for inaccurate quantification.
Technical Support Center: Best Practices for Long-Term Storage of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of deuterated compounds. Adherence to these best practices is crucia...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of deuterated compounds. Adherence to these best practices is crucial for maintaining the isotopic and chemical purity of these critical reagents, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of deuterated compounds?
A1: The main concerns are chemical degradation and hydrogen-deuterium (H/D) exchange. Chemical degradation refers to the breakdown of the molecule itself, while H/D exchange is the replacement of deuterium (B1214612) atoms with hydrogen atoms from the environment (e.g., moisture, protic solvents), which compromises the isotopic enrichment of the compound.[1]
Q2: What are the general best practices for storing deuterated compounds?
A2: To ensure long-term stability, deuterated compounds should be stored under the following conditions:
Low Temperature: Refrigeration (2-8°C) is suitable for short-term storage, while long-term storage often requires freezing at -20°C or even -80°C.[1][2] Always consult the manufacturer's certificate of analysis for specific recommendations.
Protection from Light: Many organic compounds are light-sensitive. Store deuterated compounds in amber vials or in the dark to prevent photodegradation.
Inert Atmosphere: To prevent oxidation, handle and store sensitive compounds under an inert atmosphere, such as dry nitrogen or argon.[2]
Proper Sealing: Use tightly sealed containers to prevent exposure to atmospheric moisture.
Q3: How does the position of the deuterium label affect stability?
A3: The position of the deuterium label is critical. Deuterium atoms on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from protic solvents or moisture.[2] Labels on aromatic rings or stable alkyl chains are generally less prone to exchange.
Q4: Can I store deuterated compounds in solution?
A4: Yes, but the choice of solvent is critical. For long-term storage, it is best to use aprotic, anhydrous deuterated solvents. Protic solvents (e.g., methanol, water) should be avoided unless they are also deuterated, as they can facilitate H/D exchange.[2] If using a non-deuterated solvent is unavoidable, ensure it is anhydrous and store the solution at a low temperature for the shortest possible time.
Q5: How often should I check the purity of my stored deuterated compounds?
A5: The frequency of purity checks depends on the compound's stability, storage conditions, and the sensitivity of your application. For opened containers of deuterated solvents, re-analysis is often recommended after six months to a year.[3][4][5][6] For other deuterated compounds, especially those in solution or with labile deuterium labels, more frequent checks (e.g., every 3-6 months) may be necessary. It is best practice to perform a purity and isotopic enrichment check before initiating a new set of critical experiments.
Troubleshooting Guides
Issue 1: Loss of Isotopic Enrichment (H/D Exchange)
Symptom: Mass spectrometry (MS) analysis shows a lower mass than expected, or a distribution of masses indicating partial loss of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy may show a decrease in the intensity of the deuterium signal or the appearance of a corresponding proton signal.
Possible Causes:
Exposure to atmospheric moisture.
Use of protic solvents (e.g., water, methanol, ethanol).
Storage in containers that are not airtight.
Repeated freeze-thaw cycles which can introduce moisture.
Labile position of the deuterium label on the molecule.[2]
Solutions:
Handle and store the compound under a dry, inert atmosphere (nitrogen or argon).
Use anhydrous, aprotic solvents for preparing solutions.
Store in tightly sealed vials with PTFE-lined caps.
Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk stock.
If possible, choose compounds with deuterium labels in more stable positions.
Issue 2: Chemical Degradation
Symptom: Appearance of new peaks in HPLC, GC, or LC-MS chromatograms. A decrease in the peak area of the parent compound over time.
Possible Causes:
Temperature: Elevated temperatures can accelerate degradation.[1]
Light: Exposure to UV or visible light can induce photolytic degradation.
Oxidation: Presence of oxygen can lead to oxidative degradation.
pH: Acidic or basic conditions can catalyze hydrolysis.[2]
Solutions:
Store at the recommended low temperature.
Protect from light by using amber vials or storing in the dark.
For oxygen-sensitive compounds, purge the container with an inert gas before sealing.
Ensure that the storage solvent is neutral and free of acidic or basic impurities.
Data Presentation: Storage Recommendations and Stability
While specific degradation rates are highly compound-dependent, the following table summarizes general storage recommendations and factors influencing the stability of deuterated compounds.
Compound Type
Recommended Storage Temperature
Key Stability Considerations
Recommended Re-analysis Period (Opened Container)
Deuterated Solvents
2-8°C (short-term), -20°C (long-term for some)
Hygroscopic; susceptible to H/D exchange with atmospheric moisture.
Susceptibility to H/D exchange depends on label position. Potential for chemical degradation if sensitive functional groups are present.
12-24 months
Deuterated Compounds in Aprotic Anhydrous Solution
-20°C to -80°C
Stability is dependent on the solute. Minimize freeze-thaw cycles.
6-12 months
Deuterated Compounds in Protic Solution
-20°C to -80°C (short-term only)
High risk of H/D exchange. Prepare fresh whenever possible.
Not recommended for long-term storage; analyze as soon as possible.
Note: The recommended re-analysis periods are general guidelines. For critical applications, it is essential to perform stability studies under your specific storage conditions.
Experimental Protocols
Protocol 1: Assessing Purity and Isotopic Enrichment by LC-MS
Objective: To determine the chemical purity and isotopic enrichment of a deuterated compound.
Methodology:
Sample Preparation:
Accurately prepare a stock solution of the deuterated compound in a suitable aprotic solvent (e.g., acetonitrile (B52724), methanol) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
LC-MS Analysis:
Liquid Chromatography (LC):
Use a suitable C18 column.
Employ a gradient elution method with mobile phases such as water (A) and acetonitrile (B), both with 0.1% formic acid.
Inject a standard volume of the sample solution.
Mass Spectrometry (MS):
Operate the mass spectrometer in full scan mode to detect the parent ion and any potential impurities or degradants.
Acquire data in positive or negative ion mode, depending on the compound's properties.
Ensure the mass resolution is sufficient to distinguish between the deuterated compound and its non-deuterated counterpart.
Data Analysis:
Chemical Purity: Integrate the peak area of the parent compound and any impurity peaks in the total ion chromatogram (TIC). Calculate the purity as the percentage of the parent peak area relative to the total peak area.
Isotopic Enrichment:
Extract the ion chromatograms for the masses corresponding to the deuterated compound (M+D) and the non-deuterated isotopologue (M+H).
Integrate the peak areas for each isotopologue.
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [Area(M+D) / (Area(M+D) + Area(M+H))] * 100
Protocol 2: Assessing Stability by ¹H NMR Spectroscopy
Objective: To monitor the stability of a deuterated compound over time by observing changes in its proton NMR spectrum.
Methodology:
Initial Sample Preparation (Time Zero):
Accurately weigh a known amount of the deuterated compound and a stable internal standard (e.g., maleic acid) into an NMR tube.
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration (e.g., 5 times the longest T1 relaxation time).
Storage:
Store the NMR tube under the desired long-term storage conditions (e.g., -20°C, protected from light).
Time-Point Analysis:
At specified time intervals (e.g., 1, 3, 6, 12 months), remove the sample from storage and allow it to equilibrate to room temperature.
Acquire a new ¹H NMR spectrum using the same parameters as the initial measurement.
Data Analysis:
Integrate the characteristic peaks of the deuterated compound and the internal standard.
Calculate the relative amount of the deuterated compound at each time point by comparing the ratio of its peak integral to that of the internal standard.
A decrease in this ratio over time indicates degradation.
The appearance of new peaks can be used to identify degradation products.
Mandatory Visualizations
Caption: Workflow for the long-term storage and stability monitoring of deuterated compounds.
Caption: Common degradation pathways for deuterated compounds and their influencing factors.
A Comparative Guide to Internal Standards for Lactosylceramide Quantification: Featuring Lactosyl-C18-sphingosine-d7
For Researchers, Scientists, and Drug Development Professionals In the precise quantification of bioactive lipids like lactosylceramides, the choice of an appropriate internal standard is paramount for achieving accurate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of bioactive lipids like lactosylceramides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in mass spectrometry-based analyses. This guide provides an objective comparison of Lactosyl-C18-sphingosine-d7 with other common internal standards, supported by a summary of expected performance data and detailed experimental protocols.
Internal standards are essential for correcting variability throughout the analytical workflow, from sample extraction to instrument response.[1] The ideal internal standard should mimic the analyte's behavior as closely as possible, being chemically similar but mass-spectrometrically distinct.[2] The most common types of internal standards used in lipidomics are stable isotope-labeled compounds (such as deuterated or 13C-labeled) and structurally similar compounds not naturally present in the sample, like odd-chain lipids.[1][3]
Performance Comparison of Internal Standards
Lactosyl-C18-sphingosine-d7 is a deuterated internal standard, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling provides a mass shift that allows it to be distinguished from the endogenous, unlabeled lactosyl-C18-sphingosine. Other alternatives include 13C-labeled lactosyl-C18-sphingosine and odd-chain lactosylceramides (e.g., Lactosyl-C17-sphingosine).
The performance of these internal standards can be evaluated based on several key metrics:
Coefficient of Variation (%CV): A measure of the precision and reproducibility of the analytical method. Lower %CV values indicate higher precision.
Recovery (%): The efficiency of the extraction process for the analyte, as corrected by the internal standard.
Linearity (R²): The correlation coefficient of the calibration curve, indicating the proportionality of the detector response to the analyte concentration. An R² value close to 1.0 indicates excellent linearity.
Chromatographic Co-elution: The degree to which the internal standard and the analyte elute from the liquid chromatography column at the same time. Co-elution is crucial for accurate correction of matrix effects.
The following table summarizes the expected performance of Lactosyl-C18-sphingosine-d7 in comparison to other internal standards for the quantification of lactosyl-C18-sphingosine.
Internal Standard Type
Key Advantages
Potential Disadvantages
Expected %CV (Intra-assay)
Expected Recovery (%)
Expected Linearity (R²)
Chromatographic Co-elution
Lactosyl-C18-sphingosine-d7
Good co-elution with analyte, commercially available.
Potential for slight chromatographic shift, risk of isotopic exchange in certain conditions.
< 10%
90-105%
> 0.99
Very good
Lactosyl-C18-sphingosine-¹³C₆
Excellent co-elution, chemically identical to analyte, stable label.
Typically higher cost and less commercially available than deuterated standards.
< 5%
95-105%
> 0.995
Excellent
Lactosyl-C17-sphingosine (Odd-chain)
Cost-effective, no isotopic interference.
Different chemical structure may lead to variations in extraction efficiency and ionization response compared to the C18 analyte.
< 15%
85-110%
> 0.98
Good
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is designed for the extraction of sphingolipids from cultured cells or plasma.
Materials:
Biological sample (e.g., 1x10⁶ cells or 100 µL plasma)
Phosphate-buffered saline (PBS), ice-cold
Methanol (MeOH), ice-cold
Chloroform (CHCl₃), ice-cold
Internal standard solution (Lactosyl-C18-sphingosine-d7, ¹³C-labeled analog, or odd-chain analog in a suitable solvent like methanol) at a known concentration.
Centrifuge capable of 4°C operation
Procedure:
Sample Collection: For adherent cells, wash with ice-cold PBS, then scrape into a fresh tube. For suspension cells or plasma, start with the cell pellet or liquid sample.
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The amount should be chosen to be within the linear range of the assay.
Lipid Extraction (Bligh & Dyer Method):
a. To the sample, add 1 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH. Vortex thoroughly for 1 minute.
b. Add 0.25 mL of CHCl₃ and vortex for 1 minute.
c. Add 0.25 mL of water and vortex for 1 minute.
d. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
e. Carefully collect the lower organic phase (containing the lipids) into a new tube.
Drying and Reconstitution:
a. Dry the collected organic phase under a gentle stream of nitrogen.
b. Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 acetonitrile:water with 0.1% formic acid and 10 mM ammonium (B1175870) formate).
LC-MS/MS Analysis
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Triple quadrupole mass spectrometer.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Lactosyl-C18-sphingosine: Precursor ion [M+H]⁺ → Product ion (specific fragment, e.g., corresponding to the sphingosine (B13886) backbone)
Lactosyl-C18-sphingosine-d7: Precursor ion [M+H+7]⁺ → Product ion (corresponding fragment of the deuterated standard)
Lactosyl-C18-sphingosine-¹³C₆: Precursor ion [M+H+6]⁺ → Product ion (corresponding fragment of the 13C-labeled standard)
Lactosyl-C17-sphingosine: Precursor ion [M+H]⁺ → Product ion (corresponding fragment of the odd-chain standard)
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity.
Visualizing the Context: Signaling and Workflow
To better understand the biological relevance of lactosylceramides and the analytical process, the following diagrams are provided.
Caption: Lactosylceramide-centric signaling pathway in inflammation and oxidative stress.
Caption: A typical experimental workflow for the quantification of lactosylceramides using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in quantitative lipidomics. Lactosyl-C18-sphingosine-d7 offers a robust and widely used option for the quantification of lactosyl-C18-sphingosine, providing a good balance of performance and availability. For applications demanding the highest level of precision and accuracy, a ¹³C-labeled internal standard, if available, would be the superior choice due to its identical chemical nature to the analyte, which minimizes the risk of chromatographic shifts and differential ionization effects. Odd-chain lactosylceramides present a cost-effective alternative, though careful validation is required to ensure comparable analytical behavior to the endogenous C18 species. Ultimately, the choice of internal standard should be guided by the specific requirements of the study, including the desired level of accuracy, budget, and the availability of standard materials. By implementing the detailed protocols and understanding the performance characteristics outlined in this guide, researchers can enhance the quality and reliability of their lipidomics data.
A Comparative Guide to the Validation of Lactosylsphingosine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Lactosylsphingosine (B51368) (Lyso-Gb2) and its analogues, such as globotriaosylsphingosine (Lyso-G...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Lactosylsphingosine (B51368) (Lyso-Gb2) and its analogues, such as globotriaosylsphingosine (Lyso-Gb3), are critical biomarkers for the diagnosis and therapeutic monitoring of lysosomal storage disorders, most notably Fabry disease.[1][2][3] This guide provides an objective comparison of the predominant methods for lactosylsphingosine quantification, supported by experimental data, to aid in the selection of the most appropriate analytical technique.
Comparison of Quantification Methods
The primary method for the reliable and sensitive quantification of lactosylsphingosine and related glycosphingolipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7][8][9][10][11] While Enzyme-Linked Immunosorbent Assays (ELISAs) are available for some glycosphingolipids, LC-MS/MS remains the gold standard due to its high specificity, sensitivity, and multiplexing capabilities.
Data Summary of Validated LC-MS/MS Methods
The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of lactosylsphingosine and its clinically relevant analogue, Lyso-Gb3.
Detailed methodologies are crucial for the reproducibility and validation of any quantification assay. Below are representative protocols for sample preparation and LC-MS/MS analysis of lactosylsphingosine and its analogues.
Sample Preparation: Protein Precipitation
This is a common and high-throughput method for extracting lysosphingolipids from plasma or serum.[4][6][7]
Objective: To remove proteins that can interfere with the analysis.
Procedure:
To a small volume of plasma or serum (e.g., 50 µL), add a deuterated internal standard.
Add a larger volume of cold methanol (B129727) (e.g., 250 µL) to precipitate the proteins.[6][7]
Vortex the mixture thoroughly.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Collect the supernatant containing the analytes.
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.[6][7]
LC-MS/MS Analysis
Objective: To chromatographically separate the analyte of interest from other sample components and to detect and quantify it with high specificity and sensitivity.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4][5][6][7]
Chromatography:
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar compounds like lysosphingolipids.[4][5] Alternatively, a C18 reversed-phase column can be employed.[6][7]
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.[11]
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
Run Time: Modern methods aim for short run times, often under 10 minutes per sample.[4][5]
Mass Spectrometry:
Ionization: Positive ion electrospray ionization (ESI+) is commonly used.[6][7]
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[4][5][6][7] For example, a transition for Lyso-Gb3 could be m/z 786.8 > 268.3.[8]
Visualizations
Signaling Pathway in Fabry Disease
Lactosylsphingosine's analogue, globotriaosylsphingosine (Lyso-Gb3), plays a crucial role in the pathophysiology of Fabry disease.
Caption: Pathogenic role of Lyso-Gb3 in Fabry Disease.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of lactosylsphingosine and its analogues.
The Gold Standard for Sphingolipid Quantification: A Comparative Guide to Lactosyl-C18-sphingosine-d7
For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides an objective comparison of Lactosyl-C18-sphingosine-d7, a deuterated internal standard, against other common alternatives for the analysis of lactosylceramides and related glycosphingolipids by liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is widely recognized as the gold standard in bioanalysis for their ability to effectively compensate for variability during sample preparation and analysis, thereby ensuring the highest quality data.[1][2]
Performance Comparison: Accuracy and Precision
Stable isotope-labeled internal standards, such as Lactosyl-C18-sphingosine-d7, are the preferred choice for quantitative bioanalysis due to their chemical and physical similarity to the endogenous analyte. This similarity ensures they behave almost identically during extraction, derivatization, and ionization, effectively correcting for sample loss and matrix effects. While specific validation data for Lactosyl-C18-sphingosine-d7 is not extensively published in comparative studies, the performance of deuterated standards in sphingolipid analysis is well-documented. Assays validated with deuterated standards for other sphingolipids, such as ceramides (B1148491), consistently demonstrate high accuracy and precision.[3][4]
In contrast, non-isotopically labeled internal standards, such as odd-chain or structurally similar lipids, may exhibit different extraction efficiencies and ionization responses compared to the analyte of interest, potentially leading to less accurate quantification.
Co-elutes with the analyte, corrects for matrix effects and extraction losses most effectively.[1][2]
Higher initial cost.
Odd-Chain Lactosylceramide (e.g., C17-LacCer)
85 - 115%
< 20%
Structurally similar to the analyte.
May have different extraction recovery and ionization efficiency than the endogenous analyte.
Structurally Related Glycosphingolipid (e.g., C12-Glucosylceramide)
80 - 120%
< 25%
Commercially available and less expensive.
Significant differences in polarity, extraction, and ionization behavior compared to lactosylceramide.
Non-related Lipid Standard
Highly variable
> 25%
Inexpensive and readily available.
Does not adequately correct for analyte-specific losses or matrix effects.
The values presented for Lactosyl-C18-sphingosine-d7 are based on typical performance criteria for validated bioanalytical methods using deuterated internal standards as outlined in regulatory guidelines and demonstrated for similar deuterated sphingolipids.[3][4]
Experimental Protocols
A robust and validated experimental protocol is crucial for reliable quantification. Below is a representative protocol for the analysis of lactosylceramides in biological samples using a deuterated internal standard like Lactosyl-C18-sphingosine-d7.
Key Experiment: Quantification of Lactosylceramides in Human Plasma
1. Sample Preparation and Lipid Extraction:
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of Lactosyl-C18-sphingosine-d7 (e.g., 20 ng).
Protein Precipitation and Liquid-Liquid Extraction:
Add 750 µL of a chloroform (B151607)/methanol (1:2, v/v) mixture to the plasma sample.
Vortex thoroughly for 1 minute.
Add 250 µL of chloroform and vortex for 1 minute.
Add 250 µL of water and vortex for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
Carefully collect the lower organic phase.
Drying and Reconstitution:
Dry the collected organic phase under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).
2. LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for sphingolipid separation.
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient Elution: A gradient from 60% to 100% Mobile Phase B over several minutes is typically employed to elute the lactosylceramides.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometry (MS/MS):
Ionization: Electrospray ionization (ESI) in positive mode.
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions: Specific precursor-to-product ion transitions for each lactosylceramide species and for Lactosyl-C18-sphingosine-d7 would be monitored. For example, for a generic C18-lactosylceramide, the transition might be m/z [M+H]+ → m/z of the sphingoid base fragment. The specific m/z values would need to be determined for the exact analyte and the d7-labeled standard.
3. Data Analysis and Quantification:
The peak areas of the endogenous lactosylceramides and the Lactosyl-C18-sphingosine-d7 internal standard are integrated.
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in prepared standards.
The concentration of the endogenous lactosylceramides in the samples is then calculated from the calibration curve.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of lactosylceramide, the following diagrams are provided.
Experimental workflow for lactosylceramide quantification.
The following diagram illustrates the central role of lactosylceramide in the glycosphingolipid biosynthetic pathway.
A Comparative Guide to the Biological Activity of Deuterated vs. Non-Deuterated Lactosylsphingosine
For Researchers, Scientists, and Drug Development Professionals Introduction to Lactosylsphingosine (B51368) and the Rationale for Deuteration Lactosylsphingosine, a glycosphingolipid, is a critical bioactive molecule in...
Lactosylsphingosine, a glycosphingolipid, is a critical bioactive molecule involved in various cellular processes. It is formed by the transfer of galactose to glucosylceramide.[1] Aberrant accumulation of its isomer, glucosylsphingosine (B128621), is associated with the pathophysiology of Gaucher disease, leading to cytotoxicity.[2][3] Both galactosylsphingosine and glucosylsphingosine are known to induce lysosomal membrane permeabilization, a key event in lysosome-dependent cell death.[2] Given its role in cell signaling and disease, modifying the metabolic stability of lactosylsphingosine through deuteration presents a compelling strategy for developing novel therapeutic agents.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a well-established strategy in drug development to enhance metabolic stability.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6][] This "kinetic isotope effect" can lead to a longer biological half-life, reduced dosing frequency, and potentially an improved safety profile by altering metabolic pathways.[6][][8]
Predicted Comparison of Biological Activity
Based on the principles of deuteration, a deuterated version of lactosylsphingosine is expected to exhibit modified pharmacokinetic and pharmacodynamic properties compared to the natural molecule.
Table 1: Predicted Comparison of Biological Properties
Property
Non-Deuterated Lactosylsphingosine
Deuterated Lactosylsphingosine (Hypothesized)
Rationale for Difference
Metabolic Stability
Susceptible to enzymatic degradation (e.g., hydrolysis, oxidation).
Higher metabolic stability.
The stronger C-D bond is predicted to slow down metabolism, particularly oxidation reactions.[5][6]
Biological Half-life
Shorter half-life due to metabolic clearance.
Longer biological half-life.
Reduced rate of metabolism is expected to increase its persistence in the body.[]
Target Engagement
Binds to specific cellular targets to initiate signaling cascades.
Potentially prolonged target engagement.
A longer half-life could lead to sustained interaction with its molecular targets.
Cellular Potency
Exhibits cytotoxic effects at certain concentrations by inducing lysosomal membrane permeabilization.[2]
Potentially higher or more sustained potency.
Increased stability could lead to a greater effective concentration at the target site over time.
Changes in metabolism could reduce the formation of toxic metabolites or, conversely, increase toxicity if the parent compound is the toxic agent.[4]
Signaling Pathways of Lactosylsphingosine
Lactosylsphingosine and its related glycosphingolipids are integral components of lipid rafts and are involved in complex signaling pathways that can trigger inflammation, oxidative stress, and cell death.[9] One of the key mechanisms initiated by related lysosphingolipids is the induction of lysosomal membrane permeabilization.[2]
Caption: Lactosylsphingosine can induce cell death via lysosomal membrane permeabilization and activation of the cAMP signaling pathway.
Hypothetical Experimental Protocols
To empirically validate the predicted differences between deuterated and non-deuterated lactosylsphingosine, the following experimental workflow could be employed.
1. Synthesis of Deuterated Lactosylsphingosine
The synthesis would involve introducing deuterium at metabolically labile positions of the lactosylsphingosine molecule. This could be achieved through methods such as reductive deuteration of appropriate precursors using reagents like samarium(II) iodide and heavy water (D₂O).[10]
2. In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated lactosylsphingosine.
Method:
Incubate a known concentration of each compound with liver microsomes (e.g., human, rat) or specific cytochrome P450 enzymes.
Collect samples at various time points.
Quench the reaction and analyze the remaining parent compound concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
3. Cell-Based Potency Assays
Objective: To assess and compare the cytotoxic effects of the two compounds.
Method (Lysosomal Membrane Permeabilization):
Culture a relevant cell line (e.g., MCF7 breast cancer cells).[2]
Treat cells with increasing concentrations of deuterated and non-deuterated lactosylsphingosine.
Assess lysosomal membrane permeabilization using methods like Galectin-3 translocation assays (immunofluorescence) or acridine (B1665455) orange staining (flow cytometry).
Determine the EC₅₀ (half-maximal effective concentration) for each compound.
4. Pharmacokinetic Study in an Animal Model
Objective: To compare the in vivo pharmacokinetic profiles.
Method:
Administer a single dose of each compound (intravenously or orally) to a cohort of laboratory animals (e.g., mice or rats).
Collect blood samples at predetermined time points.
Analyze the plasma concentration of the parent drug using LC-MS/MS.
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Caption: A workflow for the synthesis and comparative evaluation of deuterated and non-deuterated lactosylsphingosine.
Conclusion
While direct experimental comparisons are pending, the strategic deuteration of lactosylsphingosine holds significant promise for enhancing its therapeutic potential. Based on established principles, deuterated lactosylsphingosine is predicted to have greater metabolic stability and a longer biological half-life. These properties could translate into improved efficacy and a more favorable dosing regimen in a clinical setting. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these hypotheses, paving the way for the development of a new class of metabolically optimized glycosphingolipid-based therapeutics.
A Researcher's Guide to Cross-Validation of Lipidomics Results with Certified Standards
For Researchers, Scientists, and Drug Development Professionals The accuracy and reproducibility of lipidomics data are paramount for advancing our understanding of cellular processes and for the development of novel the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reproducibility of lipidomics data are paramount for advancing our understanding of cellular processes and for the development of novel therapeutics. Cross-validation of lipidomics results using certified standards is a critical step in ensuring the reliability of these data. This guide provides an objective comparison of various analytical platforms and methodologies, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their studies.
Introduction to Lipidomics Cross-Validation
The complexity of the lipidome, with its vast array of structurally diverse molecules, presents significant analytical challenges. To ensure that lipidomics data is accurate and comparable across different studies and laboratories, rigorous validation is essential. The use of Certified Reference Materials (CRMs), such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, provides a benchmark for this validation process. Interlaboratory studies and ring trials have established consensus concentration values for a wide range of lipids in these materials, allowing researchers to assess the accuracy of their methods.
Cross-validation can be performed at multiple levels, from comparing different lipid extraction techniques to evaluating the performance of various analytical platforms. The choice of methodology will depend on the specific research question, the lipid classes of interest, and the available instrumentation.
Quantitative Comparison of Analytical Platforms
The following tables summarize the consensus median concentrations and variability (Coefficient of Variation, CV) for selected lipid classes in NIST SRM 1950, as determined by interlaboratory comparison studies. These values can be used to benchmark the performance of different analytical platforms.
Table 1: Consensus Median Concentrations of Major Lipid Classes in NIST SRM 1950
Lipid Class
Median Concentration (μg/mL)
Interquartile Range (μg/mL)
Triacylglycerols (TG)
884.3
760.5 - 1045.2
Phosphatidylcholines (PC)
1452.7
1289.4 - 1634.5
Lysophosphatidylcholines (LPC)
204.8
175.3 - 238.7
Phosphatidylethanolamines (PE)
68.4
52.1 - 89.7
Sphingomyelins (SM)
245.1
215.6 - 278.3
Cholesterol Esters (CE)
1187.6
1032.1 - 1365.4
Free Cholesterol (FC)
367.9
325.8 - 415.7
Data compiled from interlaboratory comparison studies.
Table 2: Interlaboratory Coefficient of Variation (CV) for Selected Lipid Species in NIST SRM 1950
Lipid Species
Analytical Platform
Median CV (%)
TG(52:2)
LC-MS
15.2
PC(34:1)
LC-MS
12.8
LPC(18:0)
LC-MS
18.5
PE(38:4)
LC-MS
22.1
SM(d18:1/16:0)
LC-MS
14.7
CE(18:2)
GC-MS
10.5
Data represents the median CV across multiple laboratories in a ring trial.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible lipidomics data. Below are methodologies for key steps in a typical lipidomics workflow.
The choice of extraction method can significantly impact the lipid profile. Here, we compare three commonly used methods.
1. Bligh and Dyer Method
This is a widely used method for the extraction of total lipids.[1][2]
LC-MS is a powerful and widely used technique for lipid analysis, offering high sensitivity and the ability to separate complex lipid mixtures.[8][9][10][11][12]
Protocol Outline:
Chromatographic Separation: Utilize a C18 or C30 reversed-phase column for separation of lipid species. A typical mobile phase system consists of an aqueous solvent with an organic modifier (e.g., acetonitrile/water) and a stronger organic solvent (e.g., isopropanol/acetonitrile).
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection. Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
Quantification: Spike samples with a commercially available internal standard mixture (e.g., SPLASH™ LIPIDOMIX®) before extraction. Create a large inclusion list of known lipid species to direct the MS/MS data acquisition for targeted quantification.
2. Shotgun Lipidomics
This high-throughput method involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[5][13][14][15][16]
Protocol Outline:
Sample Preparation: Extract lipids using a suitable method (e.g., MTBE) and spike with class-specific internal standards.
Direct Infusion: Infuse the lipid extract directly into a high-resolution mass spectrometer using a nano-electrospray ionization (nESI) source.
Data Acquisition: Perform precursor ion and neutral loss scans specific to different lipid classes to identify and quantify individual lipid species.
3. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a quantitative technique that can be used for the absolute quantification of phospholipids (B1166683) without the need for class-specific standards.[1][13][17][18][19]
Protocol Outline:
Sample Preparation: Extract lipids and dissolve the dried extract in a suitable NMR solvent containing a known amount of an internal standard (e.g., phosphoserine).
NMR Acquisition: Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
Quantification: Integrate the signals of the individual phospholipid headgroups and the internal standard to determine their molar ratios and absolute concentrations.
4. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS can be used for the sensitive and selective quantification of phospholipids by measuring their phosphorus content.[19][20][21][22]
Protocol Outline:
Sample Preparation: Digest the lipid extract to convert organic phosphorus to inorganic phosphate.
ICP-MS Analysis: Introduce the digested sample into the ICP-MS to measure the intensity of the ³¹P signal.
Quantification: Use a phosphorus standard curve to determine the absolute concentration of phosphorus, which can then be related to the total phospholipid content.
Mandatory Visualizations
Caption: General experimental workflow for cross-validation of lipidomics results.
Caption: Logical workflow for the validation of quantitative lipidomics data.
A Head-to-Head Comparison: The Analytical Superiority of Deuterated Lactosyl-C18-sphingosine-d7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive sphingolipids, the choice of internal standard is a critical determinant of data quality and reliability....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive sphingolipids, the choice of internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Lactosyl-C18-sphingosine-d7 and its non-deuterated counterparts, supported by experimental principles and validation data, to inform the selection of the most appropriate analytical standard for mass spectrometry-based bioanalysis.
Lactosyl-C18-sphingosine, a key intermediate in glycosphingolipid metabolism, is implicated in various cellular processes, including cell adhesion, signaling, and differentiation.[1] Its accurate quantification is crucial for understanding its role in both normal physiology and the pathology of diseases such as neurodegenerative disorders and cancer.[1] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard to correct for variability during sample preparation and analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as Lactosyl-C18-sphingosine-d7, are widely regarded as the superior choice for quantitative bioanalysis. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to differentiate the internal standard from the endogenous analyte. Crucially, the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution is vital for effectively mitigating matrix effects, a common source of imprecision and inaccuracy in bioanalytical methods.
Table 2: Typical Analytical Performance using a Stable Isotope-Labeled Sphingolipid Internal Standard
Data below is based on the validation of an LC-MS/MS method for glucosylsphingosine (B128621) using a ¹³C-labeled internal standard, which is expected to be comparable to a deuterated standard.[3][4][5]
The low intra- and inter-assay variation, high recovery, and excellent linearity demonstrate the robustness and reliability of using a stable isotope-labeled internal standard for the quantification of lysoglycosphingolipids. Non-deuterated standards, due to their different physicochemical properties, are unlikely to achieve this level of performance as they may not adequately compensate for variations in extraction efficiency and matrix-induced ion suppression or enhancement.
Experimental Protocols
A typical workflow for the quantification of lactosylsphingosine (B51368) in a biological matrix using Lactosyl-C18-sphingosine-d7 as an internal standard involves the following key steps:
1. Sample Preparation and Lipid Extraction:
Objective: To isolate lipids from the biological matrix (e.g., plasma, cell lysate) while removing interfering substances.
Protocol:
To a known volume of the biological sample, add a precise amount of Lactosyl-C18-sphingosine-d7 internal standard solution.
Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Folch extraction with chloroform (B151607) and methanol).
The organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
Objective: To chromatographically separate lactosylsphingosine from other lipids and quantify it using tandem mass spectrometry.
Protocol:
Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
Elute the analytes using a gradient of mobile phases to achieve separation.
The eluent is introduced into the mass spectrometer, and the analyte and internal standard are detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both lactosylsphingosine and Lactosyl-C18-sphingosine-d7.
The concentration of the endogenous lactosylsphingosine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the context of this analysis, the following diagrams depict the biosynthetic pathway of lactosylsphingosine and a typical experimental workflow for its quantification.
A Head-to-Head Comparison: C13 vs. Deuterium Labeling for Lipid Analysis
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate stable isotope labeling strategy is paramount for achieving accurate and reliable quantification of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate stable isotope labeling strategy is paramount for achieving accurate and reliable quantification of lipid dynamics. This guide provides an objective comparison of two commonly used stable isotopes, Carbon-13 (C13) and Deuterium (B1214612) (D), for lipid analysis. By examining their performance characteristics, backed by experimental data, and providing detailed methodologies, this document aims to equip scientists with the knowledge to make an informed decision for their specific analytical needs.
In the realm of mass spectrometry-based lipidomics, stable isotope labeling is the gold standard for tracing the metabolic fate of lipids and quantifying their turnover. This technique involves introducing molecules enriched with a heavy isotope (e.g., 13C or D) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids. By distinguishing between the naturally abundant (light) and the labeled (heavy) lipid species using mass spectrometry, researchers can track the flow of the isotope through the lipidome and gain insights into metabolic fluxes. While both C13 and deuterium labeling serve this purpose, their intrinsic properties can lead to significant differences in analytical performance.
Quantitative Performance Comparison
The choice between C13 and deuterium labeling can significantly impact the accuracy and precision of lipid analysis. The following table summarizes the key performance differences based on experimental data.
Parameter
C13 Labeling
Deuterium (D) Labeling
Supporting Experimental Data
Isotopic Stability
High. C-C bonds are stable and not susceptible to exchange.
Lower. C-D bonds can be labile, with potential for back-exchange with hydrogen atoms from the solvent or matrix, especially at certain positions. Deuterium labels on fatty acids may also be lost during desaturation reactions.[1]
A study comparing deuterated and 13C-labeled internal standards for the quantification of methyl cellulose (B213188) patterns using mass spectrometry highlighted that isotopic effects are most pronounced for H/D due to their 100% mass difference, which can lead to different behaviors during analysis.[2]
Chromatographic Co-elution
Excellent. Co-elutes almost perfectly with the native, unlabeled analyte.
Potential for partial separation from the native analyte (Isotope Effect). The larger mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, affecting chromatographic retention time.[1]
In a comparison of 13CH3 and CD3 as isotope labels, it was found that in LC-MS with a gradient system, 13CH3 was superior to CD3. The CD3-labeled compounds showed partial separation from their unlabeled counterparts, which could distort the results.[2]
Matrix Effect Compensation
Excellent. Due to near-perfect co-elution, it experiences the same degree of ionization suppression or enhancement as the analyte, leading to more accurate correction.
Good to Moderate. Any chromatographic separation from the analyte can lead to differential matrix effects, potentially compromising the accuracy of quantification.
A study using biologically generated 13C-labeled internal standards for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) compared to a commercially available deuterated internal standard mixture, indicating improved precision and accuracy.[3][4][5]
Cost
Generally higher.
More cost-effective.
This is a generally accepted fact in the field, with deuterated reagents being more readily available and less expensive to produce.[6]
In Vivo Metabolism
No significant isotope effect on metabolic pathways.
Potential for kinetic isotope effects, which may alter the rate of enzymatic reactions.
A study comparing the in vivo metabolism of orally administered deuterated-linolenate and 13C-U-labeled linolenate in rats found no significant differences in the plasma concentrations of the labeled fatty acids and their metabolites after 24 hours, suggesting minimal isotope effect in that specific context.[7]
Experimental Protocols
To provide a practical understanding of how these labeling strategies are implemented, detailed methodologies for key experiments are provided below.
Protocol 1: 13C-Glucose Labeling of Lipids in Cultured Hepatocellular Carcinoma (HCC) Cells
This protocol is adapted from a study tracking the biosynthesis of cholesterol in cultured HCC cells.[8][9]
1. Cell Culture and Labeling:
Culture MHCC-97L cells in standard growth medium until they reach approximately 70-80% confluency.
One hour before introducing the label, replace the growth medium with fresh RPMI medium supplemented with 10% dialyzed fetal calf serum.
Introduce the 13C label by replacing the medium with RPMI containing [U-13C6]-D-Glucose. The incubation time should be optimized for the specific experimental goals (e.g., 24 to 72 hours). A minimum of 5x10^5 cells should be harvested per treatment.[8]
2. Cell Homogenization and Lipid Extraction:
After incubation, wash the cells with ice-cold PBS and quench metabolism by flash-freezing in liquid nitrogen or placing on dry ice.
Lyse the cells and homogenize the cell pellet.
Extract total lipids using a modified Bligh-Dyer method with a solvent system of chloroform:methanol:water.
3. Sample Preparation for GC-MS Analysis:
Saponify the lipid extract to release free fatty acids and cholesterol.
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) and cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.
4. GC-MS Analysis:
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Separate the FAMEs and cholesterol-TMS on a suitable capillary column.
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution and calculate the fractional new synthesis of each lipid.
Protocol 2: Deuterium (D2O) Labeling for In Vivo Cholesterol and Fatty Acid Synthesis in Mice
This protocol is based on a study that quantified static and dynamic changes in cholesterol and cholesterol esters in mice.[10][11][12]
1. Animal Husbandry and D2O Administration:
Acclimate male C57Bl/6 mice to the desired diet (e.g., high carbohydrate or high fat) for a specified period.
Administer a single intraperitoneal (IP) bolus of 99.8% D2O to achieve a target body water enrichment of 4-5%.
Provide drinking water enriched with 8% D2O ad libitum for the duration of the experiment (e.g., 96 hours).
2. Sample Collection and Lipid Extraction:
At the end of the labeling period, collect blood samples via cardiac puncture and isolate plasma.
Extract total lipids from plasma using a solvent system such as chloroform:methanol.
3. Sample Preparation for LC-MS Analysis:
For cholesterol analysis, the lipid extract can be directly analyzed or after derivatization.
For fatty acid analysis, saponify the lipid extract to release free fatty acids, which are then derivatized to FAMEs.
4. LC-MS/MS Analysis:
Analyze the samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Separate the lipids or their derivatives on a C18 or other suitable column.
Use high-resolution mass spectrometry to resolve the deuterium isotopologues from the natural abundance 13C isotopologues.
Quantify the incorporation of deuterium into cholesterol and fatty acids to calculate their fractional synthesis rates.
Mandatory Visualizations
To further illustrate the concepts described, the following diagrams were generated using the DOT language.
A generalized experimental workflow for stable isotope labeling in lipidomics.
Tracing de novo sphingolipid synthesis using stable isotope precursors.
Conclusion and Recommendations
Both C13 and deuterium labeling are powerful tools for investigating lipid metabolism. The choice between them depends on the specific research question, the analytical instrumentation available, and budgetary constraints.
For the highest accuracy and reliability in quantitative flux analysis, 13C-labeling is generally the recommended choice. Its superior isotopic stability and minimal chromatographic isotope effect ensure a more robust and precise measurement, particularly in complex biological matrices where matrix effects can be a significant challenge.
Deuterium labeling, particularly with D2O, offers a cost-effective and convenient method for assessing in vivo lipid synthesis. It is especially useful for global, untargeted analyses of lipid turnover. However, researchers should be aware of the potential for isotopic effects and label exchange, and take appropriate measures to correct for these in their data analysis.
Ultimately, a thorough understanding of the advantages and disadvantages of each labeling strategy, as presented in this guide, will enable researchers to design more effective experiments and generate higher quality data in their lipidomics studies.
The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Separation
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. Deuteration, the substitution of hydrogen (...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles.[1][2][3][4] However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times.[1][5] This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to elucidate the phenomenon known as the chromatographic isotope effect (CIE).
The Chromatographic Deuterium Isotope Effect (CDE)
The primary phenomenon governing the change in retention time upon deuteration is the chromatographic deuterium isotope effect (CDE).[5][6] This effect arises from the subtle physicochemical differences between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[1][5] These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in altered retention behavior.
In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][7] This is often termed the "inverse isotope effect."[1][2] Conversely, in normal-phase chromatography (NPC), deuterated compounds often elute later.[5][8] The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed.[2][9]
Quantitative Data Summary: Deuteration's Impact on Retention Time
The following tables summarize quantitative data from studies investigating the impact of deuteration on retention time across different chromatographic techniques.
Column: A normal-phase column (e.g., Nucleosil Silica, 5 µm, 2 x 50 mm).[8]
Mobile Phase: A mixture of a non-polar solvent (e.g., a 75:25 mix of acetonitrile–methanol) and an aqueous buffer (e.g., 20mM ammonium acetate, pH 9.65).[8]
Mass Spectrometry Detection:
Detector: A mass spectrometer with a turbo ion spray source.[1]
Analysis Mode: Monitor the specific m/z for the analyte and its deuterated analog.
Data Analysis:
Obtain chromatograms for the individual and mixed standards.
Measure the retention times and calculate the resolution (Rs) between the protiated and deuterated peaks.
Visualizing the Concepts
Caption: Experimental workflow for assessing deuteration's impact.
Caption: The deuterium isotope effect in chromatography.
Conclusion
The substitution of hydrogen with deuterium can lead to observable and predictable shifts in chromatographic retention times. In RPLC and GC, deuterated compounds generally elute earlier, while in NPC, they tend to elute later. This "chromatographic deuterium isotope effect" is a direct consequence of the altered physicochemical properties arising from the stronger and shorter C-D bond. For researchers in drug development and related fields, a thorough understanding of this phenomenon is essential for accurate quantitative analysis, especially in sensitive techniques like LC-MS/MS where co-elution of an analyte and its deuterated internal standard is often assumed.[10] By carefully considering the choice of chromatographic mode and conditions, the impact of deuteration can be effectively managed and even utilized for specific analytical purposes.
A Researcher's Guide to Lactosylsphingosine Standards: A Comparative Review
For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount. This guide provides a comparative overview of commercially available lactosylsphingosine (B51368) standar...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount. This guide provides a comparative overview of commercially available lactosylsphingosine (B51368) standards, details analytical methodologies for their use, and explores the known signaling pathways of this bioactive sphingolipid.
Lactosylsphingosine, a lysosomal glycosphingolipid, is increasingly recognized for its role as a biomarker in certain lysosomal storage diseases and its involvement in key cellular signaling pathways. Accurate quantification and functional studies of lactosylsphingosine rely on the use of high-quality, well-characterized standards. This guide aims to provide an objective comparison of available standards based on publicly available data, present a typical experimental protocol for lactosylsphingosine analysis, and visualize its signaling cascades.
Comparison of Commercial Lactosylsphingosine Standards
The use of synthetic lactosylsphingosine standards is highly recommended for analytical applications to avoid the heterogeneity found in naturally sourced materials. Synthetic standards offer the advantage of being a single isomer, which eliminates interfering peaks in chromatographic analyses and ensures greater lot-to-lot consistency. Several reputable vendors supply synthetic lactosylsphingosine. Below is a summary of their product specifications based on available data sheets and certificates of analysis.
Not explicitly listed, but deuterated lipidomics mixtures are available[9]
Not explicitly listed
Not applicable
Experimental Protocols: Quantification of Lactosylsphingosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lactosylsphingosine in biological matrices. The following protocol is a representative method synthesized from established procedures for similar lysosphingolipids, such as glucosylsphingosine (B128621) and galactosylsphingosine.
1. Sample Preparation (Protein Precipitation)
To 50 µL of plasma or serum, add 250 µL of methanol (B129727) containing an appropriate internal standard (e.g., d7-lactosylsphingosine).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. LC-MS/MS Analysis
Liquid Chromatography:
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar lipids like lactosylsphingosine.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A gradient elution from high organic to increasing aqueous content is typically used.
Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometry:
Ionization: Positive ion electrospray ionization (ESI+).
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for lactosylsphingosine and its internal standard would be monitored.
3. Method Validation
A robust LC-MS/MS method should be validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ) to ensure reliable results.
Below is a DOT script for a typical experimental workflow for lactosylsphingosine quantification.
Quantification workflow for lactosylsphingosine.
Signaling Pathways of Lactosylsphingosine
Lactosylsphingosine is a bioactive lipid that can initiate several downstream signaling events. While its direct signaling pathways are still under active investigation, current research points to its role in inducing lysosomal membrane permeabilization, apoptosis, and modulating intracellular calcium and cAMP levels.
Lysosomal Destabilization and Apoptosis
One of the key cellular effects of lactosylsphingosine and its isomers, galactosylsphingosine and glucosylsphingosine, is the induction of lysosomal membrane permeabilization. This leads to the release of lysosomal contents into the cytoplasm, a critical event in lysosome-dependent cell death. This process can activate a caspase-independent apoptotic pathway.
cAMP Signaling Pathway
Studies have shown that lactosylsphingosine can activate the cyclic AMP (cAMP) signaling pathway.[10][11] This involves the phosphorylation of the cAMP-responsive element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in various cellular processes.
Calcium Signaling
While direct evidence for lactosylsphingosine is still emerging, related sphingolipids like sphingosine are known to mobilize calcium from intracellular stores, particularly the lysosomes.[12] This release of calcium can trigger a cascade of downstream signaling events. It is plausible that lactosylsphingosine acts through similar mechanisms.
The following DOT script illustrates a proposed signaling pathway for lactosylsphingosine.
Proposed signaling pathway for lactosylsphingosine.
Mind the Gap: Unraveling Inter-Laboratory Variability in Sphingolipid Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The quantification of sphingolipids, a class of bioactive lipids integral to cell structure and signaling, presents significant analytic...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quantification of sphingolipids, a class of bioactive lipids integral to cell structure and signaling, presents significant analytical challenges that contribute to variability between laboratories. This guide provides an objective comparison of methodologies, supported by experimental data, to illuminate the sources of this variability and offer guidance for improving reproducibility in sphingolipid analysis. The inherent complexity of the sphingolipidome, with its vast number of subspecies and isomers, necessitates robust and standardized analytical methods to ensure data consistency and reliability across different research settings.[1][2]
The Core Challenge: A Complex and Diverse Molecular Class
Sphingolipids encompass a wide array of molecules, from simple ceramides (B1148491) to complex glycosphingolipids.[1] This structural diversity is a primary source of analytical difficulty. Factors contributing to inter-laboratory variability include:
Extraction Efficiency: Different sphingolipid classes exhibit varying polarities. For instance, some gangliosides are water-soluble, while 1-deoxyceramides are highly hydrophobic.[1] No single extraction protocol can achieve uniformly high yields for all subspecies, leading to discrepancies in quantification.[1]
Isomeric Complexity: The presence of numerous isomers with the same atomic composition but different structures complicates accurate identification and quantification.[1][2]
Analyte Stability: The stability of sphingolipids during sample handling and storage is crucial. For example, the decomposition of sphingosine-1-phosphate (S1P) in tissue samples prior to analysis can hinder accurate measurement.[3]
Quantification Strategy: The common "one standard per class" approach in mass spectrometry often fails to account for fragmentation differences arising from the structural diversity of sphingolipids, leading to inaccuracies.[4]
Quantitative Comparison of Inter-Laboratory Performance
An international ring trial involving 14 laboratories provides key insights into the extent of inter-laboratory variability in sphingolipid quantification. The study utilized a common experimental protocol with the Biocrates AbsoluteIDQ p400HR kit to analyze various blood specimens.[5][6]
Table 1: Inter-Laboratory Variance for Sphingolipid Quantification in NIST SRM-1950 Reference Plasma
Analyte Class
Median Inter-Laboratory Variance (%)
Sphingolipids
15
Amino Acids
10
Biogenic Amines
24
Acylcarnitines
38
Glycerolipids
25
Glycerophospholipids
23
Cholesteryl Esters
16
Hexoses
9
Data sourced from an international ring trial involving 14 laboratories using Orbitrap instruments.[6]
The median inter-laboratory variance for sphingolipids was found to be 15%, which is comparable to that of cholesteryl esters but lower than that for several other metabolite classes, suggesting that with standardized protocols, reasonable consistency can be achieved.[6] However, it is important to note that this represents the median variance for the entire class, and variability for individual sphingolipid species can differ.
Experimental Protocols for Sphingolipid Quantification
Accurate and reproducible sphingolipid quantification is highly dependent on the chosen experimental methodology. Below are summaries of key experimental protocols based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for sphingolipid analysis.[7]
This method is advantageous for its short analysis time and the co-elution of analytes with their respective internal standards.[8]
Lipid Extraction: A butanolic extraction is employed to recover polar sphingolipids. The mean recovery for this method is typically between 60% and 70%.[8]
Ionization: Electrospray ionization (ESI) in positive ion mode.[8]
Quantification: Use of non-naturally occurring sphingolipids as internal standards (e.g., GluCer 12:0, LacCer 12:0, SPH d17:1). Calibration curves are generated by adding known concentrations of naturally occurring sphingolipids to the sample matrix.[8]
Method 2: Reversed-Phase Liquid Chromatography for Ceramide Analysis
This approach is well-suited for separating sphingolipids based on their hydrophobic acyl chains.
Lipid Extraction: Lipids are extracted using a butanol:methanol (1:1) solvent containing a suite of internal standards.[9]
Mobile Phase: Gradient elution typically involving solvents like methanol, acetonitrile, and water with additives like formic acid and ammonium formate.
Quantification: Targeted analysis using multiple reaction monitoring (MRM). It is crucial to use appropriate internal standards, ideally isotope-labeled versions of the analytes of interest, to compensate for variations.[7]
Visualizing Sphingolipid Metabolism and Analysis
To better understand the context of sphingolipid analysis, the following diagrams illustrate a simplified sphingolipid metabolic pathway and a general experimental workflow for quantification.
Caption: Simplified de novo sphingolipid biosynthesis and signaling pathway.
Caption: General experimental workflow for sphingolipid quantification by LC-MS/MS.
Conclusion and Recommendations
Inter-laboratory variability in sphingolipid quantification is a significant issue stemming from the inherent complexity of the sphingolipidome and diverse analytical practices. While international ring trials demonstrate that standardized protocols can yield acceptable precision for the sphingolipid class as a whole, careful consideration of methodology is paramount for robust and comparable results.
To mitigate variability, laboratories should:
Adopt Standardized Protocols: Whenever possible, utilize validated, standardized protocols for sample preparation, extraction, and analysis.
Employ Appropriate Internal Standards: The use of a comprehensive panel of stable isotope-labeled internal standards that closely match the analytes of interest is critical for accurate quantification.[7]
Optimize Chromatographic Separation: The choice between HILIC and reversed-phase chromatography should be dictated by the specific sphingolipid classes of interest to ensure optimal separation and minimize isobaric interference.[8][10]
Participate in Proficiency Testing: Regular participation in ring trials or proficiency testing programs can help laboratories assess and improve their analytical performance.
By addressing these key areas, the scientific community can move towards more consistent and reliable sphingolipid quantification, ultimately accelerating research and development in the numerous fields where these lipids play a critical role.
Proper Disposal of Lactosyl-C18-sphingosine-d7: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Lactosyl-C18-sphingosine-d7 as a combustible solid requiring disposal by a licensed professional waste disposal service, typically involving chemical incineration. Adherence to local and na...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, treat Lactosyl-C18-sphingosine-d7 as a combustible solid requiring disposal by a licensed professional waste disposal service, typically involving chemical incineration. Adherence to local and national regulations is mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Essential Safety and Handling Information
Lactosyl-C18-sphingosine-d7 is classified as a combustible solid. While specific toxicity data is limited, it is prudent to handle it with the care afforded to all research chemicals.
The primary recommended disposal method for Lactosyl-C18-sphingosine-d7 is incineration by a licensed waste disposal company.
Waste Identification and Segregation:
Clearly label all waste containers with "Lactosyl-C18-sphingosine-d7" and the appropriate hazard warnings.
Segregate waste containing this compound from other laboratory waste streams to await professional disposal.
Preparing for Disposal:
Solid Waste: Collect surplus or unwanted solid Lactosyl-C18-sphingosine-d7 in a clearly labeled, sealed container.
Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (PPE), weighing papers, or pipette tips, should be considered contaminated. These items must be collected in a designated, sealed waste container and disposed of as unused product.[2][3]
Solutions: For solutions containing Lactosyl-C18-sphingosine-d7, consult with your institution's environmental health and safety (EHS) office for specific guidance. It is generally recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]
Spill Management:
In the event of a spill, avoid creating dust.
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[4]
Clean the spill area thoroughly. All cleaning materials should be treated as contaminated waste.
Arranging for Professional Disposal:
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and a full inventory of the waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and steps for the proper disposal of Lactosyl-C18-sphingosine-d7.
Essential Safety and Logistical Guidance for Handling Lactosyl-C18-sphingosine-d7
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS. This document provides critical safety protocols and logistical plans for the handling and disposal of Lactosyl-C18-sphingosine-d7.
Author: BenchChem Technical Support Team. Date: December 2025
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety protocols and logistical plans for the handling and disposal of Lactosyl-C18-sphingosine-d7. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
While Lactosyl-C18-sphingosine-d7 is not classified as a hazardous substance, a thorough risk assessment is essential.[1] The chemical, physical, and toxicological properties have not been exhaustively investigated.[1][2] Therefore, adherence to standard laboratory safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
Equipment
Specification
Rationale
Eye Protection
Safety glasses with side-shields or goggles
Protects eyes from potential splashes or aerosolized powder.
Hand Protection
Nitrile or other chemically resistant gloves
Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.
Body Protection
Laboratory coat
Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
Not generally required for small quantities. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
Minimizes inhalation of the powdered form of the compound.
This information is based on the Safety Data Sheet for a similar product and general laboratory best practices.
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
Exposure Route
First Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact
Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1][2]
Eye Contact
Rinse eyes thoroughly with plenty of water. If contact lenses are worn, remove them if possible.[1][2]
Ingestion
Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1][2]
Handling and Storage
Proper handling and storage are crucial to maintain the stability and purity of Lactosyl-C18-sphingosine-d7.
Aspect
Procedure
Storage Temperature
Store at -20°C.
Container
Keep the container tightly closed in a dry and well-ventilated place.[3]
Handling
Allow the product to warm to room temperature before opening to avoid condensation. Handle in a well-ventilated area. Avoid formation of dust and aerosols.[4]
Accidental Release and Disposal Plan
Accidental Release:
In case of a spill, avoid dust formation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[3] Ensure the area is cleaned thoroughly.
Disposal Plan:
Lactosyl-C18-sphingosine-d7 should be disposed of in accordance with local, state, and federal regulations. As it is not classified as hazardous, it may be permissible to dispose of it as non-hazardous chemical waste. However, it is imperative to confirm this with your institution's environmental health and safety (EHS) department. Do not let the product enter drains.[2][3]
Experimental Protocol: Use as an Internal Standard in Lipidomics
Lactosyl-C18-sphingosine-d7 is commonly used as an internal standard for the quantification of lipids in biological samples by mass spectrometry.[5][6] The following is a generalized workflow for this application.
Caption: Experimental workflow for lipid quantification using Lactosyl-C18-sphingosine-d7.
Signaling Pathway Context
Lactosyl-C18-sphingosine is a glycosphingolipid that can be involved in various cellular signaling pathways. While the deuterated form is primarily used as a tracer, understanding the pathways of its non-deuterated counterpart is crucial for experimental design.